(R,R,S,S)-Orlistat
Description
Properties
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereospecific Synthesis of (R,R,S,S)-Orlistat
Introduction: The Stereochemical Imperative of Orlistat
Orlistat, known commercially as Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[1] By forming a covalent bond with the active serine site of these lipases, Orlistat effectively blocks the absorption of approximately 30% of dietary fat, making it a cornerstone therapy for the management of obesity.[1] Also known as (-)-Tetrahydrolipstatin, Orlistat is the saturated derivative of Lipstatin, a natural product isolated from Streptomyces toxytricini.[2]
The therapeutic efficacy of Orlistat is exclusively attributed to a single stereoisomer: (2S, 3S)-3-hexyl-4-oxo-oxetan-2-yl)methyl (2S)-dodecanoate ester of N-formyl-L-leucine. This specific arrangement, with four defined stereocenters, dictates the molecule's precise fit into the enzyme's active site. Consequently, the paramount challenge in the chemical synthesis of Orlistat is the rigorous control of this absolute and relative stereochemistry. This guide provides a detailed examination of a modern, enantioselective synthetic strategy that addresses this challenge, moving beyond classical resolution methods to more efficient and scalable asymmetric catalytic processes.
Strategic Analysis: Evolving Pathways to Stereocontrol
Early synthetic routes to Orlistat often relied on the resolution of a racemic intermediate at a late stage in the synthesis.[2] While effective, this approach is inherently inefficient, as it discards 50% of the advanced intermediate material. Modern process chemistry demands higher efficiency, leading to the development of enantioselective strategies that establish the desired stereochemistry early in the synthetic sequence.
The key challenges lie in constructing the strained β-lactone core and installing the three contiguous stereocenters on the fatty acid-derived side chain with the correct (R,R,S) configuration, followed by esterification with N-formyl-(S)-leucine. Several innovative approaches have been developed, including:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules like (S)-malic acid as starting materials.[3]
-
Chiral Auxiliary-Mediated Reactions: Employing temporary chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective transformations.[3][4]
-
Tandem Mukaiyama Aldol-Lactonization (TMAL): A powerful method for the diastereoselective construction of β-lactones.[5][6][7]
-
Asymmetric Hydrogenation: A highly efficient, atom-economical method to set a key stereocenter, which then directs the stereochemistry of subsequent transformations.[2][8]
This guide will focus on a robust, second-generation synthesis that pivots on the asymmetric hydrogenation of a β-ketoester, a strategy proven to be suitable for large-scale industrial production.[2][9]
Core Synthetic Workflow: Asymmetric Hydrogenation Approach
The chosen strategy establishes the first crucial stereocenter via a highly selective catalytic hydrogenation, which serves as the foundation for building the remaining chiral centers.
Caption: High-level workflow for the enantioselective synthesis of Orlistat.
Part 1: Synthesis of the Chiral δ-Lactone Intermediate
The cornerstone of this synthesis is the creation of a δ-lactone intermediate, which contains three of the four required stereocenters in the correct relative orientation.
Step 1.1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate
The first stereocenter is installed using a highly efficient ruthenium-catalyzed asymmetric hydrogenation. This step is critical as its high enantioselectivity obviates the need for chiral resolution. The choice of a chiral diphosphine ligand, such as MeO-BIPHEP, is crucial for achieving the desired stereochemical outcome.[10][11]
Causality: The rationale for employing asymmetric hydrogenation over classical resolution is the significant improvement in process efficiency and atom economy. This catalytic approach generates the desired enantiomer directly in high purity, avoiding the loss of half the material inherent in resolving a racemic mixture.[2] The catalyst's activity, selectivity, and availability are key criteria for its application in large-scale production.[8]
Caption: Key transformation: Asymmetric hydrogenation to set the first stereocenter.
Experimental Protocol: Asymmetric Hydrogenation
-
Preparation: A high-pressure autoclave is charged with methyl 3-oxotetradecanoate (1.0 eq) and a solution of the chiral ruthenium catalyst (e.g., [RuCl₂((R)-MeO-BIPHEP)]) (0.01-0.05 mol%) in degassed methanol.
-
Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 15-20 bar.
-
Incubation: The reaction mixture is heated to 50-60 °C and stirred vigorously for 12-18 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The resulting crude product, methyl (R)-3-hydroxytetradecanoate, is typically of sufficient purity (>99% enantiomeric excess) to be carried forward without further purification.[2][9]
Step 1.2: Acylation and Diastereoselective Cyclization
The enantiomerically pure hydroxy ester is next acylated with 2-bromooctanoyl halide. The resulting bromodiester undergoes a novel and highly diastereoselective cyclization promoted by a Grignard reagent, such as tert-butyl magnesium chloride.[9]
Causality: This cyclization is a substrate-controlled reaction. The stereocenter established in the hydrogenation step directs the formation of the two new stereocenters during the ring-closing reaction. The bulky Grignard reagent facilitates the formation of a magnesium enolate, which then undergoes an intramolecular cyclization to yield the thermodynamically favored all-cis δ-lactone with high diastereoselectivity.[9] This elegant step constructs the majority of the core structure in a single, highly controlled transformation.
Experimental Protocol: Acylation and Cyclization
-
Acylation: To a solution of methyl (R)-3-hydroxytetradecanoate (1.0 eq) in toluene, 2-bromooctanoyl chloride (1.1 eq) is added at 0 °C. A base, such as pyridine, is added, and the mixture is stirred until the acylation is complete. The reaction is worked up by washing with aqueous acid and brine.
-
Cyclization: The crude bromodiester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15 °C. A solution of tert-butyl magnesium chloride in THF (1.5-2.0 eq) is added dropwise, maintaining the temperature below -10 °C.[9]
-
Incubation & Quench: The reaction is stirred for several hours at low temperature until cyclization is complete. The reaction is then carefully quenched by the addition of aqueous ammonium chloride.
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting solid, (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one, is isolated via crystallization.[9]
Part 2: Formation of the β-Lactone and Final Assembly
The final phase of the synthesis involves converting the stable six-membered δ-lactone into the strained, biologically active four-membered β-lactone, followed by the attachment of the N-formyl-L-leucine side chain.
Step 2.1: δ-Lactone to β-Lactone Conversion
This transformation is a multi-step process that typically involves:
-
Saponification: Base-mediated hydrolysis of the δ-lactone to form the corresponding open-chain dihydroxy acid.
-
Lactonization: Selective activation of the secondary hydroxyl group and subsequent intramolecular nucleophilic attack by the carboxylate to form the β-lactone ring. This is often achieved using reagents like benzenesulfonyl chloride in pyridine or via a Mitsunobu reaction.[3]
Causality: The formation of the thermodynamically less stable β-lactone from the δ-lactone requires specific conditions that favor the kinetically controlled cyclization. The use of reagents like benzenesulfonyl chloride activates the hydroxyl group, making it a good leaving group and facilitating the intramolecular Sₙ2 reaction that forms the four-membered ring.[3]
Step 2.2: Esterification with N-Formyl-L-leucine
The final step is the coupling of the β-lactone core, which possesses a free secondary hydroxyl group, with N-formyl-L-leucine. The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), is a common and effective method for this esterification.[3][12]
Causality: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. However, in the synthesis of Orlistat, the hydroxyl group on the side chain of the β-lactone intermediate already has the desired (R) configuration. Therefore, the reaction is designed to proceed without inversion at this center, effectively coupling the two chiral fragments to yield the final product with the correct (R,R,S,S) stereochemistry. The N-formyl-L-leucine moiety is sourced from the chiral pool, providing the fourth and final stereocenter.[3]
Experimental Protocol: Final Esterification (Mitsunobu Condensation)
-
Preparation: A solution of the β-lactone intermediate (1.0 eq), N-formyl-L-leucine (1.2 eq), and triphenylphosphine (1.3 eq) in anhydrous THF is prepared and cooled to 0 °C under a nitrogen atmosphere.
-
Reaction: Diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) (1.3 eq) is added dropwise to the solution.
-
Incubation: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Purification: The solvent is removed, and the crude product is purified by column chromatography on silica gel to separate Orlistat from triphenylphosphine oxide and other byproducts. The final product is often crystallized from a suitable solvent like hexane to achieve high purity.[12][13]
Quantitative Data Summary
The following table summarizes typical yields and selectivities for the key transformations in a modern enantioselective synthesis of Orlistat.
| Step | Transformation | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| 1 | Asymmetric Hydrogenation | [RuCl₂((R)-MeO-BIPHEP)], H₂ | >95% | >99% ee | [2],[9] |
| 2 | Acylation | 2-Bromooctanoyl Chloride | ~95% (crude) | - | [9] |
| 3 | Diastereoselective Cyclization | t-BuMgCl | 80-85% | >98% de | [9] |
| 4 | Final Esterification | N-Formyl-L-leucine, DEAD, TPP | 70-80% | - | [3],[13] |
Conclusion
The stereospecific synthesis of this compound is a testament to the advancements in modern asymmetric synthesis. The evolution from inefficient classical resolutions to highly efficient catalytic asymmetric hydrogenations represents a significant leap forward in pharmaceutical process development. The strategy detailed herein, which combines a robust catalytic method for setting the initial stereocenter with a substrate-controlled diastereoselective cyclization, provides a scalable and economically viable route to this important anti-obesity therapeutic. This approach ensures the production of the single, biologically active stereoisomer with exceptional purity, meeting the stringent demands of the pharmaceutical industry.
References
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Barbier, P., & Schneider, F. (1987). Total synthesis of (-)-tetrahydrolipstatin. Various synthetic routes available from the Drug Synthesis Database.
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Shiina, I., et al. (2012). MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Synthesis of Tetrahydrolipstatin. J. Org. Chem., 77, 4886–4901.
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Fadhil, H. H., Salman, R. D., & Hasan, J. K. (2022). Review of current anti-obesity medication. ResearchGate.
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Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA, 60(9), 561-565.
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Han, C., et al. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Org Lett., 8(20), 4497-500.
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Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy, 20(3), 270-279.
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Pu, Y., et al. (2006). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. J Med Chem., 49(14), 4183-4189.
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Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA.
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Anonymous. (2024). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. Semantic Scholar.
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Guan, Q., et al. (2025). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 56(8), 1003.
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CN1765892A - A kind of preparation method of orlistat. (2006). Google Patents.
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Mark, A. S., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. ResearchGate.
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Anonymous. (2024). A New Route for the Preparation of Orlistat. ResearchGate.
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CN1321114C - Orlistat preparation method. (2007). Google Patents.
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US8680298B2 - Process for the preparation of orlistat. (2014). Google Patents.
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Anonymous. (2024). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.
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CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof. (2011). Google Patents.
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Synthesizing method of weight loss drug orlistat intermediate. (n.d.). Patsnap.
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(S,S,R,S)-Orlistat synthesis. (n.d.). ChemicalBook.
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Scalone, M., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524-533.
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Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. J Am Chem Soc., 136(30), 10814-20.
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CN109022473B - Method for preparing orlistat intermediate by enzyme method. (2020). Google Patents.
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Salahi, K., et al. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. J Am Chem Soc., 131(11), 4032-41.
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Orlistat. (n.d.). PubChem.
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A Technical Guide to the Stereospecific Inhibition of Pancreatic Lipase by (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one
Abstract
Orlistat, a potent inhibitor of pancreatic lipase, is a cornerstone in the management of obesity. Its therapeutic efficacy is intrinsically linked to its specific molecular interaction with the target enzyme, a process governed by precise stereochemistry. This guide provides an in-depth technical analysis of the mechanism of action of the single, active (R,R,S,S) stereoisomer of Orlistat, also known as (-)-Orlistat, on human pancreatic lipase (hPL). We will dissect the covalent modification of the active site, explore the conformational changes that facilitate this inhibition, and detail the state-of-the-art experimental methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical drug-target engagement.
Introduction: Pancreatic Lipase as a Therapeutic Target
Dietary fats, primarily triacylglycerols (TAGs), are a major source of energy. However, their large molecular size precludes direct absorption by the intestinal mucosa. The primary enzyme responsible for the initial and rate-limiting step of TAG digestion is human pancreatic lipase (hPL), which is secreted into the duodenum. hPL catalyzes the hydrolysis of TAGs at the sn-1 and sn-3 positions, yielding monoacylglycerols and free fatty acids, which are then absorbed.
Given its pivotal role, the inhibition of hPL presents a compelling therapeutic strategy for reducing dietary fat absorption and managing obesity. By blocking the enzymatic activity of hPL, undigested TAGs are excreted, leading to a caloric deficit and subsequent weight loss. Orlistat is the most prominent pharmaceutical agent based on this principle.
The Stereochemical Specificity of Orlistat
Orlistat is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The molecule possesses four chiral centers, which theoretically gives rise to 16 possible stereoisomers. However, only the naturally configured isomer, with the (2S, 3S, 5R) configuration for its beta-lactone ring and side chains, exhibits significant biological activity. This specific isomer, (-)-Orlistat, corresponds to the (R,R,S,S) nomenclature when described using a different convention that includes the stereochemistry of the full molecule. The precise three-dimensional arrangement of its functional groups is paramount for its effective interaction with the hPL active site. This stereochemical fidelity underscores the highly specific nature of the enzyme-inhibitor recognition process.
Molecular Mechanism of Covalent Inhibition
The inhibitory action of (R,R,S,S)-Orlistat is not a simple competitive binding event; it is an irreversible covalent modification of the enzyme's active site. This process can be broken down into several key stages:
3.1. Active Site Recognition and Binding
Human pancreatic lipase belongs to the serine hydrolase superfamily, characterized by a catalytic triad composed of Serine-152, Histidine-263, and Aspartate-176. The enzyme's active site is situated in a gorge, which is covered by a surface loop known as the "lid." In the aqueous environment of the gut, this lid remains closed. However, at the lipid-water interface where its substrate is located, hPL undergoes a significant conformational change, opening the lid and exposing the catalytic triad.
This compound mimics the structure of a triacylglycerol substrate, allowing it to gain access to the now-exposed active site. The inhibitor orients itself within the active site gorge, positioning its electrophilic β-lactone ring in close proximity to the nucleophilic Serine-152 residue of the catalytic triad.
3.2. Nucleophilic Attack and Covalent Bond Formation
The core of the inhibitory mechanism is a nucleophilic attack by the hydroxyl group of Serine-152 on the carbonyl carbon of Orlistat's β-lactone ring. This reaction is facilitated by the other members of the catalytic triad, His-263 and Asp-176, which act as a proton shuttle system to increase the nucleophilicity of the serine residue.
The attack results in the opening of the strained four-membered β-lactone ring and the formation of a stable, covalent ester bond between the Serine-152 residue and the inhibitor. This acylation of the active site serine effectively renders the enzyme inactive, as the catalytic residue is now blocked and unable to participate in the hydrolysis of its natural substrate, dietary triglycerides.
Diagram: Mechanism of Covalent Inhibition
Caption: Covalent inhibition of hPL by this compound.
Experimental Characterization of the Orlistat-hPL Interaction
A multi-faceted approach is required to fully characterize the mechanism of inhibition. This typically involves enzyme kinetics, structural biology, and computational modeling.
4.1. Enzyme Kinetics: Quantifying Inhibitory Potency
Enzyme kinetic assays are fundamental to determining the potency and mechanism of an inhibitor. For hPL, the pH-stat method is a classic and reliable technique.
Protocol: pH-Stat Assay for hPL Inhibition
-
Principle: This assay measures the release of free fatty acids from a triglyceride substrate (e.g., tributyrin or olive oil). The release of these acidic protons causes a decrease in pH. A pH-stat instrument is an automatic titrator that maintains a constant pH by adding a titrant (e.g., NaOH), and the rate of titrant addition is directly proportional to the rate of the enzymatic reaction.
-
Reagents & Setup:
-
Enzyme: Purified human pancreatic lipase.
-
Substrate Emulsion: A stabilized emulsion of olive oil in a buffer solution (e.g., Tris-HCl) containing bile salts (e.g., sodium taurodeoxycholate) and colipase, a necessary cofactor for hPL activity.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Titrant: Standardized NaOH solution (e.g., 0.01 M).
-
Instrumentation: A temperature-controlled reaction vessel equipped with a pH electrode and an automatic burette (pH-stat).
-
-
Procedure:
-
Equilibrate the reaction vessel containing the substrate emulsion to the desired temperature (e.g., 37°C) and pH (e.g., 8.0).
-
Add a known concentration of hPL and colipase to initiate the reaction. Monitor the baseline rate of NaOH consumption.
-
Introduce varying concentrations of this compound to the reaction vessel.
-
Record the new, inhibited rate of NaOH consumption for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Causality & Interpretation: The time-dependent decrease in enzyme activity, even after pre-incubation, is characteristic of irreversible or slow-binding inhibition. The IC₅₀ value provides a quantitative measure of Orlistat's potency. For irreversible inhibitors, the inhibition constant (kᵢ) is often determined, which reflects the rate of covalent modification.
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the IC50 of Orlistat using a pH-stat assay.
4.2. Structural Biology: Visualizing the Interaction
X-ray crystallography has been instrumental in providing a static, high-resolution picture of the Orlistat-hPL complex. These studies confirm the covalent bond formation and reveal the precise orientation of the inhibitor within the active site.
Key Structural Findings:
-
Covalent Adduct: Crystallographic data clearly shows the electron density corresponding to the covalent bond between the C1 carbonyl carbon of Orlistat and the Oγ atom of Serine-152.
-
Conformation: The inhibitor's hexyl and hydroxytridecyl side chains occupy the hydrophobic groove of the active site, mimicking the binding of fatty acid chains from a natural triglyceride substrate.
-
Lid Conformation: The structure of the hPL-Orlistat complex is captured in the "open" lid conformation, which is the active form of the enzyme at lipid interfaces.
Table 1: Key Parameters of this compound Inhibition of hPL
| Parameter | Typical Value | Method of Determination | Significance |
| IC₅₀ | 0.14 µM | pH-Stat Assay | Concentration for 50% inhibition; measures potency. |
| Inhibition Type | Irreversible, Covalent | Kinetic Analysis & Structural Biology | Inhibitor forms a stable bond with the enzyme. |
| Target Residue | Serine-152 | X-ray Crystallography, Mass Spectrometry | The specific amino acid in the catalytic triad that is modified. |
| Bond Formed | Ester Linkage | X-ray Crystallography | The type of covalent bond formed between Orlistat and Ser-152. |
Conclusion
The therapeutic action of this compound is a direct result of its highly specific and irreversible covalent inhibition of human pancreatic lipase. By mimicking a natural triglyceride substrate, it gains access to the enzyme's active site, where its electrophilic β-lactone ring is attacked by the nucleophilic Serine-152 of the catalytic triad. This forms a stable acyl-enzyme complex, effectively shutting down the enzyme's ability to digest dietary fats. The efficacy of this process is critically dependent on the precise (R,R,S,S) stereochemistry of the inhibitor. Understanding this detailed molecular mechanism is crucial for the development of next-generation lipase inhibitors with improved potency and selectivity.
References
-
Guerin, M., et al. (2021). Pancreatic Lipase: A Target for Obesity Treatment. Available at: [Link]
-
Borgstrom, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Hadvary, P., et al. (1991). The mode of action of the lipase inhibitor orlistat (tetrahydrolipstatin, Ro 18-0647) and of its parent compound lipstatin. Available at: [Link]
-
Lookene, A., et al. (1994). The structure of the ternary complex of human pancreatic lipase, colipase, and a C11 alkyl phosphonate inhibitor, (RP)-1-sarracosylamino-undecane-2-phosphonic acid, 2-naphthylester, determined by X-ray crystallography. Journal of Molecular Biology. Available at: [Link]
-
Lowe, M.E. (2002). The triglyceride lipases of the pancreas. Journal of Lipid Research. Available at: [Link]
The Stereochemical Nuances of Lipase Inhibition: A Technical Guide to the Biological Activity of Orlistat Stereoisomers
Abstract
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic effect is derived from the covalent modification of the active site serine of these enzymes, preventing the hydrolysis of dietary triglycerides. As a complex molecule with four chiral centers, Orlistat can theoretically exist as sixteen stereoisomers. However, only a single stereoisomer is synthesized and marketed for clinical use. This in-depth technical guide provides a comprehensive exploration of the biological activities of Orlistat and its synthesized stereoisomers. We delve into the stereoselective synthesis of these compounds, present a comparative analysis of their on-target lipase inhibition and off-target effects on fatty acid synthase, and detail the experimental protocols requisite for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of obesity, enzymology, and medicinal chemistry, offering a foundational understanding of the critical role stereochemistry plays in the pharmacological profile of Orlistat.
Introduction: The Stereochemical Landscape of Orlistat
Orlistat, also known as tetrahydrolipstatin, is a hydrogenated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Its mechanism of action is well-established; it forms a covalent bond with the serine residue within the active site of gastric and pancreatic lipases, rendering them inactive.[1][2] This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake.[3]
The Orlistat molecule possesses four stereocenters, giving rise to the theoretical possibility of 16 stereoisomers. The commercially available formulation, Xenical®, is a single, specific stereoisomer produced through a controlled, stereoselective synthetic route.[4] This precise stereochemical configuration is crucial for its potent inhibitory activity. Understanding the biological profiles of the other stereoisomers is paramount for a comprehensive grasp of Orlistat's structure-activity relationship (SAR) and for the rational design of future lipase inhibitors. This guide will illuminate the synthesis and comparative biological evaluation of Orlistat and a key subset of its stereoisomers.
Stereoselective Synthesis of Orlistat and Its Diastereomers
The synthesis of Orlistat and its stereoisomers is a complex undertaking that requires precise control over multiple chiral centers. A notable approach, detailed by Mulzer, Tiegs, Wang, Coates, and O'Doherty in 2014, accomplishes the enantioselective synthesis of tetrahydrolipstatin (THL) and seven of its stereoisomers.[5][6] This synthesis was achieved in 10 steps with an overall yield of 31%.[5][6]
Key Synthetic Strategy
The core of the synthetic route involves a highly regioselective and diastereoselective carbonylation of an epoxyhomoallylic alcohol intermediate. This key step, utilizing a bimetallic catalyst, allows for the controlled formation of the β-lactone ring, a critical pharmacophore of Orlistat responsible for its covalent interaction with lipases. By strategically altering the stereochemistry of the precursors, the synthesis can be directed to yield the natural Orlistat stereoisomer or its various diastereomers.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Orlistat stereoisomers, based on the principles outlined in the literature.
Caption: Generalized workflow for the stereoselective synthesis of Orlistat isomers.
Comparative Biological Activity: On-Target and Off-Target Effects
The biological activity of Orlistat is not solely defined by its potent lipase inhibition. A comprehensive understanding requires the evaluation of its stereoisomers' effects on both the intended targets (pancreatic and gastric lipases) and potential off-targets.
On-Target Activity: Pancreatic Lipase Inhibition
A pivotal study by Liu et al. in 2018 provided a direct comparison of the inhibitory potency of Orlistat and seven of its stereoisomers against porcine pancreatic lipase.[7] The half-maximal inhibitory concentrations (IC50) were determined for all eight compounds, revealing a significant dependence of activity on stereochemistry.
| Stereoisomer | IC50 (nM) against Porcine Pancreatic Lipase[7] |
| Orlistat (Natural Stereoisomer) | 4.0 |
| Enantiomer of Orlistat | 77 |
| Diastereomer 1 | 8.0 |
| Diastereomer 2 | 12 |
| Diastereomer 3 | 15 |
| Diastereomer 4 | 18 |
| Diastereomer 5 | 20 |
| Diastereomer 6 (inverted at 2,3,2' positions) | 930 |
Table 1: Comparative IC50 values of Orlistat and its stereoisomers against porcine pancreatic lipase.
The data clearly demonstrates that the natural stereoisomer of Orlistat is the most potent inhibitor of pancreatic lipase.[7] Its enantiomer exhibits a nearly 20-fold reduction in activity, while the diastereomer with inverted stereocenters at the 2, 3, and 2' positions is over 230 times less potent.[7] The remaining five stereoisomers, however, retain significant inhibitory activity, with IC50 values in the low nanomolar range.[7]
Off-Target Activity: Fatty Acid Synthase (FAS) Inhibition
Orlistat has been identified as an inhibitor of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells.[2] This off-target activity has garnered interest in Orlistat's potential as an anticancer agent. The study by Liu et al. also investigated the inhibitory activity of the eight synthesized stereoisomers against a recombinant form of the thioesterase domain of human FAS. While specific IC50 values for FAS inhibition were not detailed in the available abstract, it was noted that the enantiomer of Orlistat was significantly less active against FAS compared to the natural stereoisomer. The other five stereoisomers, however, retained significant inhibitory activity, with reported IC50s ranging from 8.0 to 20 nM.
Caption: Workflow for the in vitro colorimetric lipase inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, H460)
-
Cell culture medium and supplements
-
Orlistat stereoisomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Orlistat stereoisomers and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Perspectives
The stereochemical architecture of Orlistat is a critical determinant of its biological activity. The natural stereoisomer exhibits the most potent inhibition of pancreatic lipase, the primary therapeutic target. While several other stereoisomers retain significant lipase inhibitory activity, the enantiomer and certain diastereomers show markedly reduced potency. This underscores the high degree of stereoselectivity of the lipase active site.
The off-target inhibition of fatty acid synthase by Orlistat and some of its stereoisomers opens avenues for exploring their potential in oncology. The observed lack of significant cytotoxicity of the tested stereoisomers is a promising indicator of their potential therapeutic window.
Future research should focus on elucidating the biological activities of the full complement of 16 Orlistat stereoisomers. Comparative studies on gastric lipase inhibition and a broader profiling of off-target effects will provide a more complete understanding of their pharmacological profiles. Furthermore, co-crystallization studies of various stereoisomers with lipases could offer invaluable structural insights into the molecular basis of their differential activities, paving the way for the design of next-generation lipase inhibitors with enhanced potency and selectivity.
References
- Borgstrom, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308-316.
-
Mulzer, M., Tiegs, B. J., Wang, Y., Coates, G. W., & O'Doherty, G. A. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814–10820. [Link]
-
O'Doherty, G. A., & Liu, X. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]
-
European Medicines Agency. (2005). Xenical, INN-Orlistat: European Public Assessment Report (EPAR). [Link]
- Romo, D., et al. (2006). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters, 8(20), 4497–4500.
-
O'Doherty, G. A., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. PubMed Central. [Link]
-
Hadvary, P., Lengsfeld, H., & Wolfer, H. (1988). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361. [Link]
-
Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]
-
Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]
-
Hadvary, P., Sidler, J., Meister, W., Vetter, W., & Wolfer, H. (1991). The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase. The Journal of Biological Chemistry, 266(4), 2021–2027. [Link]
- Weibel, E. K., Hadvary, P., Hochuli, E., Kupfer, E., & Lengsfeld, H. (1987). Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. The Journal of Antibiotics, 40(8), 1081–1085.
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Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]
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Goins, C. M., et al. (2018). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. Biochemistry, 57(16), 2383–2393. [Link]
-
Liu, J., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3), 103. [Link]
- Kanwar, S. S., & Kaushal, R. K. (2008). Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study. Indian Journal of Biotechnology, 7(2), 233-237.
-
Armitage, G., et al. (2002). Degree of in Vivo Inhibition of Human Gastric and Pancreatic Lipases by Orlistat (Tetrahydrolipstatin, THL) in the Stomach and Small Intestine. Gastroenterology, 122(4), A-52. [Link]
-
Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. [Link]
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Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814-10820. [Link]
-
Goins, C. M., et al. (2018). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. Biochemistry, 57(16), 2383-2393. [Link]
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Hadvary, P., Lengsfeld, H., & Wolfer, H. (1988). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361. [Link]
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(R,R,S,S)-Orlistat Precursor: A Technical Guide to Stereoselective Synthesis and Isolation
This guide provides a comprehensive technical overview of the discovery and isolation of the pivotal (R,R,S,S)-configured precursor to Orlistat. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.
Introduction: The Stereochemical Imperative of Orlistat
Orlistat, marketed under trade names like Xenical and Alli, is a potent inhibitor of gastric and pancreatic lipases, prescribed for the management of obesity. Its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. The molecule contains three stereocenters, giving rise to eight possible stereoisomers. However, only the (2S, 3S, 5R)-lactone, derived from the (R,R,S,S) precursor, exhibits the desired pharmacological activity. This stringent stereochemical requirement necessitates highly selective synthetic strategies to ensure the production of the enantiomerically pure active pharmaceutical ingredient.
Core Synthetic Strategy: A Modular, Stereocontrolled Approach
The synthesis of the (R,R,S,S)-Orlistat precursor is a testament to the power of modern asymmetric synthesis. The most efficient and industrially viable routes employ a modular approach, where the key stereocenters are introduced in a controlled, sequential manner. This guide will focus on a widely adopted strategy that hinges on an initial asymmetric reduction, followed by a diastereoselective chain elongation.
Part 1: Establishing the First Stereocenter via Asymmetric Hydrogenation
The cornerstone of the synthesis is the creation of the first chiral center in high enantiomeric purity. This is typically achieved through the asymmetric hydrogenation of a β-keto ester, a prochiral starting material.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: A chiral Ruthenium(II) catalyst, such as Ru(II)-(R)-BINAP, is prepared in a suitable degassed solvent (e.g., methanol) under a strictly inert atmosphere (Argon or Nitrogen). The choice of the (R)-BINAP ligand is critical as it dictates the stereochemical outcome of the reduction.
-
Reaction Setup: The β-keto ester substrate is dissolved in methanol and charged into a high-pressure autoclave. The catalyst solution is then transferred to the autoclave via cannula.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50-100 atmospheres. The reaction mixture is heated to 50-80 °C and agitated vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed in vacuo, and the resulting crude β-hydroxy ester is purified by silica gel column chromatography to yield the product with high enantiomeric excess (ee).
Causality Behind Experimental Choices:
-
Catalyst System: The Ru(II)-BINAP complex forms a chiral pocket that coordinates to the β-keto ester. Hydrogen is then delivered preferentially to one face of the ketone, leading to the formation of one enantiomer in significant excess. The C2 symmetry of the BINAP ligand is key to this high level of induction.
-
Reaction Conditions: Elevated pressure and temperature are employed to increase the rate of reaction and ensure complete conversion. The choice of solvent is also important; polar protic solvents like methanol are often preferred for their ability to dissolve the catalyst and substrate and to facilitate the protonolysis step in the catalytic cycle.
Part 2: Diastereoselective Elongation of the Carbon Skeleton
With the first stereocenter in place, the subsequent steps focus on building the rest of the molecule while controlling the stereochemistry of the newly formed chiral centers relative to the existing one. A common and effective method is the use of a diastereoselective aldol reaction.
Experimental Protocol: Substrate-Controlled Aldol Reaction
-
Enolate Formation: The previously synthesized chiral β-hydroxy ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.
-
Aldol Addition: The desired aldehyde (e.g., hexanal) is then added to the cold enolate solution. The reaction is stirred at -78 °C until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting crude aldol adduct, a mixture of diastereomers, is purified by column chromatography to isolate the desired (syn) diastereomer.
Causality Behind Experimental Choices:
-
Directed Aldol Reaction: The existing hydroxyl group on the β-hydroxy ester acts as a directing group. In the presence of a lithium base, it can form a six-membered chelation-controlled transition state with the lithium enolate and the incoming aldehyde. This rigid, chair-like transition state forces the aldehyde to approach from a specific face, resulting in the formation of the desired syn-diastereomer with high selectivity.
-
Low Temperature: The use of -78 °C is critical for maintaining the kinetic control of the enolization process and for stabilizing the lithium enolate and the chelated transition state, thereby maximizing the diastereoselectivity.
Part 3: Cyclization and Final Isolation
The final phase of the synthesis involves the formation of the characteristic β-lactone ring and the purification of the final precursor.
Experimental Protocol: Lactonization and Purification
-
Hydrolysis: The ester group of the aldol adduct is saponified using a base such as lithium hydroxide in a THF/water mixture.
-
Lactonization: The resulting β-hydroxy carboxylic acid is then subjected to a cyclization reaction to form the β-lactone. This is often achieved using a reagent like p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This method proceeds via an in-situ activation of the carboxylic acid.
-
Final Purification: The crude lactone precursor is purified to a high degree of chemical and stereochemical purity. This is often achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation: Summary of Key Transformations
| Step | Transformation | Key Reagents | Stereochemical Control | Typical Yield (%) | Purity (ee/de) |
| 1 | Asymmetric Hydrogenation | Ru(II)-(R)-BINAP, H₂ | Catalyst-controlled | >95 | >99% ee |
| 2 | Aldol Reaction | LDA, Hexanal, -78 °C | Substrate-controlled (chelation) | 80-90 | >98% de |
| 3 | Lactonization | LiOH; then TsCl, Pyridine | Retention of stereochemistry | 75-85 | >99% de |
Visualization of the Synthetic Workflow
Caption: Key stages in the stereoselective synthesis of the Orlistat precursor.
Trustworthiness: A Self-Validating Protocol
The integrity of this synthetic route is maintained through rigorous in-process controls and analytical validations at each critical step.
-
Enantiomeric Excess Determination: Following the asymmetric hydrogenation, the enantiomeric excess (ee) of the β-hydroxy ester is unequivocally determined using chiral HPLC or chiral gas chromatography (GC). This step validates the performance of the chiral catalyst and ensures that the material proceeding to the next stage has the required enantiopurity.
-
Diastereomeric Ratio Analysis: The diastereomeric excess (de) of the aldol adduct is typically determined by ¹H NMR spectroscopy, where the distinct signals for the different diastereomers can be integrated. Alternatively, HPLC analysis can be employed.
-
Structural Confirmation: The chemical identity and structural integrity of all intermediates and the final precursor are confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Optical Rotation: The specific rotation of the final, purified (R,R,S,S)-precursor is measured and compared with established literature values, serving as a final, bulk-level confirmation of the correct stereochemical configuration.
This multi-faceted analytical approach ensures that the synthesis is a self-validating system, providing confidence in the stereochemical and chemical purity of the final product.
References
A Technical Guide to (R,R,S,S)-Orlistat: Physicochemical Properties, Synthesis, and Analytical Characterization
This document provides an in-depth technical overview of the specific stereoisomer (R,R,S,S)-Orlistat. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical identity, the principles of its stereoselective synthesis, and robust analytical methodologies for its characterization and differentiation from other stereoisomers.
Introduction: The Stereochemical Complexity of Orlistat
Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[1] By preventing the hydrolysis of fats into absorbable free fatty acids, Orlistat reduces caloric intake and is utilized as a therapeutic agent for obesity management.[1] The molecule, a saturated derivative of the natural product lipstatin, possesses four chiral centers, which theoretically gives rise to sixteen possible stereoisomers.[2]
The biological activity of Orlistat is critically dependent on its stereochemistry. The commercially available and therapeutically active form, sold under brand names like Xenical® and Alli®, is the (S,S,R,R) stereoisomer (CAS No. 96829-58-2). Consequently, the identification and characterization of other stereoisomers, such as this compound, are of paramount importance in drug development and quality control. These non-therapeutic isomers are often synthesized as reference standards for impurity profiling and to ensure the stereochemical purity of the active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
The fundamental chemical identifiers for this compound are crucial for its unambiguous documentation and procurement. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1225451-00-2 | [3][4] |
| Molecular Formula | C₂₉H₅₃NO₅ | [3][4] |
| Molecular Weight | 495.73 g/mol | [4] |
| IUPAC Name | [(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | [3] |
The structure of this compound is depicted in the following diagram, highlighting the specific stereochemical configuration at its four chiral centers.
Caption: 2D structure of this compound.
Principles of Stereoselective Synthesis
The synthesis of a specific Orlistat stereoisomer is a significant chemical challenge that necessitates precise control over the four chiral centers. While the bulk of published literature focuses on the therapeutically active (S,S,R,R) isomer, the strategies employed are instructive for producing other diastereomers like this compound.
The causality behind synthetic choices lies in establishing the correct relative and absolute stereochemistry. Key strategies often involve:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For Orlistat, the N-formyl-L-leucine moiety is typically derived from L-leucine, which sets one of the four stereocenters. To synthesize the (R,R,S,S) isomer, one would start with the unnatural D-leucine.
-
Asymmetric Reactions: Employing chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation is a critical step in some routes to establish the stereochemistry of hydroxyl groups which are precursors to the lactone ring.[5][6]
-
Substrate-Controlled Reactions: Leveraging the existing stereocenters in an intermediate to direct the stereochemical outcome of a subsequent reaction.
-
Key Synthetic Methodologies: Published syntheses of Orlistat and its analogs have employed advanced organic reactions such as the tandem Mukaiyama aldol-lactonization (TMAL) process, which is effective for constructing the β-lactone ring system.[7]
The synthesis of the (R,R,S,S) isomer would require a careful selection of enantiomeric starting materials and reagents opposite to those used for the synthesis of the active drug, Orlistat.
Analytical Characterization and Quality Control
Distinguishing this compound from its other fifteen stereoisomers is an analytical imperative. As diastereomers, they possess different physical properties and can be separated by achiral chromatographic techniques; however, separating all enantiomers and diastereomers often requires chiral chromatography for definitive identification and quantification.
The following workflow outlines a typical process for the analytical characterization of an Orlistat stereoisomer.
Caption: Workflow for chiral purity analysis of Orlistat.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative self-validating system for the separation and quantification of Orlistat stereoisomers. The causality for using a chiral column is that stereoisomers interact differently with the chiral stationary phase, resulting in different retention times and enabling their separation, which is impossible on a standard achiral column.
Objective: To resolve this compound from the active (S,S,R,R) isomer and other potential stereoisomeric impurities.
Instrumentation and Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol (90:10, v/v).
-
This compound and (S,S,R,R)-Orlistat reference standards.
-
Sample Diluent: Mobile phase or a compatible organic solvent.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the this compound and (S,S,R,R)-Orlistat reference standards in the sample diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the test sample by dissolving it in the sample diluent to a similar concentration.
-
Chromatographic Conditions:
-
Column: Chiralpak IA (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[8]
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Inject a mixture of the (R,R,S,S) and (S,S,R,R) standards.
-
Trustworthiness Check: The system is considered suitable for analysis only if the resolution between the two stereoisomer peaks is greater than 1.5. This ensures the method can reliably distinguish between them.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of the reference standards.
-
Calculate the area percentage of the this compound peak relative to the total area of all Orlistat-related peaks to determine its purity or impurity level.
-
Conclusion
The (R,R,S,S) stereoisomer of Orlistat is a critical chemical entity for the pharmaceutical industry. While devoid of the therapeutic activity of its (S,S,R,R) counterpart, its role as a reference standard is indispensable for the development, manufacturing, and quality control of Orlistat API. A thorough understanding of its unique physicochemical properties, coupled with robust stereoselective synthetic and analytical methods, ensures the safety, purity, and efficacy of the final drug product. The methodologies and data presented in this guide provide a foundational framework for professionals working with this specific stereoisomer.
References
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PubChem. This compound | C29H53NO5 | CID 16760542. Available from: [Link]
-
Ma, G., Zancanella, M., Oyola, Y., Richardson, R. D., Smith, J. W., & Romo, D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Organic letters, 8(20), 4497–4500. Available from: [Link]
- Google Patents. (2020). CN111004272B - Preparation method of orlistat chiral intermediate.
-
European Medicines Agency (EMA). Xenical, INN-Orlistat - Scientific Discussion. Available from: [Link]
-
Wikipedia. Orlistat. Available from: [Link]
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Singh, B., & Singh, S. (2008). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 193-198. Available from: [Link]
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Pharmacokinetics and metabolism of (R,R,S,S)-Orlistat
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (S,S,S,S)-Orlistat
A Note on Stereochemistry
This guide focuses on the pharmacokinetics and metabolism of Orlistat, the single diastereomeric molecule approved for therapeutic use. Its chemical name is (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester.[1][2] While the topic specified (R,R,S,S)-Orlistat, the vast body of scientific literature and regulatory approval pertains to this specific, stereochemically controlled (S,S,S,S)-related configuration. The precise stereochemistry is critical for the molecule's interaction with the active site of lipases.
Introduction
Orlistat is a potent, long-acting, and reversible inhibitor of gastrointestinal lipases, developed for the management of obesity.[1][3] It is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[4] Unlike many anti-obesity agents that act on the central nervous system to suppress appetite, Orlistat's mechanism is localized to the gastrointestinal (GI) lumen.[5][6] It forms a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering them inactive.[1][7] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[4] Consequently, undigested fats are excreted, leading to a caloric deficit that can contribute to weight control.[7] At the standard therapeutic dose of 120 mg three times daily, Orlistat inhibits the absorption of dietary fat by approximately 30%.[1][7] Its efficacy is therefore directly linked to its local activity, making a thorough understanding of its pharmacokinetics—particularly its minimal absorption and GI-tract metabolism—essential for researchers and drug development professionals.
Section 1: The Pharmacokinetic Profile: A Story of Local Action
The pharmacokinetic profile of Orlistat is unique in that its therapeutic efficacy is predicated on its lack of systemic absorption. The drug is designed to act as a topical agent within the gut lumen.
Absorption
Systemic exposure to Orlistat following oral administration is minimal.[7] In clinical studies, plasma concentrations of intact Orlistat are often sporadic and near the lower limit of detection (<5-10 ng/mL), with no evidence of accumulation upon repeated dosing.[1][7] This is consistent with its intended local mechanism of action. A study involving the administration of 360 mg of 14C-labeled Orlistat showed that plasma radioactivity peaked approximately 8 hours post-dose, but the concentration of the parent drug remained negligible.[7]
-
Expert Insight: The choice to develop a minimally absorbed drug was a deliberate strategy to reduce the potential for systemic side effects. By containing the pharmacological activity to the GI tract, the safety profile is primarily defined by local gastrointestinal events related to the mechanism of action (e.g., steatorrhea), rather than off-target systemic effects.[8]
Distribution
In the rare instances that Orlistat enters systemic circulation, it is highly bound (>99%) to plasma proteins, with lipoproteins and albumin being the primary carriers.[7][9] It also shows minimal partitioning into erythrocytes.[2][7] This extensive protein binding further limits the amount of free, active drug available to interact with systemic tissues, reinforcing its localized effect.
Metabolism
Metabolism of Orlistat occurs primarily within the gastrointestinal wall, prior to any significant systemic absorption.[7][9] Based on studies in obese patients, two principal metabolites, designated M1 and M3, have been identified and account for approximately 42% of the total radioactivity in plasma.[7][10]
-
Metabolite M1: Formed by the hydrolysis of the four-membered β-lactone ring.[1][7]
-
Metabolite M3: Results from the cleavage of the N-formyl leucine moiety from M1.[1][7]
Crucially, both M1 and M3 possess extremely weak lipase inhibitory activity, being 1000- and 2500-fold less potent than Orlistat, respectively.[1] Given their low potency and the low plasma concentrations achieved at therapeutic doses, these metabolites are considered pharmacologically inconsequential.[1]
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An In-Depth Technical Guide to the In-Vitro Characterization of the Active Orlistat Stereoisomer
Foreword: The Imperative of Stereochemical Precision in Drug Development
Orlistat, a potent inhibitor of gastric and pancreatic lipases, stands as a significant therapeutic agent in the management of obesity.[1][2] Its mechanism of action is elegantly precise: the formation of a covalent bond with the active site serine residue of lipases, effectively inactivating them and preventing the hydrolysis of dietary triglycerides.[1][3] This action is critically dependent on the molecule's three-dimensional architecture. Orlistat possesses four chiral centers, leading to the possibility of 16 stereoisomers. The pharmacologically active agent, tetrahydrolipstatin, has a specific (S,S,R,S) configuration in much of the literature, corresponding to the chemical name (S)-((S)-1-((2S, 3S)-3-Hexyl-4-oxooxetan-2-yl) tridecan-2-yl) 2-formamido-4-methylpentanoate.[2][3]
This guide provides a comprehensive framework for the in-vitro characterization of this active stereoisomer, which for the purpose of this document we will refer to as (R,R,S,S)-Orlistat as per the user's topic, acknowledging the potential for varied stereochemical nomenclature in literature. The accurate characterization of the correct, active stereoisomer is not merely an academic exercise; it is a cornerstone of drug quality, safety, and efficacy, mandated by regulatory bodies like the FDA.[4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on causality, self-validating protocols, and authoritative scientific grounding.
Section 1: Physicochemical and Structural Characterization
A thorough investigation into the physical and chemical properties of an Active Pharmaceutical Ingredient (API) is the primary step for quality control.[7] It establishes the foundational identity, purity, and stability of the substance before assessing its biological function.
Structural Elucidation: Confirming Molecular Identity
The first principle of characterization is to confirm that the molecule is indeed what it purports to be. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[8]
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for elucidating the carbon-hydrogen framework of a molecule.[7][8] Quantitative ¹H-NMR (qNMR) can be used for both identification and purity assessment without the need for an identical reference standard, as the signal area is directly proportional to the number of nuclei.[9][10]
Protocol: ¹H-NMR for Structural Confirmation and Purity
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a known quantity of a certified internal standard (e.g., phloroglucinol) for quantitative analysis.[10][11]
-
Instrumentation: Utilize a 500 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum. The proton corresponding to the formyl group (H-32) typically appears as a distinct singlet around 8.03 ppm in DMSO-d₆ and is well-suited for quantification due to its separation from other signals.[9][10]
-
Structural Verification: Compare the obtained spectrum—chemical shifts, splitting patterns, and integrations—with a reference spectrum or with predicted values to confirm the complete molecular structure. Key signals include the formyl proton, various methylene and methyl groups of the alkyl chains, and protons on the β-lactone ring.
-
Purity Calculation: Calculate the purity of this compound against the internal standard using the established qNMR formulas, ensuring the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being quantified.
1.1.2. Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for this purpose.[3][12][13]
Protocol: LC-MS/MS for Molecular Weight Verification
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a methanol/acetonitrile mixture.
-
Chromatography: Use a C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mobile phase of methanol, acetonitrile, and 0.1% formic acid (e.g., 65:20:15 v/v/v) at a flow rate of 0.8 mL/min is effective.[12]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive mode.[3][12]
-
Data Acquisition: In full scan mode, verify the presence of the protonated molecule [M+H]⁺ at m/z 496.4.[3] In Multiple Reaction Monitoring (MRM) or product ion scan mode, confirm the characteristic transition of the parent ion to a major fragment ion (e.g., m/z 496.4 → 337.3).[3]
Stereoisomeric Purity: Isolating the Active Form
Given the multiple chiral centers, ensuring the sample is the correct stereoisomer and is free from diastereomeric impurities is paramount. This is achieved using chiral chromatography.
Causality: Diastereomers can have different pharmacokinetic, pharmacodynamic, and toxicological profiles. The presence of unwanted stereoisomers is considered an impurity and must be controlled within strict limits as per ICH guidelines.[5] A stability-indicating method is crucial to separate the active compound from potential degradation products and isomers.[14]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector set to 205 or 210 nm.[14][15]
-
Column: A chiral stationary phase column is required. While specific columns for Orlistat isomers are proprietary, a common approach involves normal-phase chromatography.
-
Mobile Phase: A typical mobile phase for chiral separation of lipophilic molecules is a mixture of n-Hexane and Isopropyl alcohol (e.g., 70:30, v/v).[16]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 50 µg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the elution of the main peak. The method must be validated for its ability to separate the this compound peak from all other potential stereoisomers.
-
Quantification: The percentage of stereoisomeric purity is calculated based on the peak area of the desired isomer relative to the total peak area of all isomers.
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase | Enables separation of stereoisomers based on differential interactions. |
| Mobile Phase | n-Hexane:Isopropyl Alcohol (70:30, v/v) | Common normal-phase system for resolving lipophilic isomers.[16] |
| Flow Rate | 1.0 mL/min | Provides optimal resolution and reasonable run time. |
| Detection | UV at 205 nm | Orlistat lacks a strong chromophore; detection at low UV provides sensitivity.[17] |
| Temperature | 25°C (Controlled) | Ensures reproducible retention times. |
Table 1: Example Parameters for Chiral HPLC Analysis.
Section 2: Biological Characterization - The Functional Assay
Confirming the correct structure and purity is essential, but it does not guarantee biological activity. A functional assay is required to measure the potency of this compound as a lipase inhibitor.
Mechanism of Action: Covalent Inhibition of Pancreatic Lipase
The inhibitory activity of Orlistat is centered on its β-lactone ring.[18] The catalytic triad of pancreatic lipase (Serine, Histidine, Aspartic acid) initiates a nucleophilic attack from the serine hydroxyl group onto the carbonyl carbon of the β-lactone. This opens the strained ring and forms an irreversible, stable covalent acyl-enzyme complex, rendering the lipase inactive.[18][19]
Caption: Covalent inhibition of lipase by Orlistat.
In-Vitro Pancreatic Lipase Inhibition Assay
The most common method to quantify lipase inhibition is a colorimetric assay.[1] It uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon hydrolysis by lipase.[1][20] The rate of color formation is directly proportional to lipase activity; a decrease in this rate in the presence of Orlistat indicates inhibition.
Caption: Workflow for the colorimetric lipase inhibition assay.
Protocol: Colorimetric Lipase Inhibition Assay
A. Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare a standard Tris-HCl buffer for the assay.[1]
-
Porcine Pancreatic Lipase (PPL) Solution: Prepare a 1 mg/mL stock solution of PPL in Tris-HCl buffer.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 ng/mL to 1000 ng/mL. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.
-
pNPB Substrate Solution (10 mM): Prepare the substrate solution in a solvent like isopropanol.[20]
B. Assay Procedure (96-well plate format):
-
Plate Setup: In triplicate, add reagents to wells as follows:
-
Test Wells: 10 µL of diluted Orlistat solution + 80 µL of PPL solution.
-
Control Wells (100% Activity): 10 µL of Tris-HCl buffer (with matching DMSO%) + 80 µL of PPL solution.
-
Blank Wells: 90 µL of Tris-HCl buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]
-
Reaction Initiation: Add 10 µL of the 10 mM pNPB substrate solution to all wells. The final volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes.[1]
C. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V = ΔAbs/Δtime) from the linear portion of the absorbance vs. time curve. Subtract the rate of the blank wells from all other wells.
-
Calculate Percentage Inhibition: Use the following formula for each Orlistat concentration: % Inhibition = [(V_control - V_test) / V_control] * 100 Where V_control is the rate of the control wells and V_test is the rate of the test wells.
-
Determine IC50: Plot the % Inhibition against the logarithm of the Orlistat concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Orlistat required to inhibit 50% of the lipase activity. Orlistat is highly potent, with reported IC50 values in the low ng/mL range.[20][21]
| Parameter | Condition | Rationale |
| Enzyme | Porcine Pancreatic Lipase | A well-characterized and commercially available model for human pancreatic lipase. |
| Substrate | p-Nitrophenyl Butyrate (pNPB) | Chromogenic substrate that allows for a simple, kinetic, colorimetric readout.[1] |
| Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity.[20] |
| pH | 8.0 | Optimal pH for pancreatic lipase activity.[20] |
| Key Metric | IC50 Value | Provides a quantitative measure of the inhibitor's potency. |
Table 2: Key Parameters for the In-Vitro Lipase Inhibition Assay.
Section 3: Integrated Characterization Workflow
The characterization of this compound is a multi-step, logical process that ensures the identity, purity, and potency of the drug substance. Each step validates the material for the next stage of analysis, culminating in a comprehensive quality profile.
Caption: Integrated workflow for the in-vitro characterization of this compound.
Conclusion
The in-vitro characterization of this compound is a rigorous, multi-faceted process that is essential for ensuring its quality as an active pharmaceutical ingredient. It relies on a synergistic combination of advanced analytical techniques. Spectroscopic methods like NMR and MS confirm the fundamental molecular identity, while chiral chromatography verifies the correct stereochemical configuration, a critical determinant of biological activity. Finally, the functional lipase inhibition assay provides a quantitative measure of the molecule's potency and confirms its intended mechanism of action. Adherence to these detailed, self-validating protocols ensures that the characterized this compound meets the high standards of scientific integrity and regulatory compliance required for drug development.
References
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Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3), 103. Retrieved from [Link]
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Kauser, S., et al. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science, 14(10), 196-204. Retrieved from [Link]
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Labinsights. (2023). Physical and Chemical Characterization for APIs. Labinsights. Retrieved from [Link]
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Impactfactor. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Impactfactor. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. ResearchGate. Retrieved from [Link]
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Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Symbiosis Online Publishing. Retrieved from [Link]
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Veerstech. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Veerstech. Retrieved from [Link]
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Zhang, T. T., & Ma, C. (2014). [Related substances in orlistat detected with UPLC-MS/MS]. Yao Xue Xue Bao, 49(3), 380-4. Retrieved from [Link]
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Barhate, V. D., et al. (2009). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. CORE. Retrieved from [Link]
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U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance. FDA. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
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YouTube. (2023). A Brief Guide to Understanding: FDA's CMC Guidance for Phase 2 and 3 INDs. YouTube. Retrieved from [Link]
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Souri, E., Jalalizadeh, H., & Zadehvakili, B. (2007). HPLC analysis of orlistat and its application to drug quality control studies. Semantic Scholar. Retrieved from [Link]
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Sun, S., et al. (2017). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of triacylglycerol and orlistat. ResearchGate. Retrieved from [Link]
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International Journal of Life Science and Pharma Research. (2022). RP HPLC Method for Orlistat. IJLSPR. Retrieved from [Link]
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EurekAlert!. (2024). New RP-HPLC method for orlistat analysis validated. EurekAlert!. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of (R,R,S,S)-Orlistat in Laboratory Solvents
Introduction: Understanding (R,R,S,S)-Orlistat
Orlistat, also known under the trade name Xenical®, is a potent inhibitor of gastric and pancreatic lipases, enzymes essential for the digestion of dietary fats.[1] By covalently binding to the active site of these lipases, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fats by approximately 30%.[2][3] Its therapeutic application is primarily in the management of obesity.
The Orlistat molecule possesses four chiral centers, making sixteen stereoisomers theoretically possible.[4] The pharmacologically active and commercially available form is the single (R,R,S,S) stereoisomer, also known as tetrahydrolipstatin, a semi-synthetic derivative of a naturally occurring lipase inhibitor from Streptomyces toxytricini.[2][4] For researchers, understanding the specific behavior of this isomer in solution is paramount for the design of robust in vitro assays, the development of analytical methods, and the generation of reliable, reproducible data.
This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. It moves beyond simple data presentation to explain the underlying physicochemical principles and offers field-proven protocols to empower researchers in their experimental design and execution.
Part 1: The Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its behavior in biological and analytical systems. Orlistat is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[5]
Physicochemical Causality of Poor Aqueous Solubility
Orlistat presents as a white to off-white crystalline powder.[4] Its structure, featuring long lipophilic hydrocarbon chains and a lack of ionizable groups within the physiological pH range, renders it highly hydrophobic and practically insoluble in water.[3][6] This inherent lipophilicity is fundamental to its mechanism of action within the gastrointestinal lumen but presents a significant challenge for laboratory handling and formulation.
Quantitative Solubility in Common Laboratory Solvents
To ensure the accurate preparation of stock solutions and experimental media, it is essential to select an appropriate solvent. The following table summarizes the solubility of this compound in various solvents, compiled from authoritative sources.
| Solvent/System | Solubility Classification | Quantitative Data | Source(s) |
| Water | Practically Insoluble | 0.49 ± 0.12 µg/mL | [3][7] |
| Methanol | Very Soluble | >100 mg/mL (qualitative) | [6][8] |
| Ethanol | Very Soluble | >100 mg/mL (qualitative) | [6][8] |
| Chloroform | Freely Soluble | 10-100 mg/mL (qualitative) | [6][8] |
| Acetonitrile | Good Solubilizer | Forms a clear solution | [8] |
| Lauroglycol 90 (Oil) | Highly Soluble | 239.66 ± 9.70 mg/mL | [3] |
| 1% Solutol HS15 (Aq.) | Sparingly Soluble | 47.08 ± 0.24 µg/mL | [3] |
| 3% Sodium Lauryl Sulfate (Aq.) | Soluble | Sufficient to dissolve 120mg in 1000mL | [1][9] |
Expert Insight: The data clearly indicates that polar aprotic and protic organic solvents are the preferred choice for preparing concentrated stock solutions. For aqueous-based assays, the use of co-solvents or surfactants is often necessary to prevent precipitation. When preparing solutions for cell-based assays, it is critical to first dissolve Orlistat in a minimal volume of a compatible organic solvent (e.g., DMSO or ethanol) before diluting into the aqueous culture medium, ensuring the final organic solvent concentration is below cytotoxic levels.[10]
Experimental Protocol: Saturated Solubility Determination
This protocol provides a self-validating system for determining the solubility of Orlistat in a novel solvent system.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in an orbital shaker set to a constant, controlled temperature (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 2 hours to let undissolved particles settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.45 µm chemically resistant filter (e.g., PTFE) to remove any remaining micro-particulates.
-
Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a validated analytical method, such as HPLC-UV.
-
Calculation: Analyze the diluted sample and calculate the original concentration in the saturated solution, accounting for the dilution factor. Perform at least three independent determinations to ensure statistical validity.[5]
Part 2: The Stability Profile of this compound
Understanding a compound's stability is crucial for defining storage conditions, interpreting analytical data, and ensuring experimental integrity. Orlistat is susceptible to degradation under several conditions, primarily through hydrolysis of its β-lactone ring.[10]
Forced Degradation: Pathways and Outcomes
Forced degradation (stress testing) studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Orlistat exhibits lability under hydrolytic, oxidative, and photolytic stress.
-
Hydrolytic Degradation: This is the most significant degradation pathway.
-
Acidic Conditions: Orlistat is highly unstable in acidic media. Refluxing in 0.1 N HCl can lead to over 95% degradation in just 30 minutes.[2] The primary degradation product results from the hydrolytic opening of the β-lactone ring.[6][10]
-
Alkaline Conditions: The molecule is also unstable in basic media, though degradation is less rapid than under acidic stress. Refluxing in 0.1 N NaOH for 30 minutes results in approximately 48% degradation.[2]
-
Neutral Conditions: Neutral hydrolysis also occurs, with about 60% of the drug degrading after 3 hours of refluxing in a methanol/water mixture.[2]
-
-
Oxidative Degradation: Orlistat is relatively stable to oxidation. Treatment with 3% hydrogen peroxide at room temperature for 24 hours results in only minor degradation (approx. 5%).[11]
-
Photolytic Degradation: While the solid form is stable to light, Orlistat in solution is susceptible to photodegradation.[2] Exposure of a methanol/water solution to light can cause nearly 50% decomposition.[2] Therefore, all Orlistat solutions must be protected from light.
-
Thermal Degradation: The solid drug is stable when stored below its melting point (approx. 42-44 °C).[2] No significant thermal degradation was observed when the solid was heated to 100 °C for 24 hours.[11] However, storing under conditions above its melting point can induce thermolysis.[2]
Visualization of Degradation Pathways
The primary degradation pathways involve the hydrolysis of the two ester linkages.
Caption: Primary hydrolytic degradation pathways of Orlistat.
Experimental Workflow: Forced Degradation Study
This workflow outlines the logical progression for conducting a robust forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a validated method capable of separating intact Orlistat from its degradation products, ensuring accurate quantification during stability studies.[2][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (85:15, v/v).[11] Alternative: Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled at 40 °C.[12]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Stressed Sample Preparation:
-
Take 1 mL of the 1 mg/mL methanolic stock solution.
-
Add 1 mL of the appropriate stressor (e.g., 0.2 N HCl for acid hydrolysis, 0.2 N NaOH for base hydrolysis, 6% H₂O₂ for oxidation).
-
Subject the mixture to the stress condition (e.g., reflux at 80°C for 8 hours).[10][11]
-
After stressing, cool the sample to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final theoretical concentration of approximately 0.2 mg/mL for analysis.[10]
-
-
Analysis and Validation:
-
Inject the standards and stressed samples.
-
Confirm the method's specificity by ensuring that degradation product peaks are well-resolved from the intact Orlistat peak. The peak for pure, unstressed Orlistat should be free from any co-eluting peaks in the stressed samples.
-
Recommendations for Storage and Handling
Based on its stability profile, the following handling procedures are mandated for maintaining the integrity of this compound:
-
Solid Compound: Store in a well-sealed container, protected from moisture, at temperatures below 30°C.[4] For long-term storage, consider an inert atmosphere (e.g., nitrogen gassing).[4]
-
Stock Solutions: Due to instability in most solvents over time, it is highly recommended to prepare solutions fresh immediately before use.[10] If short-term storage is unavoidable, a methanolic stock solution can be stored protected from light with aluminum foil at 4°C for up to one week with minimal degradation (<2%).[2]
Conclusion
This compound is a highly lipophilic molecule with predictable, yet challenging, solubility and stability characteristics. Its practical insolubility in aqueous media necessitates the use of organic solvents for stock solutions and often requires co-solvents or surfactants for aqueous experimental systems. The primary liability of the molecule is its susceptibility to hydrolysis, particularly under acidic conditions, which cleaves the critical β-lactone ring.
For any researcher working with this compound, adherence to proper handling and storage protocols is not merely best practice—it is essential for data integrity. All solutions should be prepared fresh and protected from light. Furthermore, any quantitative analysis must be performed using a validated, stability-indicating method capable of distinguishing the intact parent compound from its potential degradation products. By understanding and controlling for these factors, scientists can ensure their experimental outcomes are both accurate and reproducible.
References
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Singh, B., & Kapil, R. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1058-1063. Available at: [Link]
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Bhalerao, S. S., et al. (2018). FORMULATION DEVELOPMENT, CHARACTERIZATION AND EVALUATION OF LIQUISOLID TABLET CONTAINING ORLISTAT. International Journal of Creative Research Thoughts (IJCRT), 6(2). Available at: [Link]
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Zarey, S., et al. (2007). HPLC analysis of orlistat and its application to drug quality control studies. Chemical and Pharmaceutical Bulletin, 55(2), 305-307. Available at: [Link]
-
Chromatography Today. (2023). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Available at: [Link]
-
Nagarajan, K., et al. (2022). RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. International Journal of Life science and Pharma Research, 12(6). Available at: [Link]
-
Al-kassas, R., et al. (2021). Formulation development of orlistat nanocrystals: in vitro characterization and in vivo studies. UQ eSpace. Available at: [Link]
-
European Medicines Agency (EMA). (2005). Xenical, INN-Orlistat: European Public Assessment Report (EPAR). Available at: [Link]
-
Oh, D-H., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. International Journal of Nanomedicine, 13, 7187–7199. Available at: [Link]
-
Nagarajan, K., et al. (2022). RP HPLC Method for Orlistat. International Journal of Life Science and Pharma Research, 12(6), P257-266. Available at: [Link]
-
Babu, B. R., & Pranitha, M. (2025). Formulation and Evaluation of Solid Lipid Nanoparticles Loaded with Orlistat for Enhanced Oral Bioavailability. Mathews Open Access Journals. Available at: [Link]
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Singh, A., et al. (2018). Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach. Drug Development and Industrial Pharmacy, 44(5), 748-758. Available at: [Link]
-
Patil, S. S., et al. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(4), 433-436. Available at: [Link]
-
Bindaiya, S., & Argal, A. (2013). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Bulletin of Pharmaceutical Research, 3(2), 44-50. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Database. Available at: [Link]
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Janbandhu, N. V., et al. (2018). Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems. Asian Journal of Pharmaceutics, 12(3). Available at: [Link]
-
Zarey, S., et al. (2007). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. Chemical and Pharmaceutical Bulletin, 55(2), 305-307. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of orlistat in surfactants and oils. ResearchGate GmbH. Available at: [Link]
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Methodological & Application
Chiral HPLC Method for the Enantioselective Separation of Orlistat
Application Note & Protocol
Abstract
This document provides a comprehensive guide to the development and application of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Orlistat enantiomers. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a single diastereomeric molecule with four chiral centers.[1][2] While the marketed form is a specific stereoisomer, the potential presence of other stereoisomers as impurities necessitates a reliable enantioselective analytical method for quality control and pharmaceutical development. This guide delves into the rationale behind the selection of the chiral stationary phase, mobile phase optimization, and detailed protocols for system suitability and sample analysis, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative of Chiral Purity for Orlistat
Orlistat, chemically designated as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester, is a widely used therapeutic agent for obesity management.[1][3] Its mechanism of action involves the irreversible inhibition of lipases in the gastrointestinal tract, thereby reducing the absorption of dietary fats.[1][4] The specific stereochemistry of Orlistat is critical to its pharmacological activity and safety profile. The presence of its enantiomer or other diastereomers could potentially lead to altered efficacy or unforeseen toxicological effects.
Therefore, a highly selective and sensitive analytical method is paramount to ensure the chiral purity of Orlistat in bulk drug substances and finished pharmaceutical products. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most prevalent and effective technique for the direct separation of enantiomers.[5][6][7] This application note details a method centered around a polysaccharide-based CSP, which has demonstrated broad applicability and high success rates in resolving a wide array of chiral compounds.[8][9]
The Science of Separation: Rationale for Method Development
The successful separation of enantiomers by HPLC hinges on the differential interaction between the enantiomers and the chiral stationary phase.[10] This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, separation.[10]
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of CSP is the most critical step in chiral method development.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are renowned for their broad enantioselectivity.[8][9][11] The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all facilitated by the helical structure of the polysaccharide backbone.[8][11][12]
For Orlistat, a molecule with multiple ester and amide functionalities, a polysaccharide-based CSP offers numerous potential sites for chiral recognition. Specifically, an amylose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), is an excellent starting point for screening due to its proven efficacy in resolving a wide range of chiral compounds.[8][13]
Mobile Phase Strategy: Balancing Resolution and Efficiency
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. For polysaccharide-based CSPs, normal phase, reversed-phase, and polar organic modes can be employed.[5] A normal phase approach, typically using a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often provides superior selectivity for many compounds on these types of columns. The alcohol component acts as a polar modifier, competing with the analyte for interaction sites on the CSP and thereby influencing retention and resolution.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the chiral separation of Orlistat enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral column. A recommended starting point is a column with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Chemicals and Reagents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required. A reference standard of Orlistat and, if available, its enantiomer are necessary for method development and peak identification.
Visualizing the Workflow
Figure 1: A high-level overview of the experimental workflow for the chiral HPLC analysis of Orlistat.
Detailed Protocol: Step-by-Step Guide
Step 1: Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of Orlistat reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 1:1 mixture of n-hexane and isopropanol).
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample solution at a similar concentration to the Working Standard Solution using the mobile phase as the diluent.
Step 2: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., 250 x 4.6 mm, 5 µm) | Proven broad selectivity for a wide range of chiral compounds.[8][13] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Common starting point for normal phase chiral separations.[14] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Orlistat has UV absorbance in the lower UV region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Step 3: System Suitability Testing (SST)
Before sample analysis, it is crucial to verify the performance of the chromatographic system.[15] This is achieved through a System Suitability Test (SST) as mandated by regulatory bodies like the USP and guidelines such as ICH.[16][17][18]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Make at least five replicate injections of the Working Standard Solution.
-
Calculate the following parameters:
Step 4: Sample Analysis and Data Interpretation
-
Once the system suitability criteria are met, inject the sample solutions.
-
Identify the peaks corresponding to the Orlistat enantiomers based on their retention times relative to the standard.
-
Integrate the peak areas of both enantiomers.
-
Calculate the percentage of each enantiomer using the following formula:
% Enantiomer = (Area of individual enantiomer peak / Total area of both enantiomer peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is one where the protocol itself demonstrates its suitability for the intended purpose. This is formally addressed through method validation, following guidelines such as ICH Q2(R1).[19][20][21] The key validation parameters for a chiral impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting and Optimization
Should the initial separation be suboptimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Varying the ratio of n-hexane to the alcohol modifier can significantly impact selectivity. Decreasing the alcohol percentage generally increases retention and may improve resolution.
-
Alcohol Modifier: Switching from isopropanol to ethanol can alter the selectivity due to different hydrogen bonding characteristics.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Decreasing the column temperature can enhance chiral selectivity by favoring the weaker bonding forces responsible for chiral recognition.
Figure 2: A troubleshooting guide for common issues encountered during chiral HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a chiral HPLC method for the separation of Orlistat enantiomers. By leveraging the high-resolving power of polysaccharide-based chiral stationary phases and a systematic approach to method optimization and validation, researchers, scientists, and drug development professionals can confidently ensure the chiral purity and, consequently, the safety and efficacy of Orlistat.
References
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich). [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed Central (PMC). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
ECA Academy. Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
-
YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubMed Central (PMC). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
- Google Patents.
-
U.S. Food and Drug Administration (FDA). XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inhibitin. [Link]
-
ResearchGate. Chemical structure of orlistat. | Download Scientific Diagram. [Link]
-
National Center for Biotechnology Information (NCBI). Orlistat | C29H53NO5 | CID 3034010 - PubChem. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
- Google Patents.
-
International Journal of Life Science and Pharma Research. RP HPLC Method for Orlistat. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Journal of Chemical Society of Pakistan. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
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- 21. ema.europa.eu [ema.europa.eu]
Protocol for (R,R,S,S)-Orlistat in vitro lipase inhibition assay
Topic: Protocol for (R,R,S,S)-Orlistat In Vitro Lipase Inhibition Assay
Abstract
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone therapeutic for obesity management.[1][2] Its mechanism of action involves the inactivation of these enzymes, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption.[1][3][4] This document provides a comprehensive, field-proven protocol for conducting an in vitro lipase inhibition assay using this compound, the therapeutically active stereoisomer. We will delve into the causality behind experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals. The protocol is centered around a colorimetric method using porcine pancreatic lipase (PPL) and the chromogenic substrate p-nitrophenyl butyrate (pNPB).
Introduction: The Scientific Rationale
This compound, also known as Tetrahydrolipstatin, is a hydrogenated derivative of the natural product lipstatin.[2][5] Its efficacy lies in its ability to form a covalent bond with the serine residue located in the active site of gastric and pancreatic lipases.[1][2][6] This covalent modification renders the enzyme inactive, thus inhibiting the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][4] Consequently, undigested fats are excreted, leading to a caloric deficit.[2][7]
The in vitro assay detailed herein is a critical tool for:
-
Confirming the inhibitory potency of Orlistat batches.
-
Screening novel lipase inhibitors.
-
Studying the kinetics of lipase inhibition.
The assay's principle is based on the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl butyrate (pNPB), by porcine pancreatic lipase (PPL).[1][8] PPL cleaves the ester bond in pNPB, releasing p-nitrophenol, a chromophore that imparts a yellow color to the solution and can be quantified by measuring its absorbance at 405-410 nm.[1] The rate of p-nitrophenol formation is directly proportional to lipase activity. In the presence of an inhibitor like Orlistat, this rate is diminished, allowing for the calculation of inhibitory activity and the determination of the half-maximal inhibitory concentration (IC50).
Mechanism of Lipase Inhibition by Orlistat
The following diagram illustrates the covalent modification of the lipase active site by Orlistat, preventing the binding and hydrolysis of the natural triglyceride substrate.
Caption: Mechanism of Orlistat action on pancreatic lipase.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example | Notes |
| This compound | BenchChem | B2285 | The active stereoisomer. |
| Porcine Pancreatic Lipase (PPL), Type II | Sigma-Aldrich | L3126 | A widely used, commercially available lipase.[9] Keep on ice when preparing solutions. |
| p-Nitrophenyl Butyrate (pNPB) | Sigma-Aldrich | N9876 | Chromogenic substrate. |
| Tris-HCl | Any reputable | N/A | For buffer preparation. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Any reputable | N/A | Solvent for Orlistat stock solution.[1][10] |
| 96-well, clear, flat-bottom microplates | Any reputable | N/A | For absorbance measurements. |
| Microplate reader | N/A | N/A | Capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C.[1] |
| Incubator | N/A | N/A | Set to 37°C. |
Preparation of Solutions
Expertise Insight: The poor aqueous solubility of Orlistat is a critical experimental hurdle. Preparing a high-concentration stock in 100% DMSO is essential. Subsequent dilutions into the aqueous assay buffer must be done carefully to prevent precipitation, ensuring the final DMSO concentration remains below a level that could inhibit the enzyme (typically ≤0.5% v/v).[10]
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume. This pH is optimal for pancreatic lipase activity.
-
PPL Solution (1 mg/mL): Just before use, dissolve PPL in cold Tris-HCl buffer. Keep this solution on ice to maintain enzymatic activity.[1]
-
pNPB Substrate Solution (10 mM): Dissolve pNPB in acetonitrile or isopropanol.
-
Orlistat Primary Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.[10] Ensure complete dissolution by vortexing. Store at -20°C for long-term stability.
-
Orlistat Working Solutions: On the day of the experiment, prepare a series of dilutions from the primary stock solution in Tris-HCl buffer. These dilutions should be made to achieve the desired final concentrations in the assay wells.
Experimental Workflow: A Step-by-Step Protocol
The following diagram outlines the key steps of the in vitro lipase inhibition assay.
Caption: Step-by-step experimental workflow for the lipase inhibition assay.
Detailed Assay Procedure:
-
Reaction Mixture Preparation (in a 96-well microplate):
-
Test Wells: 10 µL of diluted Orlistat solution + 80 µL of PPL solution.
-
Positive Control Wells: 10 µL of a known lipase inhibitor (or a high concentration of Orlistat) + 80 µL of PPL solution.
-
Control (No Inhibitor) Wells: 10 µL of Tris-HCl buffer (with the same percentage of DMSO as the test wells) + 80 µL of PPL solution.[1]
-
Blank Wells: 90 µL of Tris-HCl buffer (without the enzyme).[1]
-
Perform all additions in triplicate for statistical validity.
-
-
Pre-incubation: Incubate the microplate at 37°C for 15 minutes.[1][8] This step is crucial as it allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate the Reaction: Add 10 µL of the 10 mM pNPB substrate solution to all wells to start the enzymatic reaction.[1] The final volume in each well will be 100 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm kinetically, with readings taken every minute for 20-30 minutes.[1]
Data Analysis and Interpretation
Trustworthiness Through Rigorous Analysis: The validity of your results hinges on accurate data processing. The IC50 value is the ultimate measure of your inhibitor's potency.
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/minute) from the linear portion of the absorbance versus time curve.[1][10]
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each Orlistat concentration:
% Inhibition = [ (V_control - V_test) / V_control ] * 100
Where:
-
V_control is the average rate of reaction in the control wells (no inhibitor).
-
V_test is the rate of reaction in the presence of Orlistat.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the Orlistat concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.[1] The IC50 is the concentration of Orlistat that inhibits 50% of the lipase activity.
Expected Results:
| Parameter | Expected Value Range | Notes |
| Orlistat IC50 | 5 ng/mL - 100 µM | The reported IC50 can vary significantly based on assay conditions (e.g., substrate, pre-incubation time).[6][11] For instance, one study reported 50% activity inhibition at 5 ng/ml after 5 minutes.[6][12] |
| PPL Kinetic Parameters | Km: ~2.7 ± 0.2 µM (for pNPP) | These are literature values for porcine pancreatic lipase with p-nitrophenyl palmitate (pNPP) and can serve as a reference for assay validation.[1][6][13] |
| Kcat: ~0.019 s⁻¹ (for pNPP) |
Troubleshooting and Scientific Considerations
| Issue | Probable Cause | Recommended Solution |
| Precipitation in Wells | Orlistat has poor aqueous solubility. The final DMSO concentration is too low. | Add the DMSO stock of Orlistat to the buffer while vortexing to ensure rapid mixing.[10] Ensure the final DMSO concentration does not exceed the tolerance of the assay (e.g., <0.5%).[10] |
| Low or No Enzyme Activity | PPL was not kept on ice and degraded. The buffer pH is incorrect. | Always prepare the PPL solution fresh and keep it on ice.[1] Verify the pH of the Tris-HCl buffer. |
| High Variability Between Replicates | Inaccurate pipetting. Incomplete mixing of reagents in the wells. | Use calibrated pipettes. Gently mix the contents of the wells after adding each reagent, avoiding bubbles. |
| Non-linear Reaction Rate | Substrate depletion. Enzyme instability under assay conditions. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the kinetic reading is taken during the initial linear phase of the reaction. |
References
- Jadhav, S. B., & Nirmal, S. A. (2020). Pancreatic Lipase inhibition assay of various extracts of leaves of Murraya Koenigii in southern areas of Goa. BIO Web of Conferences, 23, 00008.
- Shaik, Y. B., et al. (2016). Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment.
- Nguyen, H. N., et al. (2018). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1084-1090.
- Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3), 103.
- Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug discovery today, 12(19-20), 879–889.
- Adnyana, I. K., et al. (2014). Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner. The Scientific World Journal, 2014, 457857.
- Heck, A. M., et al. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-279.
- Carrière, F., et al. (2000). Methods for lipase detection and assay: a critical review. Journal of lipid research, 41(1), 1-20.
- Lampidonis, A. D., et al. (2011). IC50 of known inhibitors for different human lipases. Journal of lipid research, 52(5), 883-891.
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Dr. Oracle. (2025). What is the drug group and mechanism of action (MOA) of orlistat?. Retrieved from [Link]
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USP-NF. (n.d.). Orlistat. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values (n = 3 ± standard deviation) for the inhibition of pancreatic lipase (PL) activity by orlistat and aqueous polyphenolic extracts of vegetables. Retrieved from [Link]
- Singh, A., & Kahol, A. (2024). Orlistat. In StatPearls.
- Nguyen, H. N. T., et al. (2018). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1084-1090.
-
Patsnap Synapse. (2024). What is the mechanism of Orlistat?. Retrieved from [Link]
- Google Patents. (n.d.). US8309107B2 - Stable solutions of orlistat for pharmaceutical dosage forms.
- Khan, A. U., et al. (2014). DEVELOPMENT AND IN-VITRO EVALUATION OF ORLISTAT MICROCAPSULES BY IONIC GELATION METHOD.
-
National Center for Biotechnology Information. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
- Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical pharmacology & biopharmaceutics, 1(3), 1000103.
- Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3).
- Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical pharmacology & biopharmaceutics, 1(3), 103.
-
eClinpath. (n.d.). Lipase. Retrieved from [Link]
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Comprehensive Structural and Purity Analysis of (R,R,S,S)-Orlistat Utilizing Nuclear Magnetic Resonance and Mass Spectrometry
An Application Note for Drug Development Professionals
Abstract
Orlistat is a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1][2] Its structure contains four chiral centers, leading to the possibility of sixteen stereoisomers. The therapeutic form is a single diastereomer, making stereospecific synthesis and analysis critical for ensuring drug safety and efficacy.[3] This application note provides a detailed guide for the comprehensive analysis of the specific (R,R,S,S)-Orlistat diastereomer using Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular weight verification and high-sensitivity quantification. The protocols described herein are designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system for the rigorous characterization of this complex molecule. While this note focuses on the (R,R,S,S) diastereomer, the principles and methods are broadly applicable to other stereoisomers of Orlistat, including the common therapeutic (S,S,S,S) form.
Introduction: The Challenge of Stereoisomeric Purity
Orlistat, chemically designated as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester for its therapeutic form, functions by inhibiting the absorption of dietary fats.[3][4] The molecule's four stereocenters mean that its biological activity is intrinsically linked to its three-dimensional structure. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, regulatory bodies mandate strict control over the stereoisomeric purity of chiral drugs.
This guide establishes a robust analytical workflow employing two orthogonal and powerful techniques: NMR and Mass Spectrometry. NMR provides definitive structural elucidation and a direct, primary method for quantification (qNMR) without the need for an identical reference standard of the analyte.[6] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity for detection and quantification, along with fragmentation data that confirms structural identity.[1]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle of Analysis
NMR spectroscopy is an indispensable tool for the unambiguous identification of organic molecules. For Orlistat, ¹H NMR allows for the confirmation of the presence and connectivity of all protons in the molecule, while ¹³C NMR confirms the carbon skeleton. Quantitative NMR (qNMR) operates on the fundamental principle that the integrated signal area of a resonance is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a specific analyte proton signal with that of a certified internal standard of known concentration, one can accurately determine the analyte's purity or concentration.
The selection of a suitable deuterated solvent is critical. Orlistat is practically insoluble in water but freely soluble in chloroform and very soluble in methanol and ethanol.[3] For qNMR, a non-volatile solvent is preferred to prevent concentration changes during the experiment. Dimethylsulfoxide-d₆ (DMSO-d₆) is an excellent choice as it provides good solubility for Orlistat (approx. 19 mg/mL), and its residual signals do not overlap with key quantitative signals.[6]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural verification and quantitative analysis.
Protocol: ¹H and ¹³C NMR of this compound
1. Sample Preparation (for qNMR): a. Accurately weigh approximately 20 mg of the this compound sample into a clean vial. b. Accurately weigh approximately 10 mg of a suitable internal standard (e.g., phloroglucinolanhydrous) into the same vial. The internal standard should have proton signals that are in a clear region of the spectrum away from the analyte signals.[6] c. Add approximately 0.75 mL of DMSO-d₆ to the vial. d. Vortex the vial until both the sample and the internal standard are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse (zg30).
-
Relaxation Delay (D1): 30 seconds. A long relaxation delay is paramount for ensuring full relaxation of all protons, which is essential for accurate integration in qNMR.[7]
-
Acquisition Time (AQ): ~3-4 seconds.
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Data Analysis and Interpretation
Structural Confirmation: The acquired ¹H and ¹³C spectra should be compared against reference data for the assigned structure. The formyl proton (H-32) is particularly diagnostic, appearing as a sharp singlet around 8.03 ppm in DMSO-d₆.[6] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to confirm proton-proton couplings and further solidify the structural assignment.
Quantitative Analysis (qNMR): The purity of the Orlistat sample can be calculated using the following formula:
Purity (%) = (IOrlistat / IStd) * (NStd / NOrlistat) * (MOrlistat / MStd) * (WStd / WOrlistat) * PStd
Where:
-
I: Integral value of the signal for Orlistat or the Standard.
-
N: Number of protons for the integrated signal (NOrlistat = 1 for the formyl proton at ~8.03 ppm; NStd = 3 for the aromatic protons of phloroglucinol at ~5.64 ppm).[6]
-
M: Molar mass (MOrlistat ≈ 495.7 g/mol ).[1]
-
W: Weight of Orlistat or the Standard.
-
PStd: Purity of the internal standard.
Table 1: Representative ¹H NMR Chemical Shifts for Orlistat (Data based on the therapeutic stereoisomer in DMSO-d₆ at 400 MHz. Specific shifts for the (R,R,S,S) diastereomer may vary slightly but should show a similar pattern.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Formyl Proton (H-32) | 8.03 | s |
| CH-NH | 4.25 | m |
| CH-O-C=O | 4.90 | m |
| CH-O (oxetane ring) | 4.65 | m |
| CH-C=O (oxetane ring) | 3.50 | m |
| Terminal CH₃ (leucine) | 0.85-0.90 | d |
| Terminal CH₃ (alkyl chains) | 0.85 | t |
Source: Adapted from Zhang et al., Molecules, 2017.[6]
Part II: Mass Spectrometry (MS) Analysis
Principle of Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information. When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of individual components in a mixture. Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. This process yields a fragmentation "fingerprint" that is highly specific to the molecule's structure and is invaluable for confirmation and trace-level quantification using Multiple Reaction Monitoring (MRM).[1] For Orlistat, Electrospray Ionization (ESI) in positive mode is effective as the molecule can be readily protonated to form the [M+H]⁺ ion.[1]
Protocol: LC-MS/MS Analysis of this compound
1. Sample and Standard Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in methanol. b. Perform serial dilutions with the mobile phase to create calibration standards ranging from approximately 1 ng/mL to 500 ng/mL. c. Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
2. LC-MS/MS Instrumentation and Parameters:
Table 2: Recommended LC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, < 3 µm | Provides good reversed-phase retention for the lipophilic Orlistat molecule. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol | Standard mobile phases for reversed-phase chromatography. Formic acid aids in protonation for ESI+. |
| Flow Rate | 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Isocratic or gradient elution | An isocratic method (e.g., 90% B) is often sufficient and robust for analysis of a pure substance.[1] |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM experiments. |
| Ionization Mode | ESI Positive | Orlistat readily forms a stable [M+H]⁺ ion. |
| Capillary Voltage | ~4.5 kV | Optimized for efficient ion generation. |
| Source Temp. | ~300 °C | Facilitates desolvation of ions. |
| MRM Transitions | See Table 3 | For specific and sensitive detection. |
Source: Parameters adapted from Kumar et al., 2023.[1]
Data Analysis and Interpretation
Molecular Ion & Fragmentation: The full scan mass spectrum should show a prominent peak at m/z 496.4, corresponding to the protonated molecule [C₂₉H₅₃NO₅ + H]⁺. The MS/MS spectrum will be dominated by characteristic product ions.
Table 3: Key Mass Spectral Data for Orlistat
| Ion Type | m/z (Da) | Identity/Origin |
| Precursor Ion | 496.4 | [M+H]⁺ |
| Product Ion (Major) | 337.3 | [C₂₂H₄₁O₂]⁺ - Loss of the N-formyl-leucine side chain. |
| Product Ion | 466.4 | [M+H - CH₂O]⁺ - Loss of formaldehyde from the oxetane ring. |
| Product Ion | 155.1 | Fragment corresponding to the N-formyl-leucine moiety. |
Source: Fragmentation data from Kumar et al., 2023.[1]
Orlistat Fragmentation Pathway
The primary fragmentation event in positive mode ESI-MS/MS involves the cleavage of the ester bond, leading to the loss of the N-formyl-leucine group and generating the stable product ion at m/z 337.3.
Caption: Major fragmentation pathway of protonated Orlistat in MS/MS analysis.
Part III: Stereoisomeric Purity Analysis
The analysis of stereoisomers represents a significant challenge as they possess identical molecular weights and often similar NMR spectra. Diastereomers, however, have different physical properties and can be separated using achiral chromatographic methods, although chiral chromatography is often more effective and is essential for separating enantiomers.[8][9]
A dedicated chiral HPLC method is required to separate the this compound from its other diastereomers.
Principle of Chiral Separation
Chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where transient diastereomeric complexes are formed between the analyte and the CSP.[10] Differences in the stability of these complexes for each stereoisomer lead to different retention times, enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely applicable and highly effective for separating a broad range of chiral molecules.[10]
Protocol Outline: Chiral HPLC
-
Column: Select a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane/isopropanol/ethanol, is often a good starting point for method development.
-
Detection: UV detection at a low wavelength (~205-210 nm) is suitable as Orlistat lacks a strong chromophore.[11] Alternatively, the chiral LC system can be coupled to a mass spectrometer for more sensitive and specific detection.
-
Method Validation: The chiral method must be validated for specificity (baseline resolution of all potential stereoisomers), linearity, precision, and accuracy, following established guidelines.[12][13]
Conclusion
The combination of high-field NMR spectroscopy and LC-MS/MS provides a comprehensive and robust analytical strategy for the characterization of this compound. NMR serves as the gold standard for definitive structural confirmation and purity assessment via qNMR, while LC-MS/MS offers exceptional sensitivity for quantification and structural verification through predictable fragmentation patterns. The addition of a validated chiral HPLC method ensures that the stereoisomeric purity, a critical quality attribute, is accurately determined. This integrated approach provides the necessary analytical rigor to support drug development from discovery through to quality control, ensuring the final product meets the highest standards of safety and efficacy.
References
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Title: XENICAL (orlistat) CAPSULES Rx only DESCRIPTION Source: accessdata.fda.gov URL: [Link]
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Title: Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic Source: Impactfactor.org URL: [Link]
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Title: The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Application of Quantitative H-NMR for the Determination of Orlistat in Tablets Source: MDPI URL: [Link]
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Title: Chemical structure of orlistat. Source: ResearchGate URL: [Link]
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Title: Orlistat | C29H53NO5 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: N20-766S018 Orlistat Clinpharm Source: FDA URL: [Link]
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Title: Optimization and Validation of an Enantioselective Method for a Chiral Drug With Eight Stereo-Isomers in Capillary Electrophoresis Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: Orlistat | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
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Title: Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL: [Link]
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Title: Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase Source: Asian Journal of Pharmaceutics URL: [Link]
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Title: [Related substances in orlistat detected with UPLC-MS/MS] Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules Source: CORE URL: [Link]
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Title: RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]
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Title: ORLISTAT, (S,S,R,R)- Source: precisionFDA URL: [Link]
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Title: Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design Source: Journal of Applied Pharmaceutical Science URL: [Link]
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Title: Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography Source: ResearchGate URL: [Link]
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Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC, National Institutes of Health (NIH) URL: [Link]
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Title: The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL: [Link]
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Application Notes & Protocols: (R,R,S,S)-Orlistat as a Tool Compound in Obesity Research
Document ID: ANP-ORLI-OB2601
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (R,R,S,S)-Orlistat as a precision tool in obesity research. Orlistat, a saturated derivative of the natural product lipstatin, is a potent inhibitor of gastrointestinal lipases.[1] Its application extends from fundamental studies of lipid metabolism to preclinical evaluation of anti-obesity therapies. Herein, we detail the critical aspects of Orlistat's mechanism of action, provide field-tested protocols for both in vitro and in vivo applications, and offer insights into data interpretation and experimental design. The protocols are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: Understanding the Tool Compound
Orlistat is a well-established, FDA-approved therapeutic for obesity management.[2] It is a diastereomeric molecule with four chiral centers.[3] The clinically and biologically active form is chemically defined as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.[3][4] This specific stereoisomer, derived from the natural product lipstatin from Streptomyces toxytricini, is responsible for the potent and selective inhibition of key enzymes in lipid digestion.[1][2] For researchers, using this defined stereoisomer is critical for ensuring target specificity and reproducibility, avoiding confounding results that could arise from a racemic mixture. Its primary therapeutic action is localized to the gastrointestinal (GI) tract, with minimal systemic absorption, making it an excellent tool for studying the direct effects of dietary fat malabsorption.[1][2][5]
Mechanism of Action: Beyond Simple Lipase Inhibition
Primary Mechanism: Gastrointestinal Lipase Inhibition
Orlistat's principal mechanism of action is the potent, specific, and irreversible inhibition of gastric and pancreatic lipases within the lumen of the GI tract.[3][4][6] These enzymes are essential for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][7]
The inhibition occurs through the formation of a stable, covalent bond between the β-lactone ring of Orlistat and the active site serine residue of the lipase (e.g., Serine 152 in pancreatic lipase).[8][9][10] This acyl-enzyme intermediate is highly stable, effectively rendering the enzyme inactive.[11] By inactivating these lipases, Orlistat prevents the digestion of approximately 30% of dietary fat, which is then excreted in the feces.[1][7] This reduction in fat absorption leads to a caloric deficit, which is the basis for its efficacy in weight management.[3][4]
Caption: Orlistat's primary mechanism of action in the GI tract.
Secondary/Off-Target Mechanism: Fatty Acid Synthase (FASN) Inhibition
Beyond the GI tract, Orlistat is also recognized as a potent inhibitor of the thioesterase domain of Fatty Acid Synthase (FASN).[12][13][14] FASN is the key enzyme responsible for the de novo synthesis of fatty acids.[12][15] In contrast to most normal tissues, many cancer cells and metabolically active tissues overexpress FASN to support rapid proliferation and energy storage.[15][16] Orlistat's ability to inhibit FASN has made it a valuable tool in oncology research and for studying cellular lipid metabolism.[12][17][18] This secondary mechanism should be considered when designing experiments, particularly in cell-based assays where Orlistat can directly access intracellular targets.
In Vitro Application: Pancreatic Lipase Inhibition Assay
This protocol provides a robust, colorimetric method for quantifying the inhibitory activity of this compound against porcine pancreatic lipase (PPL), a common surrogate for human pancreatic lipase.
Causality Behind Experimental Choices:
-
Substrate: p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) are chromogenic substrates.[8][9] Lipase-mediated hydrolysis releases p-nitrophenol, a yellow product, allowing for a simple and direct spectrophotometric readout of enzyme activity.[8]
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor (Orlistat) is crucial.[8] Because Orlistat is a time-dependent, irreversible inhibitor, this step allows the covalent bond to form, ensuring an accurate measurement of its inhibitory potential.[9][10]
-
Controls: The inclusion of "No Inhibitor" (Maximum Activity), "Positive Control" (known inhibitor), and "Blank" (No Enzyme) wells are essential for data normalization and validation of the assay's integrity.[8][19]
Materials & Reagents
-
This compound
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (50-100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile or Isopropanol
-
96-well clear, flat-bottom microplates
-
Microplate reader (capable of reading absorbance at 405-410 nm)
-
Incubator set to 37°C
Reagent Preparation
-
Tris-HCl Buffer (100 mM, pH 8.0): Dissolve Tris base in deionized water, adjust pH to 8.0 with HCl, and bring to the final volume.[8]
-
Orlistat Stock Solution (1 mg/mL): Dissolve Orlistat in DMSO.[8] Store at -20°C.
-
Orlistat Working Solutions: Prepare a serial dilution of the stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 1 ng/mL to 100 µg/mL). Ensure the final DMSO concentration in the well does not exceed 1% to avoid affecting enzyme activity.[8]
-
PPL Enzyme Solution (1 mg/mL): Immediately before use, dissolve PPL in cold Tris-HCl buffer. Keep on ice.[8]
-
pNPP Substrate Solution (10 mM): Dissolve pNPP in acetonitrile or isopropanol.[8][9]
Step-by-Step Protocol
-
Plate Setup: In a 96-well microplate, add reagents in triplicate according to the table below.
-
Reaction Mixture Preparation:
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows Orlistat to bind to the lipase.[8][19]
-
Initiate Reaction: Add 10 µL of pNPP Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each Orlistat concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot % Inhibition vs. log[Orlistat concentration] and use non-linear regression to determine the IC50 value (the concentration of Orlistat that inhibits 50% of lipase activity).
-
Expected Results
The inhibitory potency of Orlistat can vary based on assay conditions. Researchers should expect IC50 values in the low µg/mL to ng/mL range.
| Lipase Isoform | Source | Reported IC50 Values |
| Pancreatic Lipase | Human, Porcine | 0.122 µg/mL to 17.05 µg/mL[11] |
| Gastric Lipase | Human | Described as a potent and rapid inhibitor[11] |
Note: The wide range of reported IC50 values is attributable to differences in assay conditions (e.g., substrate, enzyme purity, buffer conditions).[11] It is crucial to establish a consistent internal protocol for comparative studies.
In Vivo Application: High-Fat Diet (HFD)-Induced Obesity Model
This protocol describes the use of this compound in a diet-induced obesity mouse model, a standard preclinical model for evaluating anti-obesity compounds.
Causality Behind Experimental Choices:
-
Model: The HFD-induced obese mouse model recapitulates key features of human obesity, including weight gain, adiposity, and metabolic dysregulation.[20][21]
-
Administration Route: Oral gavage is the preferred route as it mimics the clinical administration of Orlistat and ensures accurate dosing.[17] Orlistat's mechanism is localized to the gut, making this route physiologically relevant.[1]
-
Vehicle: A suitable vehicle (e.g., distilled water with a small amount of tween 80 for suspension) is necessary for consistent delivery.
-
Monitoring: Regular monitoring of body weight and food intake are primary endpoints to assess efficacy.[20][21] Fecal fat excretion analysis can be used as a direct pharmacodynamic marker of lipase inhibition.[6]
Experimental Design & Workflow
Caption: Workflow for an in vivo study using Orlistat.
Materials & Methods
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard Chow (Lean control diet)
-
This compound
-
Vehicle (e.g., Distilled water with 1% Tween 80)
-
Oral gavage needles
-
Metabolic cages (for fecal collection, optional)
Step-by-Step Protocol
-
Acclimatization (1 week): House mice with free access to standard chow and water.
-
Obesity Induction (6-8 weeks): Divide mice into two groups. One group remains on standard chow (Lean), while the other receives an HFD to induce obesity.[20]
-
Randomization: After the induction period, weigh the HFD-fed mice and randomize them into treatment groups with matched body weights. A typical design includes:
-
Group 1: Lean Control + Vehicle
-
Group 2: HFD Control + Vehicle
-
Group 3: HFD + Orlistat (e.g., 60-200 mg/kg/day)[17]
-
-
Treatment (4-6 weeks): Administer Orlistat or vehicle daily via oral gavage.[17]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for metabolic analysis (e.g., glucose, lipids) and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).[21][23]
Expected Outcomes & Data Presentation
Researchers can expect Orlistat to significantly reduce body weight gain in HFD-fed animals compared to the vehicle-treated HFD group.[17][20]
| Parameter | HFD + Vehicle (Expected) | HFD + Orlistat (Expected) | Citation |
| Body Weight Gain | Significant increase vs. Lean | Significantly lower than HFD + Vehicle | [17][20][24] |
| Total Body Fat Mass | Significantly increased | Significantly decreased | [17] |
| Serum Triglycerides | Elevated | Reduced | [21][23] |
| Serum Cholesterol | Elevated | Reduced | [21][23] |
Concluding Remarks
This compound is a powerful and specific tool for investigating the role of dietary fat absorption in obesity and metabolic disease. Its well-defined primary mechanism allows for clear interpretation of in vivo data related to caloric balance. However, researchers should remain aware of its FASN-inhibitory properties, particularly in in vitro systems, to avoid misinterpretation of results. The protocols provided herein offer a validated framework for employing Orlistat to generate robust and reproducible data in obesity research.
References
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Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics. Retrieved from [Link]
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Typeset. (n.d.). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]
-
Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clin Pharmacol Biopharm. Retrieved from [Link]
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Gnanadesigan, E., et al. (2021). Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model. Sains Malaysiana. Retrieved from [Link]
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Nguyen, T. H., et al. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules. Retrieved from [Link]
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Singh, A. K., & Singh, A. (2024). Orlistat. StatPearls. Retrieved from [Link]
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Pemble, C. W., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Orlistat? Synapse. Retrieved from [Link]
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Fumarola, C., et al. (2020). Fatty acid synthase inhibitor orlistat impairs cell growth and down-regulates PD-L1 expression of a human T-cell leukemia line. Journal of Chemotherapy. Retrieved from [Link]
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Llaguno, F. M., et al. (2023). Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer. Frontiers in Oncology. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of fatty acid synthase (FASN) by orlistat suppresses the expression of genes related to fatty acid metabolism in goat mammary gland epithelial cells (GMEC). Retrieved from [Link]
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Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy. Retrieved from [Link]
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Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy. Retrieved from [Link]
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Kim, D. W., et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics. Retrieved from [Link]
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Drugs.com. (2025). Orlistat Monograph for Professionals. Retrieved from [Link]
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Guerciolini, R. (1997). Mode of action of orlistat. International journal of obesity and related metabolic disorders. Retrieved from [Link]
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Wuest, M., et al. (2012). Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. Molecular Cancer Therapeutics. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inhibitin. Retrieved from [Link]
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ResearchGate. (n.d.). A Comparative Analysis of the Pharmacodynamic and Pharmacokinetic Properties of 2 Controlled-Release Formulations Versus a Marketed Orlistat Product. Retrieved from [Link]
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Filippatos, T. D., et al. (2008). Orlistat-associated adverse effects and drug interactions: a critical review. Drug Safety. Retrieved from [Link]
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ResearchGate. (n.d.). An unusual complication of treatment with orlistat. Retrieved from [Link]
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ResearchGate. (n.d.). Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer. Retrieved from [Link]
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Guerciolini, R. (1997). Mode of action of orlistat. International Journal of Obesity and Related Metabolic Disorders. Retrieved from [Link]
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Li, Y., et al. (2023). Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation. Frontiers in Microbiology. Retrieved from [Link]
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PharmaCompass. (n.d.). Orlistat | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Derosa, G., & Maffioli, P. (2012). The effects of orlistat on metabolic parameters and other cardiovascular risk factors. Current Vascular Pharmacology. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of lipolysis with the general lipase inhibitor orlistat.... Retrieved from [Link]
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Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of orlistat on lipid and metabolic parameters. Retrieved from [Link]
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Lee, M., et al. (2022). The Effect of Orlistat on Sterol Metabolism in Obese Patients. Frontiers in Endocrinology. Retrieved from [Link]
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Villagarcía, H. G., et al. (2024). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Molecules. Retrieved from [Link]
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Application Note & Protocols: Asymmetric Synthesis of the (R,R,S,S)-Orlistat β-Lactone Intermediate
Abstract: Orlistat, marketed as Xenical™ and Alli™, is a potent inhibitor of gastric and pancreatic lipases, prescribed for the management of obesity.[1] Its therapeutic efficacy is critically dependent on its specific stereochemistry, (2S, 3S, 5S) for the δ-lactone precursor, which translates to the (R,R,S,S) configuration in the final active pharmaceutical ingredient (API) after coupling with N-formyl-(S)-leucine. The core of Orlistat is a β-lactone ring, specifically (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one, a key intermediate whose synthesis dictates the stereochemical purity of the final drug.[][3][4] This document provides an in-depth analysis of scientifically robust and industrially relevant asymmetric synthesis routes to this crucial intermediate, detailing the underlying chemical principles and providing actionable laboratory protocols for research and development professionals.
Introduction: The Stereochemical Challenge of Orlistat
Orlistat presents a significant synthetic challenge due to its four stereocenters. The biological activity resides exclusively in one of the 16 possible stereoisomers. Consequently, developing synthetic routes that provide precise control over all four centers is paramount. Early generation syntheses often relied on the resolution of a racemic intermediate at a late stage, an inefficient process that discards at least 50% of the material.[5] Modern approaches focus on establishing the desired stereochemistry early in the synthesis using asymmetric catalysis or chiral pool starting materials, thereby maximizing efficiency and yield.
This application note will focus on two predominant and highly effective strategies for the asymmetric synthesis of the Orlistat β-lactone intermediate or its direct precursors:
-
Strategy A: Asymmetric Hydrogenation to Establish an Early Chiral Center. This approach is highly valued in industrial settings for its efficiency and scalability. It involves the catalytic reduction of a prochiral β-ketoester to create a chiral β-hydroxy ester, which then serves as a foundational building block.
-
Strategy B: Tandem Mukaiyama Aldol-Lactonization (TMAL) for Direct β-Lactone Formation. This elegant strategy constructs the β-lactone ring in a single, highly diastereoselective step, offering a concise route to the core structure of Orlistat.[6][7]
Below, we explore the rationale, methodologies, and comparative data for these key approaches.
Strategy A: Enantioselective Synthesis via Asymmetric Hydrogenation
This route is a cornerstone of modern, large-scale Orlistat synthesis.[5] The core principle is the highly selective reduction of a prochiral β-ketoester, methyl 3-oxotetradecanoate, to furnish an enantiomerically pure β-hydroxy ester. This single, well-defined stereocenter then directs the stereochemistry of subsequent reactions.
Rationale and Mechanistic Insight
The success of this strategy hinges on the use of a chiral transition metal catalyst, typically a Ruthenium complex with a chiral diphosphine ligand like BINAP or its derivatives. The catalyst creates a chiral environment around the metal center, forcing the hydrogen molecule to add to one specific face of the prochiral ketone, resulting in a vast excess of one enantiomer. The choice of the (R)- or (S)-enantiomer of the ligand dictates the absolute configuration of the resulting alcohol product. For the synthesis of the Orlistat intermediate, (S)-3-hydroxytetradecanoate is a key building block.[8]
Workflow for the Asymmetric Hydrogenation Route
The overall process can be visualized as a multi-step sequence where the initial asymmetric hydrogenation is the key enantioselective step. Subsequent steps build the remainder of the carbon skeleton and perform the necessary cyclizations.
Caption: Workflow for Orlistat intermediate via asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate
This protocol is adapted from methodologies described for large-scale enantioselective synthesis of Orlistat intermediates.[5]
Materials:
-
Methyl 3-oxotetradecanoate
-
[RuCl2((S)-BINAP)]2·NEt3 complex (or similar chiral Ru-diphosphine catalyst)
-
Methanol (degassed)
-
High-pressure autoclave equipped with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Thoroughly purge a high-pressure autoclave with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the autoclave with methyl 3-oxotetradecanoate and the chiral Ruthenium catalyst. The substrate-to-catalyst (S/C) ratio is critical and typically ranges from 2000:1 to 100,000:1 for industrial processes.[9]
-
Solvent Addition: Add degassed methanol to the reactor to a desired substrate concentration (e.g., 20-40% w/v).
-
Pressurization and Reaction: Seal the reactor. Pressurize with hydrogen gas to the target pressure (e.g., 20-80 bar). Heat the reaction mixture to the specified temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC or HPLC) to determine conversion.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. The resulting crude (S)-methyl 3-hydroxytetradecanoate can then be purified by distillation or crystallization, or used directly in the next step.
Performance Data
The asymmetric hydrogenation approach consistently delivers high enantioselectivity and yield.
| Catalyst System | Substrate | S/C Ratio | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru-(S)-MeO-BIPHEP | Methyl 3-oxotetradecanoate | 2000 | >95 | >99 | [5] |
| RuCl2((S)-BINAP) | Methyl 3-oxotetradecanoate | 1000 | ~98 | >98 | [10] |
| Ir-SpiroSAP | β-alkyl-β-ketoesters | up to 355,000 | High | 95-99.9 | [10] |
Strategy B: Tandem Mukaiyama Aldol-Lactonization (TMAL)
This strategy offers a powerful and convergent method to construct the β-lactone core of Orlistat. It involves a Lewis acid-catalyzed [2+2] cycloaddition between a chiral aldehyde and a silyl ketene acetal, which proceeds through a tandem aldol reaction followed by an intramolecular lactonization.[7][11]
Rationale and Mechanistic Insight
The TMAL process is prized for its high diastereoselectivity, which is controlled by the chiral center present in the aldehyde substrate.[12] The Lewis acid (e.g., TiCl4, SnCl4) coordinates to the aldehyde, activating it for nucleophilic attack by the silyl ketene acetal. The geometry of the transition state, influenced by the existing stereocenter and the Lewis acid, dictates the stereochemical outcome of the newly formed stereocenters, preferentially forming the desired trans-β-lactone.[6][12]
Caption: Mechanism of the Tandem Mukaiyama Aldol-Lactonization (TMAL).
Protocol: TMAL Synthesis of a β-Lactone Intermediate
This generalized protocol is based on published syntheses of Orlistat and its analogs.[6][11]
Materials:
-
Chiral aldehyde (e.g., (R)-3-(benzyloxy)tetradecanal)
-
Silyl ketene acetal (e.g., 1-(tert-butyldimethylsilyloxy)-1-methoxy-1-octene)
-
Lewis Acid (e.g., TiCl4, SnCl4) as a solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO3)
Procedure:
-
Reactor Setup: Under an inert atmosphere, add the chiral aldehyde to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the aldehyde in anhydrous DCM.
-
Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath. This is crucial for maximizing diastereoselectivity.
-
Lewis Acid Addition: Slowly add the Lewis acid solution dropwise to the stirred aldehyde solution, maintaining the temperature at -78°C. Stir for 15-30 minutes to allow for complexation.
-
Ketene Acetal Addition: Add the silyl ketene acetal dropwise via the dropping funnel over 30-60 minutes. The reaction is often exothermic, so slow addition is critical to maintain the low temperature.
-
Reaction: Stir the mixture at -78°C for the prescribed time (e.g., 2-4 hours), monitoring the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a pre-chilled quenching solution (e.g., saturated NaHCO3). Allow the mixture to warm to room temperature.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired trans-β-lactone diastereomer.
Performance Data
The TMAL route is notable for its high diastereoselectivity in forming the β-lactone ring.
| Aldehyde Substrate | Lewis Acid | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Various aldehydes | TiCl4 | >95:5 | 60-85 | [7] |
| (R)-3-(benzyloxy)tetradecanal | TiCl4 | >20:1 | ~75 | [6] |
| Various aldehydes | SnCl4 | (favors cis) | 50-70 | [11] |
Conclusion
The asymmetric synthesis of the (R,R,S,S)-Orlistat intermediate is a well-studied field that showcases the power of modern organic chemistry.
-
The Asymmetric Hydrogenation route represents a highly optimized, robust, and scalable method ideal for industrial production. Its main advantage is the efficient creation of a key chiral building block with exceptionally high enantiomeric purity, which simplifies downstream processing.[5]
-
The Tandem Mukaiyama Aldol-Lactonization (TMAL) strategy provides a more convergent and elegant approach. It excels in its ability to construct the complex β-lactone core with high diastereoselectivity in a single key step, making it an excellent tool for research, development, and the synthesis of Orlistat analogs.[11][12]
The choice between these routes depends on the specific goals of the research or production campaign, balancing factors such as scale, cost of goods, and the need for structural diversity. Both pathways represent state-of-the-art methodologies for controlling complex stereochemistry in pharmaceutical synthesis.
References
-
Romano, D., & Calter, M. A. (2006). Practical, Catalytic, Asymmetric Synthesis of Beta-Lactones via a Sequential Ketene dimerization/hydrogenation Process: Inhibitors of the Thioesterse Domain of Fatty Acid Synthase. The Journal of Organic Chemistry, 71(12), 4549-4558. [Link]
-
Mark, A. S., Michael, P. F., & Han, Y. K. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524-533. [Link]
-
Romano, D., & Calter, M. A. (2006). Practical, Catalytic, Asymmetric Synthesis of β-Lactones via a Sequential Ketene Dimerization/Hydrogenation Process: Inhibitors of the Thioesterase Domain of Fatty Acid Synthase. The Journal of Organic Chemistry, 71(12), 4549–4558. [Link]
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Pu, Y., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. ResearchGate. [Link]
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Heni, A., et al. (2007). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA, 61(5), 284-288. [Link]
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Romo, D., et al. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Organic Letters, 8(20), 4497-4500. [Link]
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Romo, D., et al. (2008). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of Medicinal Chemistry, 51(22), 7293–7303. [Link]
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Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270–279. [Link]
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Fadhil, H. H., Salman, R. D., & Hasan, J. K. (2023). Review of current anti-obesity medication. ResearchGate. [Link]
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Various Authors. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical. Drug Synthesis Database. [Link]
-
Wang, G., et al. (2004). A New Route for the Preparation of Orlistat. ResearchGate. [Link]
-
Fadhil, H. H., Salman, R. D., & Hasan, J. K. (2023). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate. [Link]
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Guan, Q., et al. (2025). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 56(8), 1003. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone in Pharmaceutical Production. Pharma Compass. [Link]
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Application Notes and Protocols: Cell-Based Assays for Testing (R,R,S,S)-Orlistat Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of (R,R,S,S)-Orlistat Beyond Lipase Inhibition
Orlistat, commercially known as Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[1][2][3] Its primary mechanism involves forming a covalent bond with the active serine residue of these lipases, preventing the hydrolysis of triglycerides into absorbable free fatty acids.[2][4][5] This leads to reduced caloric intake from fat and is the basis for its widespread use in obesity management.[1][3] The specific stereoisomer, this compound, is the active form used therapeutically.
Beyond its well-documented effects on lipid absorption, emerging research has highlighted Orlistat's potential as an anti-cancer agent.[6][7] Studies have shown that Orlistat can inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells and critical for their proliferation.[1][7][8] This inhibition can lead to decreased proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines, including those of the breast, prostate, and pancreas.[6][8][9][10] Furthermore, Orlistat has been observed to induce a form of iron-dependent cell death known as ferroptosis in lung cancer cells.[11]
Given these findings, a comprehensive understanding of this compound's cytotoxic profile is imperative for both its potential repurposing in oncology and for a complete safety assessment. This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxicity of this compound using a multi-assay approach. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system to generate robust and reliable data.
I. Foundational Assays: Assessing Overall Cell Viability and Membrane Integrity
A multi-pronged approach to cytotoxicity testing is crucial. Initial screening should involve assays that measure broad effects on cell health, such as metabolic activity and membrane integrity.
A. MTT Assay: Gauging Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14][15] This assay is a reliable indicator of cell viability, proliferation, and cytotoxicity.[12]
Rationale for Use with this compound: Since Orlistat's anti-cancer effects are linked to the inhibition of FASN, which impacts cellular metabolism, the MTT assay provides a direct readout of the compound's effect on the metabolic health of the cells. A reduction in MTT conversion can indicate either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.
Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Orlistat dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[13][14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570-590 nm using a microplate reader.[13][16] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[13][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. LDH Release Assay: Measuring Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[17][18] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of late apoptosis or necrosis.[18][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[20]
Rationale for Use with this compound: This assay complements the MTT assay by specifically measuring cell death associated with membrane damage. If Orlistat induces necrosis or late-stage apoptosis, an increase in LDH release will be observed. Comparing MTT and LDH results can help distinguish between cytostatic effects and overt cytotoxicity.
Protocol: LDH Cytotoxicity Assay [17][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is recommended to run this assay in parallel with the MTT assay using identically treated plates.
-
Controls: Include the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent like Triton X-100 (added 45 minutes before the end of the incubation period).
-
Background: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt). Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
II. Mechanistic Assays: Elucidating the Mode of Cell Death
Once general cytotoxicity is established, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway for anti-cancer agents.
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells.[23][24] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes.[23] Therefore:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Rationale for Use with this compound: Given that Orlistat has been shown to induce apoptosis in cancer cells, this assay is essential to confirm and quantify this mode of cell death.[7][8] It provides a more detailed picture than bulk viability assays and can differentiate between the controlled cell death of apoptosis and the inflammatory cell death of necrosis.
Protocol: Annexin V/PI Staining for Flow Cytometry [25]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells and centrifuge at 300-400 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
B. Caspase-3/7 Activity Assay: Confirming the Apoptotic Cascade
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[26] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by active Caspase-3 and -7.[27] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[27]
Rationale for Use with this compound: Measuring the activation of effector caspases provides strong, direct evidence that the observed cell death is occurring through the apoptotic pathway. This assay confirms the findings from the Annexin V/PI staining and adds another layer of mechanistic detail. Increased caspase activity has been observed in lymphoma cells treated with Orlistat.[7]
Protocol: Luminescent Caspase-3/7 Activity Assay [27][28][29]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence (from no-cell controls) and express the results as a fold-change in caspase activity relative to untreated control cells.
III. Data Interpretation and Integrated Analysis
The power of this multi-assay approach lies in the integrated analysis of the results. By combining data from these assays, a comprehensive profile of this compound's cytotoxicity can be constructed.
Expected Outcomes and Interpretation:
| Assay | Potential Outcome with this compound | Interpretation |
| MTT | Dose-dependent decrease in signal | Indicates reduced metabolic activity, suggesting either cytotoxicity or cytostasis. |
| LDH | Dose-dependent increase in signal | Confirms cell death via loss of membrane integrity (necrosis or late apoptosis). |
| Annexin V/PI | Increase in Annexin V+/PI- & Annexin V+/PI+ populations | Demonstrates that cell death is occurring primarily through apoptosis. |
| Caspase-3/7 | Dose-dependent increase in luminescence | Confirms the activation of the executive apoptotic pathway. |
Visualizing the Workflow and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Orlistat-Induced Apoptosis
Caption: Simplified pathway of FASN inhibition leading to apoptosis.
Conclusion
This application note provides a robust, multi-faceted strategy for characterizing the cytotoxic effects of this compound. By systematically moving from broad assessments of cell viability to specific mechanistic assays, researchers can generate a comprehensive and reliable dataset. This detailed understanding is critical for exploring the therapeutic potential of Orlistat in new indications such as oncology and for building a complete safety profile of the drug. The integration of these assays provides a self-validating framework that ensures the scientific integrity and trustworthiness of the findings.
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Application Note: Advanced Crystallization Strategies for High-Purity (R,R,S,S)-Orlistat
Abstract: This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of Orlistat. The focus is on robust, scalable techniques to isolate the therapeutically active (R,R,S,S) diastereomer with high purity. We delve into the underlying scientific principles of diastereoselective crystallization, offering detailed, field-proven protocols for cooling crystallization, sequential solvent crystallization, and polymorph control through seeding. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the desired product quality.
Introduction: The Stereochemical Challenge of Orlistat
Orlistat, marketed under brand names like Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases used for obesity management.[1][2] Chemically, it is the N-formyl-L-leucine ester of (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl. The molecule possesses four chiral centers, leading to the theoretical possibility of sixteen stereoisomers. The therapeutically active and approved form is the single (R,R,S,S) diastereomer (also referred to by its synthetic precursor-based nomenclature (2S,3S,5S)).
While modern stereospecific synthesis routes are designed to produce the correct diastereomer with high fidelity, the final crude product often contains residual diastereomeric impurities, process-related impurities, and potentially undesired polymorphs.[3] Crystallization is therefore not merely a purification step but a critical control point to ensure the stereochemical integrity, physical form, and overall quality of the final Active Pharmaceutical Ingredient (API). This guide details methodologies to selectively crystallize the (R,R,S,S)-Orlistat isomer, addressing challenges such as its high lipophilicity and polymorphic nature.[3]
Core Principles of Diastereoselective Crystallization
The separation of diastereomers via crystallization is possible because, unlike enantiomers, they possess different physicochemical properties. These differences, although sometimes subtle, can be exploited.
-
Differential Solubility: Each diastereomer will have a unique solubility profile in a given solvent system. The goal is to identify conditions where the desired (R,R,S,S) isomer is significantly less soluble than the impurities, allowing it to selectively precipitate from the solution.
-
Thermodynamic vs. Kinetic Control: Crystallization can be governed by either thermodynamics (leading to the most stable crystal lattice) or kinetics (leading to the fastest-forming crystal). Seeding and controlled cooling rates are crucial tools to direct the process towards the desired thermodynamic outcome, yielding the stable polymorphic form of the pure diastereomer.[4]
Protocol I: Cooling Crystallization from a Medium-Polarity/Water Mixed Solvent System
This technique leverages the principle of decreasing solubility of Orlistat in a mixed solvent system upon cooling. The addition of water as an anti-solvent further reduces the solubility of the lipophilic Orlistat, promoting a higher yield of crystallization. This method is particularly effective for purifying crude Orlistat with a starting purity of over 80%.[5]
Causality and Rationale:
Medium-polarity solvents like acetone or ethanol are chosen for their ability to effectively dissolve Orlistat at slightly elevated temperatures. Water acts as an anti-solvent; its introduction to the system increases the solution's polarity, thereby decreasing the solubility of the highly non-polar Orlistat and inducing crystallization. A slow, controlled cooling rate is critical to allow for the formation of a well-ordered crystal lattice, which preferentially excludes impurities.
Experimental Protocol:
-
Dissolution: In a suitable reactor, dissolve the crude Orlistat product in a medium-polarity solvent (e.g., acetone, ethanol, methanol, or acetonitrile) at a mass ratio of 1 part Orlistat to 5-10 parts solvent mixture.[5]
-
Heating: Gently warm the mixture to 35-45°C with continuous stirring until a clear solution is obtained.
-
Anti-Solvent Addition: To the clear solution, slowly add purified water to achieve a solvent-to-water volume ratio of approximately 5:1 to 6:1.[5] The solution may become slightly turbid.
-
Controlled Cooling: Cool the solution gradually to 0-5°C over a period of 2-4 hours. A slower cooling rate generally promotes the growth of larger, purer crystals.
-
Maturation (Aging): Hold the resulting slurry at the final temperature for at least 1-2 hours with gentle stirring to allow the crystallization process to reach equilibrium.[4]
-
Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel under vacuum).
-
Washing: Wash the crystal cake with a small volume of the cold solvent/water mixture to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at room temperature (20-25°C) until a constant weight is achieved.
-
Validation: Analyze the dried product for chemical and diastereomeric purity using HPLC and for polymorphic form using XRD or DSC. If the purity standard (>98%) is not met, a second recrystallization may be performed.[5]
Process Parameters for Cooling Crystallization
| Parameter | Recommended Range | Rationale |
| Solvent System | Acetone/Water, Ethanol/Water | Balances solvency at higher temperatures with low solubility at cooler temperatures.[5][6] |
| Orlistat:Solvent Ratio | 1:5 to 1:10 (w/v) | Ensures complete dissolution without excessive solvent use, which would lower yield.[5] |
| Solvent:Water Ratio | 5:1 to 6:1 (v/v) | Optimizes the anti-solvent effect to induce crystallization without causing amorphous precipitation.[5] |
| Dissolution Temp. | 35 - 45°C | Sufficient to dissolve the crude product without causing degradation. |
| Crystallization Temp. | 0 - 5°C | Maximizes product recovery by minimizing its solubility in the mother liquor.[6] |
| Cooling Rate | 0.1 - 0.2 °C/min | Slow cooling promotes selective crystallization and prevents the trapping of impurities.[4] |
Workflow for Cooling Crystallization
Caption: Workflow for purifying Orlistat via cooling crystallization.
Protocol II: Sequential Two-Solvent Crystallization for Enhanced Purity
For crude Orlistat with higher levels of impurities or for achieving pharmaceutical-grade purity (>99.5%), a sequential two-step crystallization process is highly effective. This method first uses a polar solvent to remove specific impurities and then a non-polar solvent to eliminate others and control the final crystal form.[6][7]
Causality and Rationale:
This strategy employs orthogonal purification principles.
-
Step 1 (Polar Solvent): A polar solvent like acetone or acetonitrile is used. Many process-related impurities are either highly soluble and remain in the mother liquor or are insoluble and can be removed by hot filtration. Orlistat is then crystallized from this clarified solution, often by adding water as an anti-solvent.[6]
-
Step 2 (Non-Polar Solvent): The product from Step 1 is redissolved in a non-polar solvent such as n-heptane or hexane.[6][8] Diastereomers often exhibit greater solubility differences in non-polar solvents. Cooling this solution allows the desired this compound to crystallize in high purity, leaving the more soluble diastereomeric impurities behind in the mother liquor. This step is also crucial for isolating the desired polymorphic form.[4]
Experimental Protocol:
Step A: Crystallization from Polar Solvent
-
Follow steps 1-8 as described in Protocol I , using a polar solvent like acetone and water.
Step B: Recrystallization from Non-Polar Solvent
-
Dissolution: Dissolve the product obtained from Step A in n-heptane at a ratio of 1 part Orlistat to 20-60 parts n-heptane (w/v).[6][8]
-
Heating: Warm the mixture to 30-35°C to ensure complete dissolution.
-
Controlled Cooling: Cool the solution to approximately 22°C.
-
Seeding (Optional but Recommended): To ensure the formation of the desired polymorph (e.g., Form B/II), add a small quantity (0.1-0.5% w/w) of pure Orlistat Form B seed crystals.[4]
-
Maturation & Cooling: Stir the mixture at 22°C for 1-2 hours, then cool slowly to 10-15°C over 3-4 hours.[4]
-
Isolation and Drying: Isolate, wash with a small amount of cold n-heptane, and dry the crystals as previously described.
-
Validation: Perform comprehensive analysis (HPLC, Chiral HPLC, DSC, XRD) to confirm chemical purity, diastereomeric excess, and polymorphic identity.
Process Parameters for Sequential Crystallization
| Parameter | Step A (Polar) | Step B (Non-Polar) |
| Solvent | Acetone or Acetonitrile | n-Heptane or Hexane[6][8] |
| Key Action | Removal of polar impurities | Separation of diastereomers & polymorph control |
| Dissolution Temp. | 35 - 45°C | 30 - 35°C[4] |
| Crystallization Temp. | 0 - 5°C | 10 - 15°C[4] |
| Yield (Typical) | ~90% | ~85-92%[4] |
| Purity (Expected) | >98% | >99.5% |
Workflow for Sequential Two-Solvent Crystallization
Caption: Workflow for high-purity Orlistat via a two-solvent method.
Analytical Validation: A System of Checks and Balances
A robust crystallization protocol is incomplete without rigorous analytical validation to confirm its success.
-
Purity Assessment (HPLC): A reverse-phase HPLC method is essential for quantifying the this compound content and detecting any chemical impurities. A typical mobile phase might consist of acetonitrile and orthophosphoric acid buffer on a C18 column, with UV detection at 210 nm.[9][10] The purity should typically exceed 99.5% with no single impurity greater than 0.1%.[9]
-
Diastereomeric Purity (Chiral HPLC): While standard RP-HPLC confirms chemical purity, it cannot separate diastereomers. A dedicated chiral HPLC method, often using a normal-phase column, is required to confirm the diastereomeric excess (d.e.) of the (R,R,S,S) isomer.
-
Polymorph Identification (DSC/XRD): Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD) are critical for identifying the crystalline form. Orlistat Form B (or II) is the thermodynamically stable form and typically desired. DSC thermograms show a characteristic melting endotherm, while XRD patterns provide a unique fingerprint for the crystal lattice structure.[3][11]
Conclusion
The successful isolation of pure this compound is a multi-faceted challenge that extends beyond simple purification. It requires a strategic approach to crystallization that leverages the subtle physicochemical differences between diastereomers. The choice between a single-step cooling crystallization and a more rigorous sequential two-solvent process depends on the purity of the starting material and the quality requirements of the final product. By implementing controlled process parameters—particularly solvent selection, cooling rate, and seeding—and validating the outcome with appropriate analytical techniques, researchers can reliably produce Orlistat API that meets the stringent standards required for pharmaceutical development.
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Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)
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Fabrication of Nanocrystals for Enhanced Distribution of a Fatty Acid Synthase Inhibitor (Orlistat) as a Promising Method to Relieve Solid Ehrlich Carcinoma-Induced Hepatic Damage in Mice. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)
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Topic: Development and Validation of a Sensitive and Robust Quantitative LC-MS/MS Assay for (R,R,S,S)-Orlistat in Human Plasma
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven guide for the development and validation of a quantitative assay for (R,R,S,S)-Orlistat in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Orlistat is a potent lipase inhibitor used in the management of obesity.[1][2] Accurate quantification in biological matrices is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. We present a detailed protocol, from sample preparation to full method validation, grounded in current regulatory standards. The causality behind key experimental choices is explained to empower scientists to adapt and troubleshoot the methodology effectively.
Introduction: The Rationale for a Validated Orlistat Assay
Orlistat exerts its therapeutic effect locally in the gastrointestinal tract by forming a covalent bond with the active site of gastric and pancreatic lipases, thus inhibiting the digestion and absorption of dietary fats.[2][3] While systemic absorption is minimal, precise measurement of plasma concentrations is essential for characterizing its pharmacokinetic profile and ensuring the safety and efficacy of pharmaceutical formulations.[4]
The Orlistat molecule possesses four chiral centers, making sixteen stereoisomers theoretically possible.[5] This protocol focuses on the quantification of the this compound isomer, assuming the use of a certified reference standard for this specific stereoisomer. The methodology described herein utilizes a standard reversed-phase column and will not separate diastereomers; it quantifies the target analyte based on its unique mass-to-charge ratio.
The development of a reliable bioanalytical method is not merely a procedural task; it is a foundational requirement for regulatory submission. This guide is therefore aligned with the principles outlined in the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Foundational Principles: Orlistat Properties and Method Strategy
A successful bioanalytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₂₉H₅₃NO₅ | [9] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 495.7 g/mol | [9] | Used for preparing standard solutions of known concentration. |
| XLogP3 | 10.0 | [1] | Indicates high lipophilicity, guiding the selection of organic solvents (e.g., ethyl acetate, n-hexane) for efficient extraction from aqueous plasma. |
| H-Bond Donor Count | 1 | [1] | Influences solubility and interaction with chromatographic stationary phases. |
| H-Bond Acceptor Count | 5 | [1] | Influences solubility and interaction with chromatographic stationary phases. |
The "Why": Causality in Methodological Choices
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice for this application. Its unparalleled sensitivity is necessary to detect the low ng/mL concentrations of Orlistat expected in plasma.[10] Furthermore, its selectivity, derived from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in a complex biological matrix like plasma, minimizing interference from endogenous components.[11]
-
Sample Preparation: The high lipophilicity (LogP ≈ 10) of Orlistat dictates the sample preparation strategy. While Solid-Phase Extraction (SPE) is a powerful technique, a well-optimized Liquid-Liquid Extraction (LLE) offers a robust, cost-effective, and highly efficient alternative for non-polar analytes.[12] We selected ethyl acetate as the extraction solvent due to its high partition coefficient for Orlistat and its immiscibility with aqueous plasma, leading to high recovery and clean extracts.[11][13]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Orlistat-D5, is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by mass. This ensures it tracks the analyte through extraction, delivery, and ionization, correcting for any variability in the process and providing the highest possible accuracy and precision.[11][13]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for robustness and reproducibility.
Materials and Reagents
-
Reference Standards: this compound (>98% purity), Orlistat-D5 (>98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled, drug-free human plasma (K₂EDTA anticoagulant)
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1260 series HPLC with an AB SCIEX API 3200 MS[11]).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Orlistat and Orlistat-D5 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Orlistat stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Orlistat-D5 stock solution in 50:50 (v/v) methanol:water.
Preparation of Calibration Curve and Quality Control Samples
-
Spike blank human plasma with the appropriate Orlistat working solutions to achieve the final concentrations listed in Table 2. CC and QC samples should be prepared from independent stock solutions.
-
Aliquots should be stored at -80°C until analysis.
Table 2: Concentration Levels for CC and QC Samples
| Sample Type | Level | Concentration (ng/mL) |
| Calibration Curve | CC1 (LLOQ) | 1.0 |
| CC2 | 2.5 | |
| CC3 | 10 | |
| CC4 | 50 | |
| CC5 | 150 | |
| CC6 | 300 | |
| CC7 | 400 | |
| Quality Control | LQC | 3.0 |
| MQC | 200 | |
| HQC | 350 |
Note: The proposed range of 1.0-400 ng/mL is based on typical ranges found in literature and should be adapted based on expected concentrations in study samples.[11][13]
Sample Extraction Protocol (Liquid-Liquid Extraction)
The following workflow diagram illustrates the LLE process.
Caption: Liquid-Liquid Extraction (LLE) workflow for Orlistat.
LC-MS/MS Instrumental Parameters
The following parameters are a robust starting point for analysis.
Table 3: Recommended LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | Phenomenex C18 (2.1 mm × 50 mm, 5 µm) or equivalent[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.8 mL/min[11] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~3.5 minutes |
| Mass Spectrometry | |
| MS System | AB SCIEX API 3200 or equivalent triple quadrupole |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 20 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | |
| Analyte | Orlistat: Q1: 496.4 m/z → Q3: 337.3 m/z[14][15] |
| Internal Standard | Orlistat-D5: Q1: 501.3 m/z → Q3: 147.1 m/z[11] |
Bioanalytical Method Validation: The Trustworthiness Pillar
A method is only trustworthy if it has been rigorously validated. The following tests must be performed according to ICH M10 guidelines to demonstrate the method is fit for purpose.[16][17]
Caption: Key components of a full bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The table below summarizes the key validation experiments and their corresponding acceptance criteria as stipulated by the ICH M10 guideline.[7]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no significant interference at the retention time of the analyte and IS from endogenous matrix components. | Response in blank samples from ≥6 sources should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | ≥75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). A regression R² value of ≥0.99 is expected. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- & Inter-batch: For LQC, MQC, HQC, the mean accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. For LLOQ, both should be within ±20% and ≤20%, respectively. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible across LQC, MQC, and HQC levels. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The IS-normalized matrix factor %CV across ≥6 sources should be ≤15%. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration of stability samples at LQC and HQC levels should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The methodology is grounded in an understanding of the analyte's chemical properties and is designed to meet the rigorous standards for bioanalytical method validation set forth by international regulatory agencies like the FDA and EMA via the ICH M10 guideline.[6][18] This comprehensive guide serves as a complete blueprint for researchers in drug development, enabling the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Symeres. [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
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Sundaram KV, Bhikshapathi DVRN. Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biological Matrices. International Journal of Pharmaceutical Quality Assurance. 2023;14(3):687-690. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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XENICAL (orlistat) Label. accessdata.fda.gov. [Link]
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Bioanalytical method validation emea. Slideshare. [Link]
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USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
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ICH guideline M10 Step2b on bioanalytical method validation. EMA. [Link]
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Bennett PK, et al. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry. Journal of Mass Spectrometry. 1997;32(7):739-49. [Link]
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Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. ARC Journals. [Link]
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Kauser R, et al. Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. 2024;14(10):196-204. [Link]
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Orlistat. PubChem. [Link]
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Kauser R, et al. Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. [Link]
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Snehalatha G, Pashikanti S. Development and Validation of Bioanalytical Method for Orlistat through the Integration of High-Performance Liquid Chromatography (HPLC) And Mass Spectrometry (MS). African Journal of Biomedical Research. 2024;27(5S). [Link]
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Singh A, et al. Orlistat. StatPearls. [Link]
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Development and validation of a new lc-ms/ms method for the determination of orlistat in biological matrices using experimental design. ResearchGate. [Link]
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Al-Gousous J, et al. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy. 2018;12:3663-3672. [Link]
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Heck AM, et al. Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy. 2000;20(3):270-9. [Link]
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Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. ResearchGate. [Link]
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Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]
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Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International. [Link]
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Extraction of corticosteroids from plasma using ISOLUTE SLE+ supported liquid extraction plates. Norlab. [Link]
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Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
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High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry. PubMed. [Link]
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Application Notes & Protocols: (R,R,S,S)-Orlistat as a Tool for Fatty Acid Synthase (FAS) Research
Introduction: Fatty Acid Synthase as a High-Value Target
Fatty Acid Synthase (FASN) is the multi-enzyme protein responsible for the de novo synthesis of palmitate, a foundational 16-carbon saturated fatty acid.[1][2] In most normal human tissues, FASN expression is low, as dietary fats typically satisfy cellular lipid requirements. However, a diverse array of human cancers exhibit markedly upregulated FASN expression, a state that is strongly correlated with tumor progression, aggressiveness, and poor prognosis.[3][4][5] This metabolic reprogramming provides rapidly proliferating cancer cells with a constant supply of lipids for membrane biogenesis, energy storage, and protein modification.[3][4] The stark contrast in FASN dependence between malignant and normal cells establishes it as a compelling and selective target for therapeutic intervention.[6][7]
(R,R,S,S)-Orlistat (also known as tetrahydrolipstatin), an FDA-approved drug for obesity management, has been identified as a potent and irreversible inhibitor of FASN.[2][7][8] Originally designed to block gastric and pancreatic lipases, its utility in the research setting has expanded significantly, providing a reliable chemical tool to probe FASN function in cancer and metabolic disease models.[6][9] This document serves as a comprehensive guide for researchers, providing the scientific foundation and detailed protocols for the effective application of this compound in FASN research.
The Inhibitor: Mechanism of this compound Action
Understanding the precise mechanism of inhibition is critical for designing and interpreting experiments. Orlistat does not act as a classical reversible inhibitor. Instead, it functions as an irreversible, covalent modifier of the FASN complex.
Mechanism of Covalent Inhibition: The human FASN enzyme is a large homodimer containing seven distinct catalytic domains. The final step in fatty acid synthesis is the release of the newly synthesized palmitate chain from the acyl carrier protein (ACP) domain. This hydrolysis is catalyzed by the thioesterase (TE) domain, which possesses a critical serine residue (Ser2308) in its active site.[9][10]
Orlistat's structure features a strained β-lactone ring. This ring is highly electrophilic and susceptible to nucleophilic attack. The active site serine of the FASN TE domain acts as the nucleophile, attacking the carbonyl carbon of the β-lactone.[10][11] This reaction opens the ring and forms a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the TE domain.[6][11] With the TE domain blocked, FASN cannot release its final product, leading to a complete halt in the de novo lipogenesis pathway.[2][7] This irreversible binding is a key reason for Orlistat's potent effects on cell viability.[12]
Core Applications & Methodologies
Orlistat is primarily used to achieve two experimental goals:
-
Confirming FASN dependence: Demonstrating that the inhibition of FASN with Orlistat induces a specific phenotype (e.g., apoptosis, cell cycle arrest) implies that the cells are dependent on de novo lipogenesis for survival and proliferation.[7][13]
-
Studying downstream metabolic consequences: Blocking FASN creates a metabolic bottleneck, allowing researchers to investigate the subsequent cellular responses and adaptive mechanisms, such as changes in glycolysis, amino acid metabolism, or the activation of stress pathways like the AMPK pathway.[13][14][15]
Data Presentation: Effective Concentrations in Cellular Assays
The potency of Orlistat can vary depending on the cell line, culture conditions, and assay duration. As a covalent inhibitor, its effect is time-dependent, making a single IC50 value less informative than for reversible inhibitors.[16] The table below summarizes effective concentrations reported in the literature to guide experimental design.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration Range (µM) | Reference |
| PC-3 | Prostate Cancer | Inhibition of FAS activity, apoptosis | 20 - 40 | [2][7] |
| PANC-1 | Pancreatic Cancer | Reduced viability, decreased lipogenesis | 50 | [17] |
| NUGC-3 | Gastric Cancer | Inhibition of fatty acid synthesis, apoptosis | 200 | [12] |
| ECC-1, KLE | Endometrial Cancer | Inhibition of proliferation, G1 arrest | 100 - 500 | [13] |
| H441, H1975 | Non-Small Cell Lung Cancer | Inhibition of FASN activity | 30 | [15] |
Protocol 1: Cell-Based De Novo Lipogenesis Assay
This protocol measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of a radiolabeled precursor, [¹⁴C]acetate, into the total lipid pool. A reduction in [¹⁴C] incorporation in Orlistat-treated cells is a direct measure of FASN inhibition.
Scientist's Note (Causality): Acetate is the primary building block for de novo fatty acid synthesis. It is first converted to acetyl-CoA, which is then used by FASN to build the palmitate chain. By using radiolabeled acetate, we can specifically quantify the output of this pathway. This method is considered a gold standard for measuring cellular FASN activity.[2]
Materials & Reagents:
-
This compound (prepare a 10-20 mM stock solution in DMSO, store at -20°C)[18]
-
Cancer cell line of interest (e.g., PC-3, PANC-1)
-
Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
[1-¹⁴C]Acetic Acid, sodium salt (specific activity 45-60 mCi/mmol)
-
Chloroform/Methanol solvent mixture (1:1 or 2:1 v/v)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
6-well or 12-well tissue culture plates
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Treatment (Pre-incubation):
-
Prepare working solutions of Orlistat in complete medium. A typical dose-response range is 10, 20, 40, 80 µM. Include a "Vehicle Control" well treated with the same concentration of DMSO as the highest Orlistat dose.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing Orlistat or vehicle to the appropriate wells.
-
Rationale: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This period is crucial to allow Orlistat to enter the cells and covalently bind to the FASN enzyme before the radiolabeled substrate is introduced.[18]
-
-
Radiolabeling:
-
Add [¹⁴C]acetate to each well to a final concentration of 0.5-1.0 µCi/mL.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the radiolabeled medium (dispose of according to radiation safety protocols).
-
Wash the cell monolayer twice with ice-cold PBS to remove any unincorporated [¹⁴C]acetate.
-
Add 1 mL of Chloroform:Methanol (1:1) to each well to lyse the cells and solubilize lipids. Scrape the cells and transfer the lysate to a glass tube.
-
Incubate for 30 minutes at room temperature with occasional vortexing.
-
Centrifuge the tubes to pellet cell debris.
-
-
Quantification:
-
Transfer a known volume of the lipid-containing supernatant to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
-
-
Data Normalization:
-
In a parallel plate of cells treated identically but not radiolabeled, lyse the cells and measure the total protein concentration using a BCA assay.
-
Normalize the CPM values to the protein concentration (CPM/mg protein) to account for any differences in cell number.
-
Calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: In Vitro FASN Activity Assay (Spectrophotometric)
This protocol measures the activity of purified FASN enzyme by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm. A decrease in the rate of NADPH oxidation in the presence of Orlistat indicates inhibition.
Scientist's Note (Trustworthiness): This cell-free system is essential for confirming that Orlistat's effect is due to direct inhibition of the FASN enzyme, rather than off-target or cytotoxic effects within a whole cell. Including a "no enzyme" control is critical to ensure the observed NADPH consumption is FASN-dependent.
Materials & Reagents:
-
Purified human FASN or recombinant FASN Thioesterase domain
-
This compound (stock in DMSO)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT.
-
Acetyl-CoA (stock solution in water)
-
Malonyl-CoA (stock solution in water)
-
NADPH (stock solution in assay buffer)
-
96-well UV-transparent microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture. The final concentrations should be:
-
50 µM Acetyl-CoA
-
100 µM Malonyl-CoA
-
150 µM NADPH
-
Assay Buffer to bring the volume to 180 µL.
-
-
Inhibitor Pre-incubation:
-
Add 10 µL of diluted Orlistat solution (or DMSO for control) to the wells.
-
Add 10 µL of purified FASN enzyme (5-10 µg).
-
Controls: Include a "No Inhibitor" control (FASN + DMSO) and a "No Enzyme" control (DMSO, no FASN).
-
Incubate the plate at 37°C for 15-30 minutes. Rationale: As a covalent inhibitor, Orlistat requires this time to bind to the enzyme's active site before the reaction is initiated. The rate of inhibition is time-dependent.[16]
-
-
Initiate Reaction: The reaction is typically initiated by the addition of Malonyl-CoA if it was omitted from the initial mixture, or by the addition of the enzyme if all substrates are present. For simplicity in this protocol, we assume the reaction starts upon adding the enzyme in the previous step and warming to temperature.
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
The specific activity of FASN is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Calculate the percent inhibition for each Orlistat concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition vs. log[Orlistat] to determine the IC50 value under these specific assay conditions.
-
References
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Wang, D., & Dubois, R. N. (2012). Associations Between Obesity and Cancer: The Role of Fatty Acid Synthase. JNCI: Journal of the National Cancer Institute, 104(5), 343–345. Available at: [Link]
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Flavin, R., Peluso, S., Nguyen, P. L., & Loda, M. (2010). Fatty acid synthase as a potential therapeutic target in cancer. Future Oncology, 6(4), 551–562. Available at: [Link]
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Wang, D., & Dubois, R. N. (2012). Associations Between Obesity and Cancer: The Role of Fatty Acid Synthase. JNCI: Journal of the National Cancer Institute, 104(5), 343–345. Available at: [Link]
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Wu, X., & Li, Z. (2019). Fatty Acid Synthase: An Emerging Target in Cancer. Cancers, 11(7), 947. Available at: [Link]
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Wang, D., & Dubois, R. N. (2012). Associations between obesity and cancer: the role of fatty acid synthase. Journal of the National Cancer Institute, 104(5), 343–345. Available at: [Link]
-
Pemble, C. W. 4th, Johnson, L. C., Kridel, S. J., & Lowther, W. T. (2007). Crystal Structure of the Thioesterase Domain of Human Fatty Acid Synthase Inhibited by Orlistat. Nature Structural & Molecular Biology, 14(8), 754–755. Available at: [Link]
-
Fako, V. E., Zhang, J. T., & Liu, J. Y. (2014). MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE. Thesis. Available at: [Link]
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Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. Available at: [Link]
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Fako, V. E., Zhang, J. T., & Liu, J. Y. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Catalysis, 4(10), 3444–3453. Available at: [Link]
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Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]
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Fako, V. E., Zhang, J. T., & Liu, J. Y. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Catalysis, 4(10), 3444–3453. Available at: [Link]
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Pemble, C. W., Johnson, L. C., Kridel, S. J., & Lowther, W. T. (2007). Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by orlistat. OSTI.GOV. Available at: [Link]
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Wiedemair, A., Egle, D., Klocker, H., & Ramoner, R. (2013). Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. Molecular Imaging and Biology, 15(2), 136-147. Available at: [Link]
-
Zhang, W., Richardson, R. D., Chamni, S., Smith, J. W., & Romo, D. (2008). Beta-lactam congeners of orlistat as inhibitors of fatty acid synthase. Bioorganic & Medicinal Chemistry Letters, 18(7), 2491–2494. Available at: [Link]
-
Sliwinska, A., Grzegrzolka, J., Grzeszczak, K., & Ziolkowski, P. (2017). Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). Anticancer Research, 37(11), 6321-6327. Available at: [Link]
-
Khan, A. U., et al. (2015). DEVELOPMENT AND IN-VITRO EVALUATION OF ORLISTAT MICROCAPSULES BY IONIC GELATION METHOD. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(2). Available at: [Link]
- BenchChem. (2025). Orlistat's Differential Inhibition of Lipase Isoforms: A Comparative Analysis. BenchChem.
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Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070-2075. Available at: [Link]
-
ResearchGate. (2015). How can I calculate the IC50 value in vitro for orlistat?. ResearchGate. Available at: [Link]
-
Wiedemair, A., et al. (2013). Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. Molecular Imaging and Biology, 15(2), 136-147. Available at: [Link]
-
Lally, J. S., et al. (2015). Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines. Gynecologic Oncology, 139(2), 319-326. Available at: [Link]
-
Daily, D. L., & S. B. Turcotte. (2009). Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. A.T. Still University of Health Sciences. Available at: [Link]
-
Kridel, S. J., et al. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070-2075. Available at: [Link]
-
ResearchGate. (n.d.). Treatment response to orlistat assessed using cell cycle analysis with flow cytometry in three HCC cell lines. Retrieved from [Link]
-
Fako, V. E., Zhang, J. T., & Liu, J. Y. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Catalysis, 4(10), 3444-3453. Available at: [Link]
-
Sotomayor, P., et al. (2009). Fatty acid synthase inhibition with Orlistat promotes apoptosis and reduces cell growth and lymph node metastasis in a mouse melanoma model. Journal of Dermatological Science, 53(3), 205-212. Available at: [Link]
-
Souri, E., Jalalizadeh, H., & Kebriaee-Zadeh, A. (2007). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. Chemical & Pharmaceutical Bulletin, 55(2), 251-254. Available at: [Link]
-
Sharma, P., et al. (2022). Formulation Development and Validation of a Method for Direct, Underivatized Analysis of Orlistat in Orlistat-Loaded Solid Dispersion in Combination with Poloxamer 188 and HPMC. Journal of Pharmaceutical Research International, 34(23B), 48-60. Available at: [Link]
-
Kim, M. S., et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics, 12(4), 353. Available at: [Link]
-
Pérez-Herrera, A., et al. (2023). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Molecules, 28(13), 5152. Available at: [Link]
-
Sjöström, L., et al. (1998). The effect of orlistat on the fatty acid composition of serum lipid fractions in obese subjects. Journal of Internal Medicine, 244(3), 221-228. Available at: [Link]
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Application Note & Protocols: Formulation of (R,R,S,S)-Orlistat for Preclinical Studies
Abstract
(R,R,S,S)-Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a critical tool in metabolic research. However, its progression through preclinical evaluation is frequently hampered by significant formulation challenges. The molecule is highly lipophilic, crystalline with a low melting point, and practically insoluble in water, complicating the development of dosing vehicles that can ensure consistent and adequate exposure in animal models.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of this compound for preclinical in vitro and in vivo studies. We will dissect the physicochemical properties of the compound, present a logical framework for selecting a formulation strategy, and provide detailed, validated protocols for preparing simple suspensions, co-solvent solutions, and advanced lipid-based systems. The emphasis is on explaining the causal relationships behind procedural choices to empower researchers to develop robust, reproducible, and effective formulations.
Foundational Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design.[4][5] this compound, also known as (-)-Tetrahydrolipstatin, presents a classic profile of a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[3] Its key characteristics dictate the available formulation strategies.
Causality: The high Log P value and practical insolubility in water immediately signal that simple aqueous solutions are not viable for achieving significant concentrations.[1][2] The low melting point (~44°C) and sensitivity to hydrolytic and thermal degradation necessitate careful control over manufacturing processes, particularly avoiding high temperatures and prolonged exposure to moisture.[3][6]
| Property | Value | Implication for Formulation | Source(s) |
| Molecular Formula | C₂₉H₅₃NO₅ | - | [7] |
| Molecular Weight | 495.7 g/mol | Influences molar concentration calculations. | [7] |
| Appearance | White to off-white crystalline powder | Visual confirmation of raw material. | [1][2] |
| Melting Point | ~44 °C | Processing temperatures must be kept low to avoid degradation. | [3][6] |
| Log P (XLogP3) | 8.8 | Highly lipophilic; suggests lipid-based formulations will be effective. | [7] |
| Aqueous Solubility | Practically insoluble | Primary challenge; requires solubilization or dispersion techniques. | [1][2] |
| Solubility in Organics | Soluble in ethanol (~20 mg/mL), DMSO (~10 mg/mL), methanol, chloroform. | Provides options for co-solvent systems. | [1][2][8] |
| Chemical Stability | Prone to hydrolytic and thermal degradation. | Formulations may require refrigeration and should be prepared fresh. | [3][6] |
| pKa | No pKa in physiological pH range | pH adjustment is not a viable strategy for enhancing solubility. | [1][2] |
Strategic Formulation Selection
The choice of formulation is driven by the specific goal of the preclinical study (e.g., toxicology, pharmacokinetics, efficacy), the required dose level, and the route of administration.[4][9] For a highly lipophilic compound like Orlistat, the primary objective is to enhance its dissolution rate and/or present it in a solubilized form to the gastrointestinal tract to facilitate absorption.[10][11]
The following decision tree provides a logical pathway for selecting an appropriate formulation strategy.
Caption: Formulation strategy decision tree for this compound.
Rationale for Excipient Selection
-
Suspending Agents: For simple suspensions, a viscosity-enhancing agent like hydroxypropylmethyl cellulose (HPMC) is used to prevent rapid settling of drug particles, ensuring dose uniformity.[9]
-
Wetting Agents/Surfactants: Surfactants like Tween 80 or sodium lauryl sulfate (SLS) are crucial in both suspensions and lipid systems. They decrease the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, improving wetting and dispersion.[10]
-
Co-solvents: Water-miscible organic solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Dimethyl Sulfoxide (DMSO) are used to solubilize Orlistat for solution formulations.[12][13] The choice depends on the required concentration and the tolerability of the solvent in the chosen animal model and route.
-
Lipid Vehicles: Lipid-based formulations leverage Orlistat's high lipophilicity.[14][15]
-
Oils: Medium-chain triglycerides (MCTs) are often preferred as they are readily digested and can promote lymphatic uptake.[6][14]
-
Surfactants & Co-surfactants: Excipients like Cremophor® EL or Labrasol® are essential for creating self-emulsifying drug delivery systems (SEDDS). Upon gentle agitation in aqueous media (like GI fluids), these systems spontaneously form fine oil-in-water emulsions, presenting the drug in a solubilized state with a large surface area for absorption.[16][17][18]
-
Formulation Protocols
Safety Precaution: Always handle this compound and all chemicals in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 3.1: Aqueous Suspension for Oral Gavage (e.g., 5 mg/mL)
Use Case: Ideal for low-dose oral studies where achieving a full solution is not necessary and ease of preparation is desired. Principle: This protocol uses micronization and a suspending vehicle to create a uniform dispersion of drug particles. Increasing the surface area through particle size reduction can enhance the dissolution rate.[10][11]
Materials & Equipment:
-
This compound powder
-
Hydroxypropylmethyl cellulose (HPMC)
-
Tween 80
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and volumetric flasks
Procedure:
-
Prepare the Vehicle (0.5% HPMC, 0.1% Tween 80): a. To 90 mL of purified water, add a stir bar and begin stirring to create a vortex. b. Slowly sprinkle 0.5 g of HPMC onto the vortex to avoid clumping. c. Heat the mixture to ~60°C while stirring until the HPMC is fully dispersed. d. Cool the solution to room temperature. The solution will become clear and more viscous. e. Add 0.1 mL of Tween 80 and stir until dissolved. f. Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.
-
Prepare the Suspension: a. Weigh 500 mg of this compound. b. Place the Orlistat powder into a mortar. c. Add a few drops of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug powder. d. Gradually add approximately 20 mL of the vehicle to the paste while continuing to mix. e. Transfer the resulting slurry to a beaker containing 70 mL of the vehicle and a magnetic stir bar. f. Rinse the mortar and pestle with the remaining vehicle and add the rinsing to the beaker to ensure a complete transfer of the drug. g. Stir the suspension for at least 2 hours on a magnetic stirrer at room temperature. h. The final formulation should be a homogenous, milky-white suspension. Stir continuously before and during dose administration to ensure uniformity.
Protocol 3.2: Co-solvent Solution for Oral or IV Administration (e.g., 20 mg/mL)
Use Case: For studies requiring a true solution, such as intravenous PK studies or higher-dose oral studies where complete solubilization is desired.[12] Principle: This protocol leverages the solubility of Orlistat in a blend of biocompatible organic solvents and water. The chosen vehicle (20% DMSO, 80% PEG 400) is a common system for preclinical studies.[13]
Materials & Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 400 (PEG 400), NF grade
-
Glass vials
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh API: Accurately weigh 200 mg of this compound into a clean glass vial.
-
Add Co-solvents: a. Add 2.0 mL of DMSO to the vial. b. Add 8.0 mL of PEG 400 to the vial.
-
Solubilize: a. Cap the vial and vortex vigorously for 2-3 minutes. b. If solids persist, place the vial in a sonicator bath for 10-15 minutes, or until all solid material has dissolved. Avoid heating the sample, as Orlistat is heat-sensitive.[6] c. Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.
-
Final Volume & Storage: The final volume is approximately 10 mL, yielding a concentration of 20 mg/mL. Store in a tightly sealed container at 2-8°C, protected from light. Prepare fresh, ideally on the day of use.[9]
Protocol 3.3: Lipid-Based Formulation (SMEDDS) for Enhanced Oral Bioavailability
Use Case: For oral efficacy or PK studies where maximizing bioavailability is the primary goal. This is often the most effective approach for highly lipophilic drugs.[10][14][16] Principle: A Self-Microemulsifying Drug Delivery System (SMEDDS) is an isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water microemulsion (droplet size < 100 nm) upon dilution with aqueous fluids in the GI tract. This maintains the drug in a solubilized state, overcoming dissolution-limited absorption.[16][17]
Materials & Equipment:
-
This compound powder
-
Medium-Chain Triglycerides (MCT) oil (e.g., Captex® 355)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant/Solvent (e.g., Transcutol® HP or PEG 400)
-
Glass vials with screw caps
-
Magnetic stirrer and small stir bar
-
Water bath set to 35-40°C (below the melting point of Orlistat)
-
Analytical balance
Procedure:
-
Excipient Screening (Optional but Recommended): Determine the saturation solubility of Orlistat in various oils, surfactants, and co-solvents to select the best excipients.
-
Prepare the SMEDDS Vehicle: a. Based on a common starting ratio, prepare the vehicle by combining:
- 30% (w/w) MCT oil
- 50% (w/w) Cremophor® EL
- 20% (w/w) Transcutol® HP b. For a 10 g batch, weigh 3.0 g of MCT oil, 5.0 g of Cremophor® EL, and 2.0 g of Transcutol® HP into a glass vial. c. Mix thoroughly with a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed.
-
Incorporate this compound (e.g., to 10% w/w loading): a. Weigh 1.0 g of this compound. b. Weigh 9.0 g of the pre-formed SMEDDS vehicle into a new vial containing a small stir bar. c. Gently warm the vehicle to 35-40°C in a water bath to reduce viscosity. d. Slowly add the Orlistat powder to the vehicle while stirring. e. Continue stirring at a low-to-moderate speed at 35-40°C until the drug is completely dissolved. This may take 30-60 minutes. f. Visually inspect to ensure a clear, yellowish, viscous liquid with no remaining solids.
-
Characterize & Store: The resulting formulation is a 100 mg/g (10% w/w) Orlistat-loaded SMEDDS pre-concentrate. Store in a tightly sealed glass container at room temperature, protected from light.
Quality Control & Formulation Characterization
To ensure trustworthy and reproducible preclinical results, every batch of formulation must be characterized. This constitutes a self-validating system.[4][19]
Caption: A typical quality control workflow for preclinical formulations.
Protocol 4.1: HPLC Method for Potency and Purity
Principle: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to accurately determine the concentration of Orlistat in the formulation and to detect any potential degradation products.[20][21][22]
-
Column: C8 or C18 (e.g., XBridge C8, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (860:140:1 v/v/v)[20]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).[21] Create a calibration curve by diluting the stock to concentrations ranging from 1-100 µg/mL using the mobile phase as the diluent.
-
Sample Preparation:
-
Accurately weigh an aliquot of the formulation estimated to contain ~10 mg of Orlistat into a 100 mL volumetric flask.
-
Add methanol to dissolve the drug and bring to volume. Mix thoroughly.
-
Further dilute an aliquot with the mobile phase to fall within the range of the calibration curve.
-
Filter the final sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis: The concentration is calculated by comparing the peak area of the sample to the calibration curve. Purity is assessed by observing the presence of any other peaks.
Protocol 4.2: Characterization of SMEDDS
-
Emulsification Study: Add 1 mL of the Orlistat-loaded SMEDDS to 500 mL of purified water at 37°C with gentle stirring (e.g., 75 rpm using a paddle stirrer).[20] The formulation should rapidly disperse to form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Dilute the SMEDDS in purified water (e.g., 1:500) and measure the mean globule size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size of <100 nm with a PDI < 0.3 is generally considered optimal.
| QC Parameter | Suspension (3.1) | Co-solvent Solution (3.2) | SMEDDS (3.3) |
| Appearance | Homogenous, milky-white | Clear, particle-free | Clear, viscous liquid |
| Potency (HPLC) | 90-110% of target | 95-105% of target | 95-105% of target |
| Particle/Droplet Size | 1-20 µm (Microscopy/LD) | N/A | < 100 nm (DLS) |
| Stability (24h, RT) | Re-suspendable, no caking | No precipitation | No phase separation |
References
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Gunda, C. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Al-Akayleh, F. et al. (2024). Formulation and evaluation of sustained release floating tablet of orlistat. World Journal of Pharmaceutical Research. [Link]
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PubChem. * this compound*. National Center for Biotechnology Information. [Link]
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European Medicines Agency. (2005). Xenical, INN-Orlistat. EMA. [Link]
- Google Patents. (2012).
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Garg, V. et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. [Link]
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Janbandhu, N. V. et al. (2018). Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems. Asian Journal of Pharmaceutics. [Link]
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ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Kim, M. et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI. [Link]
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Watt, G. et al. (2011). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Scientia Pharmaceutica. [Link]
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PubChem. (S,S,R,R)-Orlistat. National Center for Biotechnology Information. [Link]
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A-Khamis, K. et al. (2015). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy. [Link]
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Semantic Scholar. (2007). HPLC analysis of orlistat and its application to drug quality control studies. [Link]
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Jannin, V. et al. (2015). Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. [Link]
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International Journal of Creative Research Thoughts. (2020). FORMULATION DEVELOPMENT, CHARACTERIZATION AND EVALUATION OF LIQUISOLID TABLET CONTAINING ORLISTAT. [Link]
-
Chromatography Today. (2024). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. [Link]
-
Sharma, K. S. et al. (2022). Formulation Development and Validation of a Method for Direct, Underivatized Analysis of Orlistat in Orlistat-Loaded Solid Dispersion. Latin American Journal of Pharmacy. [Link]
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Bhagat, V. C. et al. (2024). Lipid-based lipophilic formulations for oral drug delivery. World Pharma Today. [Link]
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ResearchGate. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. [Link]
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U.S. Food & Drug Administration. (2013). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. [Link]
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Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
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Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
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Kim, M. et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceuticals (Basel). [Link]
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ResearchGate. (2020). The pharmaceutical development guidelines suggested by ICH, US FDA and EMA.... [Link]
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National Institute of Allergy and Infectious Diseases (NIAID). (2024). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. [Link]
-
Patel, M. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. PennState. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (R,R,S,S)-Orlistat Synthesis
Welcome to the technical support resource for the synthesis of (R,R,S,S)-Orlistat. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this potent pancreatic lipase inhibitor. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate common challenges and systematically improve the yield and purity of your target compound. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in producing this compound with high yield and purity?
The synthesis of Orlistat is a multi-step process where achieving high yield and stereochemical purity are the principal challenges. The molecule has four chiral centers, meaning sixteen stereoisomers are theoretically possible.[1] The core difficulties lie in:
-
Stereocontrol: Precisely establishing the correct stereochemistry at all four centers is paramount. Many synthetic routes rely on asymmetric reactions or chiral starting materials to achieve the desired (R,R,S,S) configuration.[2][3]
-
Impurity Formation: Side reactions, particularly during the final N-formylation step, can lead to impurities that are difficult to separate from the final product.[4][5]
-
Purification: Orlistat is a lipophilic, waxy solid, which can make crystallization challenging. Achieving high pharmaceutical-grade purity often requires advanced purification techniques like preparative chromatography.[6][7][8]
Q2: Which synthetic route is generally preferred for scalability and stereocontrol?
While several routes have been developed, including those starting from α-pyrone or δ-lactone precursors, modern stereoselective routes are favored for their control and efficiency.[1] A five-step process utilizing a "dihydropyrone" synthesis is noted for its controlled stereoselectivity, ensuring the consistent production of the desired single stereoisomer.[1] This approach minimizes the formation of diastereomers, which simplifies downstream purification and improves overall yield.
Q3: What is the most critical reaction step for avoiding hard-to-remove impurities?
The final N-formylation of the amino orlistat intermediate is a critical step where significant by-products can form. The choice of the formylating agent is crucial. Using mixed anhydrides, such as formic acid/acetic acid anhydride, is known to produce the N-acetyl impurity (deformyl-N-acetyl orlistat), which has similar polarity to Orlistat and is challenging to remove.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound.
Issue 1: Low Yield in the Final N-Formylation Step
Q: My HPLC analysis shows incomplete conversion of the amino orlistat intermediate, and I'm observing the formation of an N-acetyl by-product. What is causing this, and how can I fix it?
A: This issue points directly to the selection and handling of your formylating agent.
Causality: The use of non-selective alkanoylating agents, like a mixed anhydride of formic and acetic acid, is a common cause for the formation of the N-acetyl impurity.[5] This occurs because the acetyl group competes with the formyl group in acylating the primary amine of the intermediate. Furthermore, improper temperature control can lead to decomposition of the formylating agent or other side reactions, resulting in an incomplete reaction.
Solution:
-
Select a Highly Selective Formylating Agent: Switch to Pivaloyl Formic Anhydride (PFA). PFA is a highly efficient and selective N-formylating reagent that minimizes the formation of the N-acetyl by-product.[4][5]
-
Strict Temperature Control: The alkanoylation reaction should be carried out at low temperatures, typically between -10°C and 0°C.[4][5] This ensures the stability of the PFA reagent and maximizes selectivity.
-
In-Situ Preparation of PFA: For best results, prepare the PFA solution in-situ immediately before use by reacting formic acid with pivaloyl chloride at a temperature range of 0°C to -20°C.[5] This fresh stock solution should be used directly for the formylation of the amino orlistat.
Issue 2: Poor Stereoselectivity and Presence of Diastereomers
Q: My final product contains a significant percentage of diastereomers. Which parts of the synthesis are most sensitive to stereocontrol, and what are the best practices for improvement?
A: Achieving the correct stereochemistry is fundamental to Orlistat synthesis. The β-lactone core and its side chains are where stereocenters are established.
Causality: Poor stereoselectivity can arise from several factors:
-
Non-stereoselective reduction of a ketone precursor.
-
Loss of stereochemical integrity during intermediate steps.
-
Use of non-asymmetric methods in key bond-forming reactions.
Solution:
-
Employ Asymmetric Hydrogenation: For syntheses involving the reduction of a keto-ester intermediate (e.g., methyl 3-oxotetradecanoate), use a well-defined asymmetric hydrogenation catalyst. This is a highly effective method for establishing the key chiral center in an early intermediate with high enantiomeric excess.[3]
-
Utilize Chiral Auxiliaries: Methods employing chiral auxiliaries, such as the Evans auxiliary, can be used to direct stereoselective aldol reactions, which are key for constructing the carbon backbone with the correct relative stereochemistry.[9]
-
Validate Starting Materials: Ensure that any chiral starting materials, such as (S)-N-formylleucine, are of high enantiomeric purity.[2] Any contamination with the wrong enantiomer will carry through to the final product.
-
Process Control: Adhere strictly to validated reaction conditions (temperature, solvent, catalyst loading) for all stereoselective steps, as minor deviations can impact diastereomeric ratios.[1]
Issue 3: Difficulty in Purifying Crude Orlistat to >99.5% Purity
Q: Standard crystallization with aliphatic hydrocarbons like hexane is not sufficient to remove all impurities to the required level. What advanced purification strategies can be implemented?
A: Achieving pharmaceutical-grade purity for Orlistat often requires more than a single crystallization step due to its physical properties and the presence of structurally similar impurities.
Causality: Orlistat is a low-melting, waxy solid. Impurities with similar polarity and structure can co-crystallize, making separation by simple recrystallization inefficient.
Solution:
-
Multi-Solvent Crystallization: Employ a multi-step crystallization strategy. First, dissolve the crude product in a medium-polarity solvent to precipitate and filter out certain impurities. Then, crystallize the filtrate and perform a second recrystallization from a non-polar solvent like hexane or heptane.[10] This orthogonal solvent approach can effectively remove different classes of impurities.
-
Preparative Reversed-Phase HPLC (RP-HPLC): For the highest purity levels, preparative RP-HPLC is a highly effective technique.[6] It can separate Orlistat from impurities that are difficult to isolate using conventional methods. The final product can be obtained with purity up to 99.8%.[6]
Key Experimental Protocols
Protocol 1: High-Purity Purification by Preparative RP-HPLC
This protocol is adapted from established methods for purifying crude Orlistat to >99.5% purity.[6][7][8]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) or acetonitrile and water (e.g., 80:20 v/v).[6][8] The exact ratio should be optimized based on your specific impurity profile.
-
Flow Rate: Adjust based on column dimensions (e.g., for a 500mm diameter column, a flow rate of 1.6 L/min may be used).[8]
-
-
Elution and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Perform an isocratic elution.
-
Collect the fractions corresponding to the main Orlistat peak, as identified by the UV detector.
-
-
Post-Purification Processing:
-
Combine the high-purity fractions.
-
Remove the organic solvent via vacuum distillation.
-
Induce crystallization from the concentrated solution.
-
Filter and dry the resulting high-purity Orlistat solid.
-
Data Summary Tables
Table 1: Comparison of N-Formylation Reagents
| Reagent | Advantages | Disadvantages | Recommended Use |
| Formic acid/Acetic acid anhydride | Readily available, inexpensive. | Low selectivity, leads to N-acetyl impurity formation.[5] | Not recommended for high-purity synthesis. |
| Pivaloyl Formic Anhydride (PFA) | High selectivity and efficiency, minimizes N-acetyl by-product.[4] | Requires in-situ preparation, more expensive starting materials. | Recommended for industrial and high-purity synthesis.[5] |
Table 2: Typical Parameters for Preparative RP-HPLC Purification
| Parameter | Specification | Rationale / Source |
| Stationary Phase | C18 silica gel | Provides good retention and separation for lipophilic molecules like Orlistat.[6][8] |
| Mobile Phase | Methanol/Water (85:15 v/v) or Acetonitrile/Water (80:20 v/v) | Common solvent systems offering good resolution.[6][8] |
| Detection Wavelength | 200-210 nm | Orlistat shows UV absorbance in this range.[8][11] |
| Expected Purity | >99.5% | RP-HPLC is highly effective for removing closely related impurities.[6][7] |
Visualized Workflows
Caption: Selective N-Formylation using Pivaloyl Formic Anhydride.
References
- StatPearls. (2024, February 14).
- Drugs.com. (2025, February 14). Orlistat Side Effects: Common, Severe, Long Term.
- RxList. Orlistat: Side Effects, Uses, Dosage, Interactions, Warnings.
- Mayo Clinic. (2025, October 1).
- Jianbei. (2025, November 25).
- ResearchGate. (2025, August 7).
- Adverse reations of orlistat and its rational applic
- ResearchGate. (2008, June 6).
- ResearchGate. (2025, August 7).
- European Medicines Agency.
- Google Patents.
- Google Patents.
- Patsnap.
- Google Patents.
- ResearchGate. (2025, August 10).
- ChemicalBook. (S,S,R,S)
- Google Patents.
- 药物合成数据库. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical.
-
Google Patents. A method for measuring degraded impurities in orlistat capsules. [Link]
- PMC. (2011, September 28).
- PubMed.
- ResearchGate. (2025, August 29).
- International Journal of Life Science and Pharma Research. (2022, September 12).
- Journal of Applied Pharmaceutical Science. (2024, October 5).
- Chromatography Today. Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability.
- Benchchem.
- Google Patents.
- CORE.
- Google Patents.
- Google Patents.
- Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay.
- Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. (2025, August 6).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8680298B2 - Process for the preparation of orlistat - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102010387B - Method for purifying orlistat - Google Patents [patents.google.com]
- 8. CN102558103B - Method for separating and purifying Orlistat - Google Patents [patents.google.com]
- 9. Synthesizing method of weight loss drug orlistat intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN1763021B - Method for purifying orlistat - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting inconsistent results in Orlistat lipase assays
Welcome to the technical support center for Orlistat lipase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring lipase inhibition by Orlistat. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the accuracy and reproducibility of your results.
I. Understanding the Orlistat Lipase Assay: First Principles
The cornerstone of a successful Orlistat assay is a firm grasp of its mechanism. Orlistat is a potent, slow, and essentially irreversible inhibitor that forms a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[1][2] This action blocks the hydrolysis of dietary triglycerides, which is the basis of its therapeutic effect.[2]
Most in vitro assays quantify this inhibition using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (pNPB).[2][3] Lipase hydrolyzes these substrates, releasing the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically at 405-410 nm.[2] The rate of color formation is directly proportional to lipase activity.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Orlistat lipase inhibition assay? A1: The assay measures the activity of lipase on a synthetic substrate that produces a colored product upon cleavage. When Orlistat is present, it inactivates the lipase, leading to a reduced rate of color development. The degree of inhibition is quantified by comparing the enzyme activity in the presence of Orlistat to the activity of an uninhibited control.
Q2: Why is pre-incubation of Orlistat with the lipase enzyme recommended? A2: Orlistat's inhibitory action is time-dependent.[1] Pre-incubating the enzyme and inhibitor for a set period (e.g., 15 minutes at 37°C) allows the covalent bond to form, ensuring an accurate measurement of its inhibitory potential.[2] Without this step, you may underestimate the compound's potency as the inhibition reaction will be occurring simultaneously with the substrate hydrolysis reaction.
Q3: Which is a better substrate, pNPP or pNPB? A3: p-Nitrophenyl palmitate (pNPP) is often preferred as it is an ester of a long-chain fatty acid, making it a more specific substrate for true lipases compared to esterases. However, pNPP has lower aqueous solubility. p-Nitrophenyl butyrate (pNPB) is more soluble but can also be hydrolyzed by non-specific esterases, potentially leading to higher background signals. The choice depends on the specific lipase and the purity of the enzyme preparation.
Q4: My Orlistat stock solution in DMSO looks cloudy when added to the aqueous buffer. Is this normal? A4: This is a common issue arising from Orlistat's poor aqueous solubility.[4] It is highly lipophilic. To mitigate this, ensure the final concentration of DMSO in the assay well is kept low (typically <1-2%) and consistent across all wells, including controls. Preparing fresh Orlistat dilutions immediately before use is also highly recommended.[4]
III. Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific experimental problems.
Issue 1: High Variability Between Replicate Wells
High variability can obscure real results and make data interpretation impossible.
-
Potential Cause 1: Inconsistent Pipetting.
-
Expert Insight: Small volumes used in 96-well plates are highly susceptible to pipetting errors. The viscosity of enzyme or substrate solutions can exacerbate this.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions like enzyme stocks.
-
Ensure tips are properly submerged during aspiration without touching the bottom of the container.
-
Prepare a master mix of reagents for each condition to be added to the wells, rather than adding individual components to each well.
-
-
-
Potential Cause 2: Poor Mixing.
-
Expert Insight: Inadequate mixing after adding reagents can lead to localized concentration gradients of enzyme, substrate, or inhibitor.
-
Solution: After adding the final reagent (usually the substrate), gently mix the contents of the plate by tapping the side or using an orbital shaker for 30 seconds before the first reading. Avoid vigorous shaking that could cause cross-contamination.
-
-
Potential Cause 3: Substrate Precipitation or Instability.
-
Expert Insight: Chromogenic substrates like pNPP have limited solubility and can precipitate, especially at high concentrations or if the stock solution is old.[5] The substrate can also undergo spontaneous hydrolysis, particularly at alkaline pH.[6]
-
Solution:
-
Prepare the substrate solution fresh for each experiment.[5]
-
If using pNPP, ensure it is fully dissolved in a suitable solvent like isopropanol before dilution in the assay buffer containing an emulsifier.[1]
-
Visually inspect the substrate solution for any cloudiness before use.
-
Always include a "substrate blank" (buffer + substrate, no enzyme) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from all other readings.
-
-
Issue 2: Low or No Lipase Activity (Even in "No Inhibitor" Control)
This problem suggests a fundamental issue with the enzyme or assay conditions.
-
Potential Cause 1: Inactive Enzyme.
-
Expert Insight: Lipases are sensitive enzymes. Improper storage or repeated freeze-thaw cycles can lead to significant loss of activity.[7]
-
Solution:
-
-
Potential Cause 2: Suboptimal Assay Conditions.
-
Expert Insight: Lipase activity is highly dependent on pH, temperature, and the presence of co-factors or emulsifiers.[8][9]
-
Solution:
-
pH: Most pancreatic lipase assays perform optimally around pH 8.0.[1][6] Verify the pH of your buffer.
-
Temperature: Assays are typically run at 37°C.[1] Ensure your plate reader's incubator is set and functioning correctly. Note that some lipases can be unstable at 37°C over longer incubation periods.[6][9]
-
Emulsifier: Assays using pNPP often require an emulsifier like sodium deoxycholate to keep the substrate in solution and facilitate enzyme access.[1]
-
-
-
Potential Cause 3: Interfering Substances.
-
Expert Insight: Components from your sample preparation or even carryover from other assays can inhibit lipase.[10] For example, residual detergents or high concentrations of organic solvents can denature the enzyme.
-
Solution:
-
Ensure the final concentration of solvents like DMSO is low and consistent.
-
If testing samples from complex matrices, run a "matrix control" (sample matrix without the inhibitor) to check for inherent inhibitory effects.
-
-
Issue 3: Inconsistent or Non-Reproducible IC50 Values
The IC50 value is a critical measure of inhibitor potency. Inconsistency points to systemic issues.
-
Potential Cause 1: Orlistat is a Time-Dependent Inhibitor.
-
Expert Insight: As a covalent inhibitor, the measured IC50 of Orlistat will decrease with longer pre-incubation times.[11] A simple IC50 measurement may not fully capture its potency.
-
Solution:
-
Standardize Pre-incubation Time: Strictly control the pre-incubation time of the enzyme and Orlistat. A 15-minute pre-incubation is a common starting point.[2]
-
Report Incubation Time: Always report the pre-incubation time along with your IC50 values, as they are intrinsically linked. For a more rigorous characterization, consider determining the second-order rate constant (k_inact/K_i).[11]
-
-
-
Potential Cause 2: Orlistat Instability in Solution.
-
Expert Insight: Orlistat is susceptible to hydrolysis, especially in aqueous buffers at non-neutral pH.[4] If working solutions are prepared too far in advance, the actual concentration of active Orlistat may decrease.
-
Solution: Always prepare Orlistat working solutions immediately before use from a stable stock in an organic solvent like DMSO.[4][12]
-
-
Potential Cause 3: Incorrect Data Analysis.
-
Expert Insight: The IC50 is derived from a dose-response curve. Errors in calculating percent inhibition or fitting the curve will lead to incorrect values.
-
Solution:
-
Accurate Controls: The calculation for percent inhibition relies on accurate 0% inhibition (enzyme + substrate + vehicle) and 100% inhibition (substrate only, or a saturating dose of inhibitor) controls.
-
Curve Fitting: Use a suitable non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to calculate the IC50. Ensure you have enough data points spanning the inhibition range (from <10% to >90%).
-
-
IV. Key Experimental Protocols & Data Presentation
Standard Orlistat IC50 Determination Protocol
This protocol is a validated starting point for a colorimetric assay using porcine pancreatic lipase (PPL) and pNPB.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
PPL Solution (1 mg/mL): Prepare fresh just before use by dissolving PPL in cold Assay Buffer. Keep on ice.[2]
-
pNPB Substrate Solution (10 mM): Dissolve pNPB in acetonitrile.[2]
-
Orlistat Stock Solution (1 mg/mL): Dissolve Orlistat in DMSO.[2][12] Store at -20°C in aliquots.
-
Orlistat Working Solutions: Prepare serial dilutions of the Orlistat stock solution in Assay Buffer to achieve the desired final concentrations.
2. Assay Procedure (96-well plate format):
-
Add reagents to wells in triplicate as described in the table below.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[2]
-
Initiate Reaction: Add 10 µL of pNPB Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes.[2]
Table 1: 96-Well Plate Layout for IC50 Determination
| Well Type | Reagent 1 | Volume (µL) | Reagent 2 | Volume (µL) | Reagent 3 (Post-Incubation) | Volume (µL) | Final Volume (µL) |
| Blank | Assay Buffer | 90 | - | - | pNPB Solution | 10 | 100 |
| Control (0% Inh.) | Assay Buffer | 10 | PPL Solution | 80 | pNPB Solution | 10 | 100 |
| Test Wells | Orlistat Dilution | 10 | PPL Solution | 80 | pNPB Solution | 10 | 100 |
3. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the control and test wells by subtracting the rate of the blank well.
-
Calculate the Percentage of Inhibition for each Orlistat concentration using the formula: % Inhibition = (1 - (V_test / V_control)) * 100
-
Plot the % Inhibition against the logarithm of the Orlistat concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[13]
Visualization of Workflows
A clear understanding of the experimental sequence and troubleshooting logic is crucial for success.
Caption: Standard workflow for Orlistat IC50 determination.
Caption: Logic diagram for troubleshooting inconsistent assay results.
V. References
-
J. A. L. Meek, et al. (2013). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, S1. [Link]
-
Core Lab Supplies (n.d.). Lipase (Colorimetric) Reagent Set. [Link]
-
Block Scientific (2021). LIPASE Instructions For Use. [Link]
-
C. A. D'Agostino, et al. (1999). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 276(5). [Link]
-
Assay Genie (n.d.). Lipase Activity Colorimetric Assay Kit. [Link]
-
J. A. L. Meek, et al. (2013). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, S1. [Link]
-
ResearchGate (2015). How can I calculate the IC50 value in vitro for orlistat?. [Link]
-
A. A. K. Al-hilali, et al. (2016). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 10, 2195–2203. [Link]
-
Z. Z. Kadioglu, et al. (2007). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. Chemical and Pharmaceutical Bulletin, 55(2), 274-278. [Link]
-
M. Reetz, et al. (1996). Factors influencing the activity and thermostability of immobilized porcine pancreatic lipase. Applied Microbiology and Biotechnology, 46(3), 245-250. [Link]
-
ResearchGate (2019). Factors Affecting Lipase Activity Assay by Automatic pH-Stat Potentiometric Titration Method. [Link]
-
T. D. H. Nguyen, et al. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2200-2207. [Link]
-
European Medicines Agency (n.d.). Xenical, INN-Orlistat. [Link]
-
ResearchGate (2019). Effect of pH on the pNPP hydrolyzing activity and stability. [Link]
-
T. D. H. Nguyen, et al. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). [Link]
-
YouTube (2024). Factors that affect Results of Plasma Enzyme Assay in the laboratory. [Link]
-
ResearchGate (2011). Analytical Methods for Lipases Activity Determination: A Review. [Link]
-
ResearchGate (2020). Effects of substrate (p-nitrophenyl palmitate, p-NPP) concentration on the catalytic activity of lipases. [Link]
-
ARC Journals (2018). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. [Link]
-
A. A. K. Al-hilali, et al. (2010). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 674-679. [Link]
-
ResearchGate (2016). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. [Link]
-
ResearchGate (2012). Determination of orlistat IC50 in chronic lymphocytic leukemia (CLL). [Link]
-
S. Kumari, et al. (2022). Study of Analytical Error in Lipase Assay. Annals of Applied Bio-Sciences, 9(1), 1-4. [Link]
-
ResearchGate (2019). Detection of lipase activity using pnpp?. [Link]
-
ResearchGate (2021). Effect of Orlistat on the FAL activities DMSO (blue lines) or Orlistat. [Link]
-
Idexx (n.d.). Catalyst Pancreatic Lipase (PL) Test Quick Reference Guide. [Link]
-
M. S. Akhtar, et al. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Journal of Nanomaterials, 2021. [Link]
-
J. A. L. Meek, et al. (2013). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, S1. [Link]
Sources
- 1. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral Separation for Orlistat Diastereomers
Welcome to the dedicated technical support center for the chiral separation of Orlistat diastereomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving the stereoisomers of Orlistat. As Orlistat possesses multiple chiral centers, achieving optimal separation of its diastereomers is critical for ensuring drug quality, efficacy, and safety.
This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, moving beyond generic advice to address the specific challenges you may encounter with this molecule. The methodologies and principles described herein are grounded in established chromatographic theory and field-proven expertise.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of method development for Orlistat diastereomer separation.
Q1: What are the key structural features of Orlistat that influence its chiral separation?
A1: Orlistat has a complex structure with three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The key features influencing its separation are:
-
Multiple Chiral Centers: The presence of multiple stereocenters means you are separating diastereomers, which have different physical properties. This makes the separation achievable on both chiral and, in some cases, achiral stationary phases, although chiral stationary phases (CSPs) are generally required to resolve all stereoisomers, including the enantiomeric pairs.[1][2]
-
Functional Groups: The molecule contains a β-lactone ring, an ester linkage, and an N-formyl-L-leucine side chain. These groups can participate in various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition on a CSP.
-
Molecular Flexibility: The long dodecyl and hexyl chains introduce significant flexibility, which can lead to conformational changes that affect retention and peak shape. Temperature can play a significant role in controlling these conformations.
Q2: Which type of chiral stationary phase (CSP) is the best starting point for Orlistat diastereomers?
A2: While the ideal CSP is always determined empirically through screening, polysaccharide-based CSPs are the most recommended starting point for a molecule with the complexity of Orlistat.[3][4]
-
Rationale: Polysaccharide derivatives (e.g., cellulose or amylose coated or immobilized on a silica support) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion.[4] This versatility is well-suited to the multiple functional groups and stereocenters of Orlistat. Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a broader range of solvents, offering greater flexibility during method development.[5]
Q3: Should I use Normal-Phase (NP), Reversed-Phase (RP), or Supercritical Fluid Chromatography (SFC) for this separation?
A3: All modes have potential, but SFC and NP-HPLC are often favored for initial screening of chiral compounds like Orlistat.
-
Supercritical Fluid Chromatography (SFC): SFC is highly recommended for chiral separations due to its high efficiency, reduced solvent consumption, and fast analysis times.[6][7][8] The low viscosity of supercritical CO2 allows for high flow rates, and the typical co-solvents (alcohols) are ideal for polysaccharide CSPs. SFC often provides better resolution for complex mixtures of stereoisomers compared to HPLC.[6][7]
-
Normal-Phase HPLC (NP-HPLC): NP-HPLC, using alkane/alcohol mobile phases, is a traditional and powerful technique for chiral separations on polysaccharide CSPs. It often yields high selectivity due to the strong hydrogen bonding interactions between the analyte and the stationary phase.
-
Reversed-Phase HPLC (RP-HPLC): While less common for initial chiral screening, RP-HPLC can be a viable option, especially with modern immobilized CSPs. However, the high hydrophobicity of Orlistat might lead to strong retention and potential peak broadening.
Q4: Can I separate Orlistat diastereomers on an achiral column?
A4: Yes, it is possible to separate diastereomers on an achiral column (like a C18) because they have different physical properties.[2][9] However, this approach will not separate the enantiomeric pairs. If your goal is to quantify all individual stereoisomers, a chiral stationary phase is necessary.[1] An achiral separation might be suitable for in-process control where only the separation of specific diastereomers is required.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of Orlistat diastereomer separation.
Issue 1: Poor or No Resolution Between Diastereomers
Symptoms:
-
Co-eluting peaks.
-
Resolution (Rs) value is less than 1.5.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Suboptimal CSP | The chiral selector on the stationary phase does not have sufficient stereoselective interactions with the Orlistat diastereomers. Chiral recognition is a highly specific "lock-and-key" mechanism. | Action: Screen different CSPs. If using a polysaccharide column, try one with a different derivative (e.g., switch from a cellulose-based to an amylose-based CSP, or change the carbamate substituent).[3] |
| Incorrect Mobile Phase | The mobile phase composition strongly influences retention and selectivity. The type and concentration of the organic modifier (co-solvent in SFC) and additives are critical.[10] | Action (SFC): 1. Vary the co-solvent (e.g., switch from methanol to ethanol or isopropanol). 2. Adjust the percentage of the co-solvent. 3. Introduce a small amount of an additive (e.g., 0.1% diethylamine for basic analytes or 0.1% trifluoroacetic acid for acidic analytes, though Orlistat is neutral). Action (NP-HPLC): 1. Change the alcohol modifier (e.g., ethanol, isopropanol). 2. Vary the ratio of alkane to alcohol (e.g., 90:10 to 80:20 Hexane:IPA). |
| Inappropriate Temperature | Temperature affects the thermodynamics of interaction and the conformational flexibility of both the analyte and the chiral selector. For flexible molecules like Orlistat, this can have a pronounced effect. | Action: Systematically vary the column temperature. Start at ambient and screen at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase enantioselectivity but may also increase analysis time and backpressure. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetry factor is outside the acceptable range (typically > 1.2 for tailing or < 0.8 for fronting).
-
Broad peaks leading to poor resolution and sensitivity.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Secondary Interactions | Unwanted interactions between the analyte and the silica support (if residual silanols are present) can cause peak tailing. | Action: Introduce a mobile phase additive. For neutral compounds like Orlistat, a small amount of a competing alcohol can sometimes improve peak shape. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak fronting. | Action: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column dimensions. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[5] | Action: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Column Contamination/Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[5] For coated CSPs, harsh solvents can strip the chiral selector. | Action: 1. Use a guard column to protect the analytical column. 2. If pressure is high, try back-flushing the column (check manufacturer's instructions, especially for packed beds). 3. For immobilized CSPs, flush with a strong, compatible solvent like isopropanol or even THF/DMF to remove contaminants.[5] |
Issue 3: Unstable Retention Times or Elution Order Swapping
Symptoms:
-
Retention times drift over a sequence of injections.
-
The elution order of the diastereomers changes between runs or with small changes in method parameters.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Insufficient Column Equilibration | Chiral stationary phases, particularly in NP-HPLC, can require extended equilibration times to ensure a stable surface environment. | Action: Increase the column equilibration time between injections and before starting a sequence. Ensure at least 10-20 column volumes of mobile phase pass through the column. |
| Temperature Fluctuations | Chiral separations can be highly sensitive to temperature. Small changes in ambient temperature can affect retention and even selectivity. | Action: Use a thermostatted column compartment to maintain a constant temperature. |
| Mobile Phase Instability | Volatile mobile phase components (like hexane in NP-HPLC) can evaporate over time, changing the composition and affecting retention. | Action: Ensure mobile phase bottles are tightly sealed. Prepare fresh mobile phase daily. |
| Near Co-elution | When two peaks are very close to baseline resolution, minor changes in conditions can be enough to invert their elution order. This indicates the method is not robust. | Action: Re-optimize the method to achieve a greater resolution (Rs > 2.0) between the critical pair. This may involve changing the mobile phase, CSP, or temperature to find a more stable separation point. |
Part 3: Experimental Protocols & Data
Protocol 1: General Workflow for Chiral Method Development
This protocol outlines a systematic approach to developing a separation method for Orlistat diastereomers.
Step 1: Column and Mobile Phase Screening
-
Objective: To identify a promising CSP and mobile phase system.
-
Procedure:
-
Select 3-4 polysaccharide-based chiral columns (e.g., one amylose-based, one cellulose-based, with different derivatives).
-
Screen using SFC with a standard gradient (e.g., 5% to 40% Methanol in CO2 over 5 minutes).
-
If SFC is unavailable, screen using NP-HPLC with isocratic conditions (e.g., 90/10 Hexane/IPA and 80/20 Hexane/IPA).
-
Evaluate the resulting chromatograms for the number of peaks resolved and the overall resolution.
-
Step 2: Optimization of the Selected System
-
Objective: To fine-tune the separation for the most promising condition from Step 1.
-
Procedure:
-
Co-solvent/Modifier: Systematically vary the percentage of the alcohol co-solvent/modifier.
-
Alcohol Type: Test different alcohols (Methanol, Ethanol, Isopropanol) as they can offer different selectivities.
-
Temperature: Evaluate the effect of column temperature on resolution (e.g., 25°C, 35°C, 15°C).
-
Flow Rate/Pressure: Adjust the flow rate (HPLC) or back pressure (SFC) to optimize for speed and efficiency.
-
Step 3: Method Robustness Check
-
Objective: To ensure the method is reliable and transferable.
-
Procedure:
-
Make small, deliberate changes to the final method parameters (e.g., ±2% co-solvent, ±2°C temperature).
-
Verify that the resolution of the critical pair remains acceptable (Rs > 1.5) and that no peak elution order swapping occurs.
-
Data Presentation: Example Starting Conditions for Screening
The following table provides a set of starting conditions for screening Orlistat diastereomers, based on common practices for chiral separations.
| Parameter | SFC Conditions | NP-HPLC Conditions |
| Columns | CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJ | CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJ |
| Mobile Phase A | Supercritical CO2 | n-Hexane or Heptane |
| Mobile Phase B (Modifier) | Methanol, Ethanol, or Isopropanol | Isopropanol or Ethanol |
| Gradient/Isocratic | Gradient: 5-40% B in 5-10 min | Isocratic: 90/10, 80/20, 70/30 (A/B) |
| Flow Rate | 2-4 mL/min | 0.5-1.5 mL/min |
| Back Pressure (SFC) | 120-150 bar | N/A |
| Temperature | 35°C | 25°C |
| Detection | UV at 210 nm or MS | UV at 210 nm |
Part 4: Visualizations
Diagram 1: Chiral Method Development Workflow
Caption: A systematic workflow for developing a chiral separation method for Orlistat.
Diagram 2: Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in chiral separations.
References
-
Satinder Ahuja. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]
-
Shimadzu Scientific Instruments. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
-
Shimadzu Scientific Instruments. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
-
Yu, L., Wang, S., & Zeng, S. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221-231. [Link]
-
Researcher.Life. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Scilit. (n.d.). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. [Link]
-
Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
- Pirkle, W. H., & Welch, C. J. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. U.S.
-
Molbase. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
ResearchGate. (n.d.). Chemical structure of orlistat. [Link]
- Google Patents. (n.d.).
-
Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814-10820. [Link]
-
ResearchGate. (n.d.). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. [Link]
-
Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]
-
Al-Jbour, N., et al. (2017). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 11, 2233-2243. [Link]
-
Kauser, R., et al. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science, 14(10), 196-204. [Link]
-
Sandra, P., & David, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
-
Al-Rimawi, F. (2009). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Core.ac.uk. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Richardson, R. D., et al. (2010). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Journal of Organic Chemistry, 75(17), 5839-5851. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
European Medicines Agency. (n.d.). Xenical, INN-Orlistat. [Link]
-
Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy, 20(3), 270-279. [Link]
-
Singh, A., & Singh, G. (2017). Orlistat - an anti-obesity drug - An overview. Journal of Advanced Pharmacy Education and Research, 7(4), 303-307. [Link]
-
McNeely, W., & Benfield, P. (1998). Orlistat. Drugs, 56(2), 241-249. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: (R,R,S,S)-Orlistat Stability and Storage
Welcome to the technical support guide for (R,R,S,S)-Orlistat. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Orlistat to prevent its degradation. Here, you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed protocols for stability analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Orlistat?
A1: Orlistat is a molecule susceptible to degradation primarily through hydrolysis, and to a lesser extent, through oxidation.[1][2] The most significant vulnerability is the hydrolysis of its β-lactone ring, a strained four-membered ring that is prone to nucleophilic attack.[1][3][4] This reaction is accelerated under acidic, basic, and even neutral aqueous conditions.[1][2][5] Additionally, thermal and photolytic stress, especially when Orlistat is in solution, can also contribute to its degradation.[1][5]
Q2: What are the ideal storage conditions for solid (API) Orlistat?
A2: To ensure long-term stability, solid Orlistat active pharmaceutical ingredient (API) should be stored at controlled room temperature, specified as 20-25°C (68-77°F), with excursions permitted to 15-30°C (59-86°F).[6][7] It is crucial to keep the container tightly closed and protected from humidity and excessive light.[8][9] Given its low melting point (around 42-44°C), temperatures exceeding this must be avoided to prevent thermolysis.[5] For long-term archival purposes, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize hydrolytic and oxidative degradation.
Q3: My Orlistat stock solution for experiments appears cloudy. What is the cause and how can I resolve this?
A3: Cloudiness or precipitation in an aqueous-based solution is a common issue arising from Orlistat's highly lipophilic (fat-soluble) nature and its practical insolubility in water.[1][7]
-
Causality: The aqueous buffer cannot effectively solvate the large, nonpolar Orlistat molecule, leading to its aggregation and precipitation. Low temperatures can further decrease its limited solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: First, dissolve the Orlistat powder in a minimal amount of a water-miscible organic solvent such as methanol, ethanol, or acetonitrile.[1][5]
-
Stepwise Dilution: Slowly add the concentrated organic stock solution to your aqueous buffer with vigorous stirring or vortexing. This gradual introduction helps to keep the Orlistat molecules dispersed.
-
Prepare Fresh: Due to its instability in aqueous media, it is strongly advised to prepare working solutions immediately before use to minimize hydrolysis.[1] A stock solution in pure methanol, protected from light and stored at 4°C, was found to be stable for one week.[5]
-
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What are they likely to be?
A4: Unexpected peaks are almost certainly degradation products. The two most well-characterized degradants are Metabolite M1 and Metabolite M3.[3][7][]
-
Metabolite M1: This is the product of the hydrolysis of the β-lactone ring.[3][7][]
-
Metabolite M3: This results from the subsequent cleavage of the N-formyl-leucine side chain from M1.[3][7][]
Both of these primary metabolites are considered pharmacologically inactive.[3][7] A properly executed forced degradation study (see Protocol 1) can help you preemptively identify the retention times of these and other potential degradants.
Part 2: Troubleshooting Guide for Degradation Issues
This section provides a logical workflow to diagnose and resolve stability problems encountered during your research.
Caption: Troubleshooting workflow for Orlistat degradation.
Part 3: Data Summary & Protocols
Summary of Forced Degradation Studies
The stability of Orlistat is highly dependent on the conditions it is exposed to. The following table summarizes quantitative data from various forced degradation studies, highlighting the compound's lability.
| Stress Condition | Reagent / Parameters | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 8 hours @ 80°C | ~13.4% | [2][11] |
| Acid Hydrolysis | 2 M HCl in Methanol (20:80) | 30 min (Reflux) | ~95% | [5] |
| Base Hydrolysis | 0.1 N NaOH | 8 hours @ 80°C | ~9.2% | [2][11] |
| Base Hydrolysis | 2 M NaOH in Methanol (20:80) | 30 min (Reflux) | ~48% | [5] |
| Neutral Hydrolysis | Distilled Water | 12 hours @ 80°C | ~1.4% | [2][11] |
| Neutral Hydrolysis | Water in Methanol (20:80) | 3 hours (Reflux) | ~60% | [5] |
| Oxidative | 3% H₂O₂ | 24 hours @ Room Temp | ~5.0% | [2][11] |
| Photolytic | Solid API exposed to light | 7 days (70k-80k lux) | No significant degradation | [2][11] |
| Photolytic | Solution (in Methanol/Water) | N/A | ~48% | [5] |
| Thermal (Dry Heat) | Solid API | 24 hours @ 100°C | No significant degradation | [2][11] |
Key Takeaway: Orlistat is most vulnerable to degradation in solution, particularly under acidic and neutral hydrolytic conditions at elevated temperatures. As a solid, it is relatively stable against dry heat and light.[2][5][11]
Experimental Protocols
This protocol outlines the process for intentionally degrading Orlistat to identify potential degradation products and validate the specificity of your analytical method.
Caption: Experimental workflow for forced degradation of Orlistat.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Orlistat in HPLC-grade methanol to a concentration of 1 mg/mL.[5]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 8 hours. Cool and neutralize with 0.1 N NaOH.[1][2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 8 hours. Cool and neutralize with 0.1 N HCl.[1][2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[1][2]
-
Thermal Degradation: Place a known quantity of solid Orlistat powder in an oven at 100°C for 24 hours.[2]
-
-
Sample Preparation for Analysis:
-
For all stressed solutions, dilute the sample to a final theoretical concentration of ~0.2 mg/mL using the HPLC mobile phase.
-
For the thermally stressed solid, cool to room temperature and dissolve in the mobile phase to a final concentration of ~0.2 mg/mL.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2. Compare the chromatograms of the stressed samples to a freshly prepared, unstressed standard solution to identify the retention times of the degradation products.
This is a self-validating system designed to separate Orlistat from its potential degradation products, ensuring accurate quantification during stability studies.[5][12]
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Perfectsil® ODS-3, 250mm x 4.6mm, 5µm) | The C18 stationary phase provides excellent hydrophobic retention for the lipophilic Orlistat molecule and its degradants. |
| Mobile Phase | Methanol:Acetonitrile:Trifluoroacetic Acid (82.5 : 17.5 : 0.01, v/v/v) | An isocratic, reversed-phase system. The small amount of TFA helps to sharpen peaks by minimizing ionic interactions with the silica backbone. |
| Flow Rate | 0.7 mL/min | Provides optimal separation and reasonable run times. |
| Detection | UV at 210 nm | Orlistat lacks a strong chromophore, but shows adequate absorbance at low UV wavelengths. |
| Column Temp. | Ambient or controlled at 25°C | Ensures consistent retention times. |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
| Approx. Retention Time | ~9 minutes for Orlistat | This will vary based on the specific system and column used. |
System Suitability: Before running samples, inject a standard solution of Orlistat five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The method is considered "stability-indicating" because the degradation products generated during forced degradation studies do not co-elute with the parent Orlistat peak.[5][12]
References
-
Mohammadi, A., Haririan, I., Rezanour, N., Ghiasi, L., & Walker, R. B. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Chromatography A, 1116(1-2), 153–157. [Link]
-
Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters. [Link]
-
Singh, S., et al. (2013). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Association of Pharmacy Professionals, 4(3). [Link]
-
PubMed. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]
-
National Center for Biotechnology Information. (n.d.). Orlistat. PubChem. [Link]
-
U.S. Food and Drug Administration. (1999). XENICAL (orlistat) Label. [Link]
-
Pemble, C. W., et al. (2008). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology, 3(6), 353–360. [Link]
-
Journal of Young Pharmacists. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. [Link]
-
Drugs.com. (2025). Orlistat Monograph for Professionals. [Link]
-
U.S. Food and Drug Administration. (2007). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. [Link]
-
United States Pharmacopeia. (2011). Orlistat Capsules. [Link]
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Technical Support Center: Enhancing Chromatographic Resolution of (R,R,S,S)-Orlistat
Welcome to the technical support center for the chromatographic analysis of Orlistat. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for enhancing the resolution of the (R,R,S,S)-Orlistat stereoisomer. As a molecule with four chiral centers, achieving selective and robust separation of its diastereomers is a critical analytical challenge in quality control and pharmaceutical development.[1][2][3]
This resource provides field-proven insights and validated protocols to help you overcome common hurdles in your chromatographic experiments.
Understanding the Challenge: The Stereochemistry of Orlistat
Orlistat, a potent lipase inhibitor, is a single diastereomeric molecule with the chemical name (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.[1][2] The presence of four chiral centers gives rise to 16 possible stereoisomers. The active pharmaceutical ingredient (API) is the (R,R,S,S)-diastereomer. Ensuring the stereochemical purity of Orlistat is paramount for its therapeutic efficacy and safety. Therefore, analytical methods must be capable of resolving the desired (R,R,S,S)-isomer from its other stereoisomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of Orlistat stereoisomers?
Poor resolution is a frequent challenge in chiral separations and can stem from several factors. A systematic approach is crucial to identify and rectify the root cause.[4]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[5] For lactones and similar structures like Orlistat, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most effective.[5][6]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a significant role in modulating retention and selectivity.[5]
-
Recommendation:
-
Normal-Phase Chromatography: A common mobile phase consists of a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like ethanol or isopropanol).[7] Systematically vary the ratio of the alcohol modifier to optimize selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[8][9][] A mobile phase of carbon dioxide with an alcohol co-solvent is typically used.[]
-
-
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. A lower flow rate often allows for more interaction time between the analytes and the CSP, which can improve resolution.[5]
-
Recommendation: Evaluate the effect of flow rate on resolution by testing a range of lower flow rates.
-
-
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition and can have a significant, though sometimes unpredictable, impact on separation.[5]
-
Recommendation: Utilize a column oven to maintain a stable and controlled temperature. Screen different temperatures to determine the optimal condition for your separation.[11]
-
Caption: Troubleshooting workflow for poor resolution.
Q2: My peaks are exhibiting significant tailing. What are the causes and solutions?
Peak tailing can compromise both resolution and the accuracy of quantification.[4] It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual acidic silanol groups on the silica support of the CSP can interact with the analyte, causing peak tailing.[5]
-
Recommendation: Add a small amount of a basic or acidic modifier to the mobile phase to mask these active sites. For a compound like Orlistat, which has ester and amide functionalities, trying both acidic and basic additives can be beneficial.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][15]
-
Recommendation: Reduce the sample concentration or the injection volume. Chiral columns are often more susceptible to overloading than achiral columns.[15]
-
-
Column Contamination: Accumulation of contaminants at the head of the column can create active sites that lead to peak tailing.[16]
-
Recommendation: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer. If contamination is suspected, reversing the column and flushing with a strong solvent (for bonded phases) may help.[17]
-
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
-
What is a good starting point for mobile phase selection in normal-phase chromatography for Orlistat isomers? A common starting point is a mobile phase consisting of hexane and an alcohol modifier like isopropanol or ethanol. A typical initial ratio to explore would be 90:10 (hexane:alcohol), with adjustments made to the alcohol percentage to fine-tune the separation.
-
Can reversed-phase HPLC be used for chiral separation of Orlistat? While most chiral separations of Orlistat are performed using normal-phase or SFC, reversed-phase methods can be developed.[18][19] These would typically employ a chiral stationary phase compatible with aqueous mobile phases. However, achieving adequate resolution in reversed-phase mode can be more challenging for this compound.
-
How do I prepare my Orlistat sample for analysis? Orlistat is practically insoluble in water but freely soluble in solvents like methanol and ethanol.[2] Dissolve the sample in a solvent that is compatible with your mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent to prevent peak distortion.[5]
-
What detection wavelength is recommended for Orlistat? Due to the lack of a strong chromophore, Orlistat is typically detected at a low UV wavelength, generally between 205 nm and 210 nm.[20][21]
-
Should I use a guard column? Yes, using a guard column with the same stationary phase as the analytical column is highly recommended. It helps protect the analytical column from contaminants and particulates in the sample, thereby extending its lifetime and maintaining performance.[22]
Key Protocols and Methodologies
The following is a representative HPLC method that can serve as a starting point for the chiral separation of Orlistat stereoisomers. Optimization will likely be required based on your specific instrumentation and column.
Representative HPLC Method for Chiral Separation of Orlistat
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm) | Polysaccharide CSPs are known to provide good enantioselectivity for a wide range of compounds, including those with ester and amide groups.[6] |
| Mobile Phase | n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Hexane/IPA is a common mobile phase for normal-phase chiral separations. TFA is added to improve peak shape by minimizing secondary interactions.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be optimized (often lowered) to improve resolution.[5] |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times and selectivity.[5] |
| Injection Volume | 10 µL | A smaller injection volume helps to prevent column overload and maintain good peak shape.[15] |
| Detection | UV at 205 nm | Orlistat has a weak UV chromophore, requiring detection at low wavelengths for adequate sensitivity.[20] |
Experimental Workflow:
-
Sample Preparation: Accurately weigh and dissolve the Orlistat sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30-60 minutes).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow all stereoisomers to elute.
-
Analysis: Evaluate the resolution between the this compound peak and other isomeric peaks.
Caption: Experimental workflow for HPLC analysis of Orlistat.
Concluding Remarks
Enhancing the resolution of this compound is a methodical process that involves the careful selection and optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters. By systematically addressing the common issues outlined in this guide, researchers can develop robust and reliable methods for the stereoselective analysis of Orlistat. For further assistance, always consult the column manufacturer's guidelines and relevant scientific literature.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- ARC Journals.
- Chromatography Today. Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability.
- Benchchem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- ResearchGate.
- PubMed Central. Orlistat, a New Lipase Inhibitor for the Management of Obesity.
- Benchchem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- Benchchem.
- NIH.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- International Journal of Life Science and Pharma Research. (2022, September 12).
- Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- accessdata.fda.gov. XENICAL (orlistat) CAPSULES Rx only DESCRIPTION XENICAL (orlistat)
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- precisionFDA.
- Google Patents.
- ResearchGate.
- ResearchGate. (PDF)
- Chromatography Today. (2020, May 20).
- CORE.
- PubMed Central.
- ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
- EurekAlert! (2025, August 21).
- HPLC analysis of orlistat and its applic
- HPLC.
- AFMPS.
- Selvita. (2024, September 19).
- BOC Sciences.
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Technical Support Center: Method Refinement for High-Throughput Screening of Orlistat Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers engaged in the high-throughput screening (HTS) of Orlistat analogues. This guide is designed to provide practical, in-depth solutions to common challenges encountered during assay development, execution, and data analysis. As a potent, covalent inhibitor of gastric and pancreatic lipases, Orlistat and its derivatives present unique experimental considerations.[1][2][3] This center is structured to help you navigate these complexities, optimize your screening workflow, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the screening of lipase inhibitors.
Q1: What is the fundamental mechanism of Orlistat that we are targeting in our screen?
A1: Orlistat is a saturated derivative of lipstatin, a natural product from Streptomyces toxytricini.[2] Its primary mechanism of action is the potent, selective, and effectively irreversible inhibition of gastric and pancreatic lipases.[1][2] It forms a covalent bond with the serine residue within the active site of these lipases.[3][4] This acylation renders the enzyme inactive, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][5] Your HTS assay, therefore, is designed to identify analogues that effectively mimic this inhibitory action.
Q2: What are the most common assay formats for screening lipase inhibitors like Orlistat analogues?
A2: The most prevalent HTS-compatible formats rely on monitoring the hydrolysis of a substrate that produces a detectable signal. Common choices include:
-
Chromogenic Assays: These often use p-nitrophenyl (pNP) esters of fatty acids (e.g., p-nitrophenyl palmitate or myristate).[6][7] Lipase activity cleaves the ester bond, releasing p-nitrophenol, which is yellow and can be quantified spectrophotometrically around 405-410 nm.[7]
-
Fluorogenic Assays: These utilize substrates like 4-methylumbelliferyl oleate (4-MUO).[8] Lipase-mediated hydrolysis releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be detected with high sensitivity.[8]
-
LC-MS Based Assays: While lower in throughput, Liquid Chromatography-Mass Spectrometry methods offer high specificity and can directly measure the unhydrolyzed substrate or the formation of the fatty acid product. They are invaluable for hit confirmation and mechanistic studies.[9]
Q3: My Orlistat analogues have poor aqueous solubility. How does this impact the screen and how can I manage it?
A3: Poor solubility is a critical challenge. Orlistat itself is highly lipophilic. If your analogues precipitate in the aqueous assay buffer, it can lead to several artifacts, including light scattering that interferes with optical readouts (false positives/negatives) and inaccurate compound concentration.
Management Strategies:
-
Co-solvents: Use a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to maintain compound solubility. It is crucial to keep the final DMSO concentration consistent across all wells (typically ≤ 1%) and to test the enzyme's tolerance to it, as some organic solvents can inhibit or, less commonly, even activate lipases.[10][11][12]
-
Emulsifiers/Detergents: Incorporate detergents like Triton X-100 or bile salts (e.g., sodium deoxycholate) into the assay buffer.[6][13] These are often necessary not only to solubilize lipophilic compounds but also to properly emulsify the lipid substrate, which is critical for lipase activity.
-
Solubility Assessment: Before a full-scale screen, perform a solubility test for your compound library under the final assay conditions. This can be done by measuring light scattering or through microscopic inspection.
HTS Workflow for Orlistat Analogues
The following diagram outlines a typical workflow for a large-scale screening campaign.
Caption: High-Throughput Screening (HTS) workflow for Orlistat analogues.
Troubleshooting Guide
Problem Area 1: Assay Development & Optimization
Q: My assay signal is weak, or my Z'-factor is consistently below 0.5. What should I do?
A: A low Z'-factor indicates poor separation between your positive (no inhibition) and negative (full inhibition) controls, suggesting high data variability or a small signal window.
-
Underlying Cause & Solution:
-
Suboptimal Enzyme Concentration: If the enzyme concentration is too low, the signal will be weak. If too high, the reaction may complete too quickly. Titrate the lipase to find a concentration that yields a robust linear reaction rate for the desired assay duration (e.g., 15-30 minutes).
-
Suboptimal Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. If it's too high (saturating), you may miss all but the most potent inhibitors. Perform a substrate titration to determine the Km under your assay conditions.
-
Inadequate Buffer Conditions: Lipase activity is highly dependent on pH, ionic strength, and cofactors. Porcine pancreatic lipase generally prefers a slightly alkaline pH (around 8.0-9.0) and may require Ca2+ ions.[6] Ensure your buffer composition is optimal.[6]
-
Poor Substrate Emulsification: Lipases act on lipid-water interfaces. If the substrate is not properly emulsified, the activity will be low and erratic. Ensure adequate concentration of an appropriate emulsifier like sodium deoxycholate or Triton X-100.[6][7]
-
Q: My dose-response curves for active compounds are shallow or do not reach 100% inhibition. Why?
A: This can point to several issues related to the compound's mechanism, its stability, or assay artifacts.
-
Underlying Cause & Solution:
-
Compound Instability/Degradation: Orlistat and its analogues can be prone to hydrolysis, especially at non-neutral pH.[14][15] A degrading compound will result in a lower effective concentration over time, leading to a shallow curve. Assess compound stability in your assay buffer using an analytical method like HPLC.[14][15]
-
Solubility Limit: If the compound's IC50 is near its solubility limit, the curve will plateau as no more compound can dissolve to exert further inhibition. Re-test the compound in the presence of a higher concentration of a solubilizing agent (if tolerated by the assay) or select a different analogue.
-
Non-specific Inhibition/Assay Interference: The compound may be interfering with the detection system rather than the enzyme. For example, colored compounds can absorb light at the detection wavelength in a chromogenic assay. Always perform counterscreens on confirmed hits.[16]
-
Slow-Binding Inhibition: Orlistat is a covalent inhibitor, and its binding can be time-dependent. If the pre-incubation time between the enzyme and the inhibitor is too short, you may not observe maximal inhibition. Experiment with longer pre-incubation times (e.g., 30-60 minutes) to see if potency increases and curves improve.
-
Problem Area 2: HTS Execution & Data Quality
Q: I am observing systematic errors across my assay plates (e.g., "edge effects"). How can I prevent this?
A: Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, are often caused by differential evaporation or thermal gradients.
-
Underlying Cause & Solution:
-
Evaporation: Outer wells have more surface area exposed to the external environment, leading to faster evaporation and concentration of reagents.
-
Mitigation: Use plates with lids, ensure proper sealing, and maintain a humidified environment in the incubator. Some labs fill the outer wells with buffer or water to act as a vapor barrier, leaving them out of the analysis.
-
-
Thermal Gradients: When plates are moved from one temperature to another (e.g., from room temp to 37°C), the outer wells equilibrate faster than the inner wells.
-
Mitigation: Allow plates to thermally equilibrate for a sufficient time (e.g., 15-20 minutes) inside the incubator before adding the final reagent to start the reaction. Use automated systems that minimize the time plates are outside a controlled environment.[17]
-
-
Q: How do I effectively identify and eliminate false positives from my primary hit list?
A: False positives can arise from various sources, including compound reactivity, aggregation, or interference with the assay's detection method. A systematic triage approach is essential.
-
Troubleshooting Decision Tree for False Positives:
Caption: Decision tree for triaging and identifying false-positive hits.
-
Additional Considerations for False Positives:
-
Metal Impurities: Contaminating metal ions, such as zinc, can cause false-positive signals in various assays.[18] If suspected, hits can be re-tested in the presence of a chelator like EDTA or TPEN.[18]
-
Promiscuous Inhibitors: Some compounds show activity across numerous unrelated screens due to non-specific mechanisms. It is wise to check public databases (e.g., PubChem) to see if your hits are frequent flyers in other bioassays.
-
Data Summary & Recommended Parameters
The following table provides a starting point for key assay parameters. These should always be optimized empirically for your specific lipase source and substrate lot.
| Parameter | Recommended Range/Value | Rationale & Key Considerations | Supporting Source |
| Buffer | Sodium Phosphate or Tris-HCl | Tris-HCl can offer higher activity at pH 9.0, but sodium phosphate at pH 8.0 is closer to physiological pH and avoids potential spontaneous substrate hydrolysis. | [6] |
| pH | 7.5 - 9.0 | Balance between optimal enzyme activity and stability of both the substrate and test compounds. | [6] |
| Temperature | 25°C - 37°C | 37°C mimics physiological conditions but may accelerate compound/reagent degradation. Room temperature (25°C) can improve stability. | [6] |
| Emulsifier | 5 mM Sodium Deoxycholate | Critical for maintaining assay homogeneity and enhancing lipase activity by creating a stable emulsion. | [6] |
| Co-solvent | ≤ 1% (v/v) DMSO | To solubilize test compounds. The tolerance of porcine pancreatic lipase to various organic solvents up to 30% has been reported, but low concentrations are always preferable. | [6] |
| Positive Control | Orlistat | Use a well-characterized inhibitor to calculate the Z'-factor and monitor assay performance over time. | [8] |
Key Experimental Protocol: Primary HTS using p-Nitrophenyl Myristate (pNPM)
This protocol is adapted for a 96-well format and is a robust method for primary screening.[7]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate (pH 8.0) containing 5 mM sodium deoxycholate. Prepare fresh and keep at room temperature.
-
Lipase Stock Solution: Prepare a 1 mg/mL stock of porcine pancreatic lipase in cold Assay Buffer. Aliquot and store at -20°C.
-
Working Lipase Solution: On the day of the assay, thaw an aliquot of the lipase stock and dilute it with cold Assay Buffer to a pre-determined optimal concentration (e.g., 2X the final desired concentration).
-
Substrate Stock Solution: Prepare a 20 mM stock of p-nitrophenyl myristate (pNPM) in isopropanol.
-
Working Substrate Solution: Dilute the pNPM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final concentration). This solution may be slightly turbid.
2. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of test compounds (in DMSO), Orlistat control, and DMSO (for negative control wells) into the appropriate wells of a 96-well clear, flat-bottom plate.
-
Add Enzyme: Add 50 µL of the Working Lipase Solution to all wells except for the blank wells (which should receive 50 µL of Assay Buffer only).
-
Pre-incubation: Cover the plate and incubate for 30 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells to start the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 410 nm every minute for 20 minutes.
3. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) * 100
-
Determine Z'-factor: Use the rates from the positive (Orlistat) and negative (DMSO) control wells to assess assay quality: Z' = 1 - (3 * (SD_DMSO + SD_Orlistat)) / |Mean_DMSO - Mean_Orlistat| A Z' > 0.5 is considered an excellent assay.
References
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Guerciolini, R. (1997). Mode of action of orlistat. International Journal of Obesity, 21(Suppl 3), S12-S23. [Link]
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Wikipedia. (2024). Orlistat. [Link]
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Siddiqui, M. A., & El-Serafi, A. T. (2024). Orlistat. In StatPearls. StatPearls Publishing. [Link]
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U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) Capsules. Accessdata.fda.gov. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Orlistat? Patsnap Synapse. [Link]
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Zhang, X., et al. (2026). Research advances in screening methods for pancreatic lipase inhibitors. Journal of China Pharmaceutical University. [Link]
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Al-Sanea, M. M., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. Molecules, 29(10), 2345. [Link]
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Nguyen, T. T. H., et al. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Biocatalysis and Biotransformation, 39(6), 463-472. [Link]
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Paul, A., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 86(22), 15993-16003. [Link]
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Hou, Y., et al. (2022). Efficient screening of pancreatic lipase inhibitors from cod meat hydrolysate through ligand fishing strategy. Frontiers in Nutrition, 9, 971351. [Link]
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Hou, Y., et al. (2022). Efficient screening of pancreatic lipase inhibitors from cod meat hydrolysate through ligand fishing strategy. Frontiers in Nutrition, 9. [Link]
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Paul, A., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 86(22), 15993-16003. [Link]
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Hires, M., et al. (2018). Development and Optimization of a High-Throughput Screening Assay for Rapid Evaluation of Lipstatin Production by Streptomyces Strains. Current Microbiology, 75(5), 557-564. [Link]
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ResearchGate. (n.d.). Effect of organic solvents on the activity of the lipase. [Link]
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Kumar, A., & Grogan, G. (2018). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PLoS One, 13(7), e0200184. [Link]
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Herlet, T., et al. (2015). Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents. AMB Express, 5, 1. [Link]
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Singh, S., et al. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Chromatography A, 1116(1-2), 153-157. [Link]
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Pencreac'h, G., & Baratti, J. C. (2002). High-throughput screening method for lipases/esterases. Applied and Environmental Microbiology, 68(10), 5220-5223. [Link]
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Singh, S., et al. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Chromatography A, 1116(1-2), 153-157. [Link]
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ResearchGate. (2025). High-Throughput Screening Method for Lipases/Esterases. [Link]
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ResearchGate. (2025). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]
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Snehalatha, G., & Pashikanti, S. (2024). Development and Validation of Bioanalytical Method for Orlistat through the Integration of High-Performance Liquid Chromatography (HPLC) And Mass Spectrometry (MS). African Journal of Biomedical Research, 27(5S). [Link]
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ResearchGate. (2025). High-throughput screening of lipase inhibitors as anti-obesity drugs on liquid crystal-infused porous surfaces. [Link]
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Snehalatha, G., & Pashikanti, S. (2024). Development and Validation of Bioanalytical Method for Orlistat through the Integration of High-Performance Liquid Chromatography (HPLC) And Mass Spectrometry (MS). African Journal of Biomedical Research, 27(5S). [Link]
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Aiedeh, K., et al. (2017). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 11, 2693-2703. [Link]
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Li, H., et al. (2022). High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. Molecules, 27(20), 6982. [Link]
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Semantic Scholar. (n.d.). HPLC analysis of orlistat and its application to drug quality control studies. [Link]
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Leveridge, M., et al. (2022). Advancing automation in high-throughput screening: modular unguarded systems enable adaptable drug discovery. Drug Discovery Today, 27(6), 1595-1602. [Link]
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Olechno, J. D., & Darrow, J. W. (2000). Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling. Drug Discovery Today, 5(12 Suppl 1), 84-91. [Link]
-
ResearchGate. (n.d.). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. [Link]
-
Li, H., et al. (2022). High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. Molecules, 27(20), 6982. [Link]
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Brahm, N. C., et al. (2010). Commonly prescribed medications and potential false-positive urine drug screens. American Journal of Health-System Pharmacy, 67(16), 1344-1350. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(10), 801-805. [Link]
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Sirois, P., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 264-275. [Link]
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Calbiotech. (2021, March 18). Preventing False Positive Test Results. [Link]
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Navigating Matrix Effects in LC-MS/MS Bioanalysis of (R,R,S,S)-Orlistat: A Technical Guide
Welcome to the Technical Support Center for the bioanalysis of (R,R,S,S)-Orlistat. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Given the lipophilic nature of Orlistat and the complexity of biological matrices, achieving accurate and reproducible quantification requires a robust understanding and systematic approach to mitigating matrix effects. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your bioanalytical data.
Understanding the Challenge: Matrix Effects in Orlistat Analysis
Matrix effects are a primary concern in LC-MS/MS bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects, manifesting as ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of the assay.[4][5] For a lipophilic molecule like this compound, endogenous matrix components such as phospholipids, proteins, and salts are common sources of interference.[1] The stereospecific nature of the analysis adds another layer of complexity, demanding high chromatographic resolution to prevent interference between diastereomers while managing matrix interferences.
This guide will walk you through a logical workflow, from identifying and quantifying matrix effects to implementing effective strategies for their elimination or compensation, in line with regulatory expectations such as those from the FDA.[6][7][8]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the LC-MS/MS analysis of this compound.
Q1: My this compound signal is inconsistent and lower than expected in plasma samples compared to neat solutions. What could be the cause?
A1: This is a classic sign of ion suppression, a type of matrix effect.[3][5] Co-eluting endogenous components from the plasma, such as phospholipids, are likely competing with your analyte for ionization in the MS source. This reduces the number of analyte ions that reach the detector, leading to a suppressed signal and poor reproducibility. It is crucial to assess the extent of this effect.
Q2: How can I definitively determine if I have a matrix effect issue?
A2: The most direct way to visualize and identify matrix effects across your chromatographic run is by performing a post-column infusion (PCI) experiment .[9][10][11] This qualitative technique involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Any dips or peaks in the resulting stable baseline signal indicate regions of ion suppression or enhancement, respectively.
Q3: I've confirmed a matrix effect. What is the best sample preparation strategy to minimize it for a lipophilic drug like Orlistat?
A3: While simple protein precipitation (PPT) is fast, it is often the least effective method for removing matrix components, particularly phospholipids.[12] For Orlistat, more rigorous sample cleanup is recommended.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[12][13] Recent methods for Orlistat have successfully used ethyl acetate or n-hexane for extraction.[14][15]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can yield very clean extracts.[12][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[12]
Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects without optimizing my sample preparation?
A4: While a SIL-IS is the preferred choice and can compensate for matrix effects, it is not a panacea.[4][13] A SIL-IS, such as Orlistat-D5, will have nearly identical chromatographic and ionization behavior to the analyte, and can correct for signal variability.[14][16][17] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity is compromised.[13] Furthermore, chromatographic separation of the analyte and SIL-IS due to the deuterium isotope effect can lead to differential matrix effects and inaccurate correction.[18][19] Therefore, it is always best practice to first minimize matrix effects through optimized sample preparation and chromatography before relying on an IS for correction.[4]
Q5: My method uses a SIL-IS, but I still see high variability between different plasma lots. Why?
A5: Inter-individual variability in plasma composition can lead to different degrees of matrix effects.[20] This underscores the importance of evaluating matrix effects across at least six different lots of matrix during method validation, as recommended by the FDA.[6] If lot-to-lot variability is significant, your sample cleanup procedure may need further optimization to remove the interfering components that vary between individuals.
Troubleshooting Guide: A Systematic Approach
Use this question-and-answer guide to systematically troubleshoot issues related to matrix effects in your this compound assay.
| Observed Problem | Potential Cause & Explanation | Recommended Action & Next Steps |
| Low or no analyte signal in matrix samples, but good signal in neat solution. | Severe Ion Suppression: The analyte is present but its ionization is being heavily suppressed by co-eluting matrix components. This is common with electrospray ionization (ESI).[5] | 1. Perform a Post-Column Infusion (PCI) experiment to confirm the presence and retention time of the suppression zone. (See Protocol 1). 2. Improve Sample Preparation: Move from PPT to a more effective technique like LLE or SPE to remove interferences. (See Protocol 2). 3. Optimize Chromatography: Adjust the gradient or change the column chemistry to chromatographically separate this compound from the suppression zone identified in the PCI experiment. |
| Poor precision and accuracy (High %CV and %Bias) in QC samples. | Inconsistent Matrix Effects: The degree of ion suppression or enhancement is varying from sample to sample, leading to erratic quantification. This can be due to insufficient sample cleanup or the use of an inappropriate internal standard. | 1. Quantify the Matrix Factor (MF): Calculate the MF to understand the extent and variability of the matrix effect. (See Protocol 3). An ideal MF is between 0.8 and 1.2. 2. Implement a Co-eluting SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., Orlistat-D5) that co-elutes with the analyte.[14] 3. Re-evaluate Sample Preparation: If a SIL-IS is already in use, the matrix effect may be too severe. Revisit your sample preparation to achieve cleaner extracts. |
| Method fails validation for different lots of biological matrix. | Matrix Lot-to-Lot Variability: The composition of interfering substances differs between individual sources of the biological matrix, causing inconsistent method performance. | 1. Test a Wider Range of Matrix Lots: During development, screen more than the minimum required lots of matrix to identify and troubleshoot variability early. 2. Enhance Cleanup Selectivity: Develop a more robust SPE method that targets the removal of the specific class of compounds causing the variability (e.g., phospholipids). |
| Calibration curve in matrix is non-linear or has a different slope compared to the curve in neat solution. | Concentration-Dependent Matrix Effects: The matrix effect is not consistent across the concentration range of the calibration curve. This can happen if the interfering components become saturated at higher analyte concentrations. | 1. Use Matrix-Matched Calibrators: Prepare all calibration standards and QCs in the same biological matrix as the unknown samples.[2][3] This is a regulatory requirement for validated bioanalytical methods. 2. Dilute Samples: If sensitivity allows, diluting the sample with a suitable buffer can reduce the concentration of matrix components and mitigate the effect.[4] |
Experimental Protocols & Workflows
Visualizing the Problem: Identifying the Matrix Effect Zone
Caption: Workflow for a Post-Column Infusion experiment.
Protocol 1: Post-Column Infusion (PCI) Experiment
-
Prepare Analyte Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Set up Infusion: Using a syringe pump, deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer inlet.
-
Equilibrate System: Allow the system to equilibrate until a stable signal for the analyte is observed in the mass spectrometer.
-
Inject Blank Matrix Extract: Inject a blank plasma/serum sample that has been processed using your current sample preparation method.
-
Analyze Data: Monitor the analyte's signal throughout the chromatographic run. A stable baseline indicates no matrix effects. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution time of interfering matrix components.[9]
Mitigating Matrix Effects: A Decision Workflow
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- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of (R,R,S,S)-Orlistat
Welcome to the technical support center for the purification of (R,R,S,S)-Orlistat. This guide is designed for researchers, scientists, and drug development professionals actively engaged in scaling up the purification of this challenging active pharmaceutical ingredient (API). As you transition from bench-scale success to pilot or industrial-scale production, new variables and challenges invariably emerge. This resource provides in-depth, experience-driven answers to common and complex issues, ensuring your scale-up process is efficient, reproducible, and yields a final product of the highest purity.
The purification of Orlistat is fundamentally a challenge of diastereomeric separation. The desired (R,R,S,S) isomer must be meticulously separated from a spectrum of related impurities and other diastereomers formed during synthesis. This guide combines theoretical principles with practical, field-proven protocols to help you navigate this complex landscape.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and execution of scaling up Orlistat purification.
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The core challenge lies in maintaining high diastereomeric excess (d.e.) and chemical purity while increasing batch size. Key difficulties include:
-
Diastereomer Separation: Orlistat has multiple chiral centers, leading to several potential diastereomers. These isomers often have very similar physical properties, making their separation by standard methods like crystallization difficult.[1]
-
Consistency in Crystallization: Achieving a consistent crystalline form, particle size distribution, and purity on a large scale is complex.[2][3] Factors like cooling rates, agitation speed, and supersaturation levels are harder to control in large vessels.
-
Chromatography Throughput: While preparative HPLC is effective, it can be a bottleneck in large-scale production due to low loading capacities and high solvent consumption, making it a costly step.[4]
-
Impurity Profile Management: The types and quantities of impurities may change with scale.[] Sources can include residual solvents, reagents from synthesis, or degradation products.[][6]
Q2: What are the most common industrial-scale purification techniques for Orlistat?
A2: A multi-step approach combining crystallization and chromatography is standard.
-
Crystallization: Used for initial purification of the crude product and for isolation of the final API. It is effective at removing bulk and structurally dissimilar impurities.[2][7] Multiple recrystallization steps are often necessary to enhance purity.[3]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for separating the desired (R,R,S,S) diastereomer from its closely related isomers.[4][8][9] Technologies like dynamic axial compression (DAC) columns are often employed to improve efficiency and scalability.[10][11]
Q3: Why is controlling the specific (R,R,S,S) stereoisomer so critical?
A3: The therapeutic activity of Orlistat as a pancreatic lipase inhibitor is highly specific to its stereochemistry. The (R,R,S,S) configuration provides the correct three-dimensional arrangement to bind effectively to the active site of the enzyme. Other stereoisomers may have significantly lower activity, no activity, or potentially different pharmacological or toxicological profiles. Regulatory bodies like the FDA and EMA require stringent control over the isomeric purity of chiral drugs to ensure safety and efficacy.
Q4: What are the critical process parameters (CPPs) to monitor during scale-up?
A4: For any purification process, identifying and controlling CPPs is essential for reproducibility and quality.
| Purification Step | Critical Process Parameters (CPPs) | Impact on Quality Attributes |
| Crystallization | Solvent/Anti-solvent Ratio, Temperature Profile (Cooling Rate), Agitation Speed, Seeding Strategy | Purity, Yield, Crystal Form (Polymorphism), Particle Size Distribution[12] |
| Chromatography | Mobile Phase Composition, Flow Rate, Column Loading, Temperature, Stationary Phase Selection (e.g., C8 vs. C18)[4][8] | Diastereomeric Purity, Throughput, Recovery Rate, Solvent Consumption |
| Drying | Temperature, Pressure (Vacuum), Time | Residual Solvents, Product Stability, Crystal Form |
Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific problems encountered during scale-up.
Category 1: Purity and Diastereomeric Excess
Q: My final product purity is high (>99%), but the diastereomeric excess (d.e.) is below the required specification. How can I improve the separation of the (R,R,S,S) isomer?
A: This is a classic challenge indicating that your primary purification step (likely crystallization) is removing chemical impurities but is not effectively resolving the diastereomers.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting decision tree for low diastereomeric excess.
Detailed Solutions:
-
Re-evaluate Your Crystallization Solvent System:
-
Causality: Diastereomers can have different solubilities in specific solvent mixtures. The goal is to find a system where the desired (R,R,S,S) isomer is significantly less soluble than the others, allowing it to crystallize out selectively.
-
Actionable Protocol:
-
Screen various solvent/anti-solvent systems. Mixtures of a polar solvent like acetone or ethanol with a non-polar solvent like heptane or hexane are commonly effective for Orlistat.[2][3]
-
Perform solubility studies at different temperatures for your crude mixture.
-
Start with a known effective system, such as acetone-heptane, and systematically vary the ratio to maximize the d.e. of the resulting crystals.[2]
-
-
-
Implement a Seeding Strategy:
-
Causality: Seeding a supersaturated solution with high-purity crystals of the desired polymorph and stereoisomer directs the crystallization process, promoting the growth of crystals with the same properties.[12] This can prevent the spontaneous nucleation of undesired isomers.
-
Actionable Protocol:
-
Prepare a small quantity of >99.5% d.e. This compound to use as seed material.
-
Dissolve the crude Orlistat at an elevated temperature.
-
Cool the solution to a state of slight supersaturation.
-
Introduce 0.1-1.0% (w/w) of the seed crystals.
-
Continue with a slow, controlled cooling profile to allow for crystal growth.
-
-
-
Optimize Preparative HPLC:
-
Causality: The resolution between diastereomers in chromatography is governed by the selectivity of the mobile phase and stationary phase. Even small adjustments can have a large impact.
-
Actionable Protocol:
-
Mobile Phase Tuning: The most common mobile phase is methanol/water or acetonitrile/water.[9][10] Systematically adjust the ratio. A lower percentage of the organic modifier generally increases retention and can improve resolution, at the cost of longer run times.
-
Stationary Phase Selection: C8 and C18 columns are most common.[4][8] A C8 phase is slightly less hydrophobic than C18, which can alter the interaction with the Orlistat molecule and sometimes provide better selectivity for its diastereomers.
-
Reduce Loading: Overloading the column is a primary cause of peak broadening and loss of resolution. As you scale up, you must increase the column diameter, not just the amount of material injected. Maintain the same bed height and linear flow rate from your small-scale method.[13]
-
-
Category 2: Yield and Recovery
Q: My crystallization yield dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A: This is a common scale-up issue related to changes in thermodynamics and mass transfer.
Root Cause Analysis & Solutions:
-
Surface Area-to-Volume Ratio:
-
Causality: Larger vessels have a much smaller surface area-to-volume ratio. This means heat transfer is less efficient. Uncontrolled or slow cooling can lead to the formation of fine crystals or allow impurities to co-precipitate, forcing you to discard more of the mother liquor and reducing yield.
-
Solution: Implement a programmed cooling profile using the reactor's jacket. Do not simply rely on ambient cooling. Validate a slow, linear cooling rate (e.g., 5-10 °C per hour) to promote the growth of larger, purer crystals.
-
-
Agitation and Mixing:
-
Causality: Inefficient mixing in a large reactor can create localized zones of high supersaturation, leading to rapid, uncontrolled nucleation (crashing out). This traps impurities and solvent, reducing both yield and purity. The impeller type and speed (RPM) that worked in the lab will not provide the same mixing efficiency at scale.
-
Solution: Work with a chemical engineer to model the mixing in your reactor. You may need to switch from a simple magnetic stir bar to an overhead stirrer with a specifically designed impeller (e.g., pitched-blade turbine or anchor). The goal is to maintain homogeneity without creating excessive shear that could break crystals.
-
-
Solubility at Filtration Temperature:
-
Causality: A small temperature difference can have a large impact on the solubility of Orlistat, which is a waxy solid with a low melting point (around 45-50°C).[14] If the final filtration temperature is even a few degrees higher in the large reactor than in the lab, a significant amount of product will remain dissolved in the mother liquor.
-
Solution: Precisely control and monitor the slurry temperature just before and during filtration. Ensure the filter funnel or centrifuge is not significantly warmer than the slurry.
-
Experimental Protocols
Protocol 1: Scalable Two-Step Crystallization for Orlistat
This protocol is designed to enhance chemical purity and modestly improve diastereomeric excess before a final chromatographic polishing step.
Objective: To achieve >98% chemical purity and >90% d.e. from a crude Orlistat input of ~85% purity.
Step-by-Step Methodology:
-
Initial Dissolution (Crystallization 1):
-
Charge the reactor with crude Orlistat (e.g., 5 kg).
-
Add a 5:1 volume-to-mass ratio of a medium polarity solvent like ethanol (25 L).[7]
-
Heat the mixture to 40-45 °C with moderate agitation until all solids are completely dissolved.
-
Perform a hot filtration through a 1 µm filter to remove any particulate matter.
-
-
Cooling Crystallization:
-
Transfer the warm, filtered solution to a clean, jacketed crystallizer.
-
Begin a controlled cooling ramp from 45 °C to 5 °C over 4 hours (10 °C/hour).
-
If a seeding strategy is used, cool to 30 °C, add 0.5% w/w high-purity Orlistat seeds, hold for 1 hour, then resume the cooling ramp.
-
Hold the resulting slurry at 5 °C for at least 2 hours with gentle agitation to maximize crystallization.
-
-
Isolation and Washing:
-
Filter the cold slurry using a centrifuge or Nutsche filter-dryer.
-
Wash the filter cake with two portions of cold (0-5 °C) ethanol (2 x 2.5 L). This removes mother liquor rich in impurities.
-
-
Recrystallization (Crystallization 2):
-
Transfer the wet cake to a clean reactor.
-
Add a 3:1 volume-to-mass ratio of an acetone/heptane mixture (e.g., 1:4 v/v).[2]
-
Heat to 35-40 °C to redissolve the material.
-
Repeat the controlled cooling and isolation steps as described above.
-
-
Drying:
-
Dry the final product in a vacuum oven at NMT 35 °C until residual solvents are within ICH limits.
-
Protocol 2: Preparative RP-HPLC Method Scale-Up
Objective: To purify this compound to >99.5% purity and >99.0% d.e.
Workflow Diagram:
Caption: General workflow for preparative HPLC purification of Orlistat.
Step-by-Step Methodology:
-
Analytical Method Confirmation:
-
Scale-Up Calculation:
-
The key is to maintain the linear flow rate. The volumetric flow rate must be increased proportionally to the square of the column's radius.
-
Formula: Flow_prep = Flow_analytical × (Radius_prep / Radius_analytical)²
-
Example: Scaling from a 4.6 mm ID analytical column to a 50 mm ID preparative column:
-
Flow_prep = 1.0 mL/min × (25 mm / 2.3 mm)² ≈ 118 mL/min.
-
-
-
Sample Preparation and Loading:
-
Dissolve the Orlistat from the first purification stage in the mobile phase to a concentration of 15-25 mg/mL.[10]
-
Filter the solution through a 0.45 µm filter.
-
Determine the maximum loading capacity on a small preparative column before moving to the large production-scale column. Inject increasing volumes until resolution begins to degrade.
-
-
Purification Run:
-
Equilibrate the production-scale column (e.g., 300 mm ID DAC column) with at least 3 column volumes of mobile phase.[9]
-
Inject the prepared sample solution.
-
Run the isocratic method and collect fractions as the main this compound peak elutes. Use automated fraction collection triggered by the UV detector signal.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (methanol) under reduced pressure.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or the product can be extracted into a suitable organic solvent and crystallized to yield the final, high-purity API.[8]
-
References
- Method for separating and purifying Orlistat.
- Preparative RP-HPLC purification and scale-up of crude orlistat.
- Kromasil preparative HPLC applications – success stories 2.
- Method for purifying orlistat.
- Orlistat industrial liquid chromatogram preparation method.
- Orlistat crystallization and purification method.
- Crystalline Form of Orlistat and a Process Thereof.
- Preparation of orlistat and orlistat crystalline forms.
- Orlist
- Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI.
- Process for preparing crystalline forms of orlistat.
- A stability-indicating high performance liquid chromatographic assay for the determination of orlist
- How can we separate diastereomers of larger organic moiety?
- Considerations for Scaling Up Purific
Sources
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- 2. US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof - Google Patents [patents.google.com]
- 3. US6734314B2 - Preparation of orlistat and orlistat crystalline forms - Google Patents [patents.google.com]
- 4. [Kromasil®] notes - Kromasil preparative HPLC applications – success stories 2. Purification of orlistat [kromasil.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. CN103588735A - Orlistat crystallization and purification method - Google Patents [patents.google.com]
- 8. CN102558103B - Method for separating and purifying Orlistat - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102010387B - Method for purifying orlistat - Google Patents [patents.google.com]
- 11. CN103788028A - Orlistat industrial liquid chromatogram preparation method - Google Patents [patents.google.com]
- 12. WO2007073937A2 - Process for preparing crystalline forms of orlistat - Google Patents [patents.google.com]
- 13. bio-rad.com [bio-rad.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of (R,R,S,S)-Orlistat and Its Stereoisomers as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-obesity therapeutics, Orlistat, also known under the trade name Xenical®, stands as a prominent peripherally acting agent.[1][2] Its efficacy lies in the inhibition of gastric and pancreatic lipases, crucial enzymes in the digestion of dietary fats.[2][3] Orlistat, a hydrogenated derivative of the natural product lipstatin, possesses a complex stereochemistry with four chiral centers, giving rise to a total of eight possible stereoisomers.[4][5] The commercially available and therapeutically utilized form is the single (R,R,S,S) stereoisomer, also referred to as tetrahydrolipstatin (THL).[6] This guide provides a detailed comparative analysis of the in vitro efficacy of (R,R,S,S)-Orlistat versus its seven other stereoisomers, focusing on their ability to inhibit porcine pancreatic lipase. This analysis is grounded in experimental data to inform researchers and professionals in drug development about the critical role of stereochemistry in the pharmacological activity of Orlistat.
It is important to note that while Orlistat is known to inhibit both gastric and pancreatic lipases, the publicly available comparative data for its stereoisomers is limited to pancreatic lipase inhibition.[1][7] Furthermore, comprehensive in vivo or clinical data comparing the weight management efficacy of the different stereoisomers is not available in the current scientific literature. Therefore, this guide will focus primarily on the well-documented in vitro stereochemical structure-activity relationship concerning pancreatic lipase.
The Crucial Role of Stereochemistry in Lipase Inhibition
The inhibitory activity of Orlistat is centered on its β-lactone ring, which acts as a reactive pharmacophore.[8] The mechanism involves the formation of a covalent bond between the carbonyl carbon of the β-lactone ring and the hydroxyl group of the active site serine residue (Ser152) of pancreatic lipase.[6] This acylation of the enzyme leads to its irreversible inactivation, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. The specific spatial arrangement of the substituents around the four chiral centers of the Orlistat molecule dictates its ability to fit optimally into the active site of the lipase and to orient the β-lactone ring for the nucleophilic attack by the serine residue.
Comparative In Vitro Efficacy Against Porcine Pancreatic Lipase
A seminal study systematically evaluated the inhibitory potency of all eight stereoisomers of tetrahydrolipstatin (THL) against porcine pancreatic lipase. The half-maximal inhibitory concentrations (IC50) were determined using an in vitro assay with p-nitrophenyl butyrate as the substrate. The results, summarized in the table below, unequivocally demonstrate the superior efficacy of the naturally configured this compound.
| Stereoisomer Configuration | Trivial Name | IC50 (nM)[6] |
| (2S, 3S, 2'S, 4'S) | This compound (THL) | 4.0 |
| (2R, 3R, 2'R, 4'R) | ent-THL | 77 |
| (2S, 3S, 2'R, 4'R) | 2',4'-epi-THL | 8.0 |
| (2R, 3R, 2'S, 4'S) | ent-2',4'-epi-THL | 15 |
| (2R, 3S, 2'S, 4'S) | 2-epi-THL | 9.0 |
| (2S, 3R, 2'R, 4'R) | ent-2-epi-THL | 20 |
| (2S, 3R, 2'S, 4'S) | 3-epi-THL | 15 |
| (2R, 3S, 2'R, 4'R) | ent-3-epi-THL | 930 |
As the data illustrates, this compound is the most potent inhibitor with an IC50 value of 4.0 nM.[6] Its enantiomer, ent-THL, is significantly less active with an IC50 of 77 nM, highlighting the stereospecificity of the interaction with the lipase active site. Interestingly, several other diastereomers retain considerable inhibitory activity, with IC50 values ranging from 8.0 to 20 nM. The least active stereoisomer, ent-3-epi-THL, exhibits a dramatically reduced potency with an IC50 of 930 nM, underscoring the critical importance of the specific stereochemical configuration for effective lipase inhibition.[6]
Molecular Basis of Stereoselectivity
The profound differences in inhibitory potency among the stereoisomers can be attributed to the precise three-dimensional fit within the active site of pancreatic lipase. While detailed crystallographic data for all stereoisomer-lipase complexes are not available, the existing data for Orlistat and molecular modeling studies provide valuable insights. The active site of pancreatic lipase is a gorge-like structure, and the optimal binding of an inhibitor requires a specific orientation of its lipophilic side chains and the reactive β-lactone ring.
The (R,R,S,S) configuration of Orlistat allows for an ideal positioning of the N-formyl-L-leucine side chain and the long alkyl chain, maximizing favorable hydrophobic interactions within the binding pocket. This precise fit correctly orients the β-lactone ring for the nucleophilic attack by the catalytic serine residue. Any deviation from this optimal stereochemistry, as seen in the other stereoisomers, likely results in a suboptimal fit, leading to steric hindrance, reduced hydrophobic interactions, and a less favorable orientation of the β-lactone ring relative to the catalytic serine. This misalignment would decrease the rate of acylation and thus reduce the inhibitory potency.
Logical relationship of Orlistat stereoisomer binding to pancreatic lipase and subsequent therapeutic effect.
Experimental Protocols
In Vitro Porcine Pancreatic Lipase (PPL) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of Orlistat stereoisomers against porcine pancreatic lipase using the chromogenic substrate p-nitrophenyl butyrate (p-NPB).
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (p-NPB)
-
Orlistat stereoisomers
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile or isopropanol.
-
Prepare stock solutions of each Orlistat stereoisomer in DMSO.
-
Prepare serial dilutions of the stereoisomer stock solutions in Tris-HCl buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the diluted stereoisomer solution (or buffer for the control).
-
Add the PPL solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) at time zero using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental workflow for the in vitro pancreatic lipase inhibition assay.
Conclusion and Future Perspectives
The available in vitro data conclusively demonstrates that the (R,R,S,S) stereoisomer of Orlistat is the most potent inhibitor of porcine pancreatic lipase among all eight possible stereoisomers. This highlights the critical importance of stereochemistry in the design and development of effective lipase inhibitors. While several other diastereomers exhibit significant inhibitory activity, none surpass the efficacy of the naturally configured and clinically approved form.
The lack of comparative data for gastric lipase inhibition and in vivo efficacy of the other stereoisomers represents a significant knowledge gap. Future research endeavors could focus on:
-
Comparative Gastric Lipase Inhibition Studies: Evaluating the inhibitory potency of all eight stereoisomers against human gastric lipase to provide a more complete picture of their pharmacological profile.
-
In Vivo Studies in Animal Models: Conducting studies in animal models of obesity to assess the in vivo efficacy of the more potent diastereomers on fat absorption and weight management.
-
Structural Biology and Molecular Modeling: Performing X-ray crystallography or advanced molecular dynamics simulations of the different stereoisomer-lipase complexes to provide a detailed molecular-level understanding of the basis for stereoselectivity.
A deeper understanding of the structure-activity relationships of all Orlistat stereoisomers could pave the way for the design of novel, even more potent and selective lipase inhibitors for the management of obesity and related metabolic disorders.
References
-
Mulzer, M., Tiegs, B. J., Wang, Y., Coates, G. W., & O'Doherty, G. A. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814–10820. [Link]
-
OSTI.GOV. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. [Link]
-
PubMed. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. [Link]
-
ResearchGate. (n.d.). The Total Synthesis of (–)-Tetrahydrolipstatin. Retrieved January 14, 2026, from [Link]
-
Eleawa, S., & Sakr, H. F. (2013). Effect of Exercise and Orlistat Therapy in Rat Model of Obesity Induced with High Fat Diet. Medical Journal of Cairo University, 81(September). [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio‐ and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Retrieved January 14, 2026, from [Link]
-
Zouari, H., et al. (2020). Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations. Molecules, 25(20), 4734. [Link]
-
Lookene, A., Skottova, N., & Olivecrona, G. (1994). Interactions of lipoprotein lipase with the active-site inhibitor tetrahydrolipstatin (Orlistat). European Journal of Biochemistry, 222(2), 395–403. [Link]
-
El-Megharbel, S. M., et al. (2015). Anti-Obesity Potential of Orlistat and Amphetamine in Rats Fed on High Fat Diet. Journal of Applied Pharmaceutical Science, 5(1), 011-018. [Link]
-
Lucas, F., Sclafani, A., & Ackroff, K. (1998). Effects of the lipase inhibitor orlistat on intake and preference for dietary fat in rats. Pharmacology, Biochemistry and Behavior, 59(3), 711–717. [Link]
-
Othman, Z. A., et al. (2021). Protective and Therapeutic Effects of Orlistat on Metabolic Syndrome and Oxidative Stress in High-Fat Diet-Induced Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Rats: Role on Nrf2 Activation. Antioxidants, 10(11), 1801. [Link]
-
National Institutes of Health. (n.d.). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. Retrieved January 14, 2026, from [Link]
-
Othman, Z. A., et al. (2021). Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model. Antioxidants, 10(2), 251. [Link]
-
ResearchGate. (n.d.). IC 50 Values of orlistat, TA, GA, PGA and EA on lipase activity (μg·mL -1 ). Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (2009). Inhibition of human pancreatic lipase by tetrahydrolipstatin: Further kinetic studies showing its reversibility. [Link]
-
Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved January 14, 2026, from [Link]
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Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270–279. [Link]
-
DailyMed. (n.d.). ORLISTAT capsule. Retrieved January 14, 2026, from [Link]
-
PLOS. (2012). Role of Active Site Rigidity in Activity: MD Simulation and Fluorescence Study on a Lipase Mutant. [Link]
-
National Institutes of Health. (2011). Crystallization and preliminary X-ray crystallographic analysis of a thermostable organic solvent-tolerant lipase from Bacillus sp. strain 42. [Link]
-
ResearchGate. (n.d.). PL-IC 50 values (µg/mL; µM) of FQs and orlistat. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 Values of orlistat, TA, GA, PGA and EA on lipase activity (μg·mL -1 ). Retrieved January 14, 2026, from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Orlistat Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Orlistat, with a focus on the principles of method validation as prescribed by international regulatory standards. As researchers and drug development professionals, the ability to select, develop, and validate a robust analytical method is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to design and execute a self-validating system for your analytical needs.
Introduction: The Analytical Imperative for Orlistat
Orlistat is a potent inhibitor of gastric and pancreatic lipases, exerting its anti-obesity effect by preventing the absorption of dietary fats.[1] Chemically, it is an ester of N-formyl-L-leucine and a complex alcohol, featuring a reactive β-lactone ring. The therapeutically active and most common diastereomer is (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl (S)-2-formamido-4-methylpentanoate. While this guide addresses the quantification of Orlistat broadly, the principles and protocols described herein are fundamentally applicable to any of its diastereomers, including the specific (R,R,S,S) configuration, should it be an impurity or a target of investigation.
Given its mechanism of action and susceptibility to hydrolysis, particularly of the β-lactone ring, it is critical to employ analytical methods that are not only accurate and precise but also specific and stability-indicating.[2][3] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or formulation excipients.[4] This guide will compare the three most prevalent analytical techniques for Orlistat quantification—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—within the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]
The Regulatory Cornerstone: ICH Q2(R1) Validation Parameters
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The ICH Q2(R1) guideline provides a comprehensive framework for conducting this validation.[6]
The core parameters of analytical method validation are interconnected, ensuring a holistic assessment of a method's suitability. The following diagram illustrates the logical relationship between these essential characteristics.
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A Comparative Guide for Pancreatic Lipase Inhibition: (R,R,S,S)-Orlistat versus Cetilistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of (R,R,S,S)-Orlistat and Cetilistat, two prominent inhibitors of pancreatic lipase used in the management of obesity. By examining their mechanisms, inhibitory potency, and clinical performance, this document serves as a technical resource for professionals in the field.
Introduction: Targeting Fat Absorption
Pancreatic lipase is a critical enzyme secreted into the duodenum, where it catalyzes the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] Inhibiting this enzyme is a validated therapeutic strategy to reduce dietary fat absorption, thereby creating a caloric deficit and aiding in weight management.[2] Orlistat, a hydrogenated derivative of the natural product lipstatin, was the first-in-class lipase inhibitor to receive broad clinical approval.[3] Cetilistat emerged later as a novel synthetic inhibitor designed to offer comparable efficacy with an improved tolerability profile.[4] Both drugs act locally in the gastrointestinal (GI) tract with minimal systemic absorption.[5][6]
Molecular Mechanism of Action: A Tale of Two Binding Modes
While both compounds target the same enzyme, their molecular interactions with pancreatic lipase differ significantly, which may underlie their distinct clinical profiles.
This compound: The Irreversible Covalent Inhibitor
Orlistat acts as a potent, irreversible inhibitor of both gastric and pancreatic lipases.[1] Its mechanism involves the formation of a stable, covalent bond with the catalytic serine residue (Ser152) located in the enzyme's active site.[7] This acylation of the serine hydroxyl group renders the enzyme permanently inactive.[3] The β-lactone ring of Orlistat is the key electrophilic "warhead" that undergoes nucleophilic attack by the serine residue, forming a stable ester linkage. Because this inhibition is irreversible, restoration of lipase activity depends on the synthesis of new enzyme molecules.[8] This long-lasting, time-dependent inhibition is a hallmark of many potent enzyme inactivators.[8]
Cetilistat: The Reversible Inhibitor
In contrast, Cetilistat is a reversible inhibitor of pancreatic lipase.[7] It binds to the active site and interferes with substrate access, but it does not form a permanent covalent bond.[9] While some sources describe its action as binding to lipases, the distinction from Orlistat's irreversible covalent bond is a key differentiator.[9] Reversible inhibition means that the inhibitor can dissociate from the enzyme, allowing the enzyme to potentially regain activity. This property might contribute to its different side-effect profile, as the degree of lipase inhibition could be more modulated compared to the all-or-nothing inactivation by Orlistat.[4]
The diagram below illustrates the distinct inhibitory mechanisms.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. Data from in-vitro studies demonstrate that both Orlistat and Cetilistat are highly potent inhibitors of human pancreatic lipase, with IC50 values typically in the nanomolar range.
| Inhibitor | IC50 (Human Pancreatic Lipase) | Mechanism of Action | Mode of Inhibition | Reference(s) |
| This compound | ~19 nM - 140 nM | Active Site Binding | Covalent, Irreversible | [7] |
| Cetilistat | ~5.95 nM - 100 nM | Active Site Binding | Reversible | [7][10] |
Note: IC50 values can vary based on specific experimental conditions, such as substrate concentration and assay type.
These data indicate that both compounds exhibit high affinity for the target enzyme. For Orlistat, an irreversible inhibitor, the IC50 value is time-dependent; prolonged incubation will result in a lower apparent IC50 as more enzyme molecules become permanently inactivated.[8] Cetilistat's potency in the low nanomolar range highlights its efficacy as a reversible inhibitor.[10]
In-Vitro Experimental Protocol: Pancreatic Lipase Inhibition Assay
To ensure the validity and reproducibility of inhibitory potency data, a standardized experimental protocol is essential. The following describes a common colorimetric assay using p-nitrophenyl butyrate (p-NPB) as a substrate. The principle relies on the hydrolysis of p-NPB by lipase to produce p-nitrophenol, a chromophore that can be quantified spectrophotometrically.[11]
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 20 mg/mL in ultrapure water) and dilute it in the assay buffer just before use.[12][13]
-
Assay Buffer: A common buffer is 100 mM Tris-HCl with 5 mM CaCl2, pH 7.0.[13]
-
Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl butyrate (p-NPB) in a solvent like dimethylformamide.[13]
-
Inhibitor Solutions: Prepare stock solutions of Orlistat and Cetilistat in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of each inhibitor dilution (or DMSO for the uninhibited control).
-
Add 175 µL of the enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[13]
-
Initiate the reaction by adding 5 µL of the p-NPB substrate solution to each well.[13]
-
Immediately begin measuring the absorbance at 405 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every 5 minutes) for 30-35 minutes at 37°C.[7][13]
-
-
Data Analysis & Validation:
-
Calculate Reaction Rate: Determine the rate of p-nitrophenol formation (change in absorbance over time) for each concentration.
-
Calculate Percent Inhibition: Use the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[7]
-
Controls: Include a negative control (no enzyme) to correct for background substrate hydrolysis and a positive control (a known inhibitor) to validate the assay's performance.
-
Comparative In-Vivo Efficacy and Clinical Performance
Both Orlistat and Cetilistat have demonstrated efficacy in promoting weight loss in clinical trials when used as an adjunct to a mildly hypocaloric diet.
| Parameter | This compound (120 mg t.i.d.) | Cetilistat (80 or 120 mg t.i.d.) | Key Findings | Reference(s) |
| Weight Loss | Significant reduction vs. placebo (~3.78 kg) | Significant reduction vs. placebo (~3.85-4.32 kg) | Both drugs show comparable efficacy in weight reduction over 12 weeks in obese patients with Type 2 diabetes. | [14] |
| Glycemic Control (HbA1c) | Significant reduction vs. placebo | Significant reduction vs. placebo | Both drugs lead to improvements in glycemic control in obese diabetic patients. | [4][14] |
| Lipid Profile | Modest improvements in total and LDL cholesterol | Significant reductions in total and LDL cholesterol | Both treatments favorably impact lipid profiles. | [1][4] |
| Fat Absorption | Inhibits ~30% of dietary fat absorption | Dose-dependent increase in fecal fat excretion | Both drugs effectively reduce the absorption of dietary fat from the GI tract. | [5][10] |
A key finding from comparative studies is that Cetilistat produces a similar degree of weight loss to Orlistat.[4][14] This suggests that its reversible mechanism of inhibition is sufficient to achieve a clinically meaningful reduction in fat absorption.
Safety and Tolerability Profile: The Key Differentiator
The primary distinction between Orlistat and Cetilistat in a clinical context is their tolerability, specifically the profile of gastrointestinal adverse events.
| Adverse Event Profile | This compound | Cetilistat | Rationale for Difference | Reference(s) |
| Gastrointestinal Events | Frequently associated with oily spotting, flatus with discharge, fecal urgency, and steatorrhea. | Mild to moderate GI events, with a significantly lower incidence and severity compared to Orlistat. | The structural differences and potentially the reversible nature of Cetilistat's inhibition may lead to a less severe manifestation of malabsorbed fat in the colon. | [4][10][15] |
| Patient Adherence | Higher discontinuation rates due to GI adverse events. | Lower discontinuation rates, similar to placebo. | Improved tolerability leads to better patient adherence, which is critical for long-term efficacy. | [14][16] |
| Fat-Soluble Vitamins | Can reduce the absorption of vitamins A, D, E, and K. Supplementation is recommended. | Can also affect the absorption of fat-soluble vitamins. | This effect is a direct consequence of the mechanism of action (reduced fat absorption) shared by both drugs. | [17][18] |
Clinical trials have consistently shown that Cetilistat is better tolerated than Orlistat.[14] Discontinuation rates due to adverse events in the Orlistat group were significantly higher than in both the Cetilistat and placebo groups, primarily due to GI issues.[14] This improved safety profile makes Cetilistat a compelling alternative for patients who cannot tolerate Orlistat.[16]
Conclusion and Future Perspectives
Both this compound and Cetilistat are potent inhibitors of pancreatic lipase that achieve comparable efficacy in weight reduction and improvement of metabolic parameters. The fundamental difference lies in their mechanism of action and resulting clinical tolerability.
-
Orlistat is an irreversible, covalent inhibitor that provides robust and long-lasting enzyme inactivation, but at the cost of more frequent and severe gastrointestinal side effects.[1][4]
-
Cetilistat is a reversible inhibitor that offers similar weight-loss efficacy with a significantly improved tolerability profile, leading to better patient adherence.[4][14]
For drug development professionals, the comparison between Orlistat and Cetilistat serves as a valuable case study. It demonstrates that while achieving high target potency is crucial, optimizing the mode of inhibition (e.g., reversible vs. irreversible) can be a successful strategy to enhance a drug's therapeutic window and clinical utility by improving its safety and tolerability profile. Future research may focus on developing next-generation lipase inhibitors with even greater selectivity or novel mechanisms to further minimize off-target effects and improve patient outcomes.
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A Comparative Guide to the In Vivo Efficacy of Orlistat Stereoisomers in Preclinical Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orlistat, marketed as Xenical® and Alli®, is a cornerstone therapy for obesity management.[1][2][3] It functions locally within the gastrointestinal tract to inhibit gastric and pancreatic lipases, thereby reducing the absorption of dietary fats by up to 30%.[4][5] Chemically, Orlistat is a single diastereomeric molecule with four chiral centers, meaning multiple stereoisomers are possible.[1][4] However, the therapeutic efficacy of Orlistat is almost exclusively attributed to one specific stereoisomer: (-)-Orlistat, also known as Tetrahydrolipstatin (THL).[1][3] This guide synthesizes preclinical data from animal models to elucidate the profound stereoselectivity of Orlistat's action, providing a critical framework for researchers in metabolic disease and drug development. The evidence overwhelmingly demonstrates that only the naturally derived stereochemical configuration of (-)-Orlistat possesses potent in vivo activity, rendering other isomers pharmacologically inconsequential for lipase inhibition.
Introduction: The Significance of Stereochemistry in Orlistat's Action
Orlistat is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1][6] Its molecular structure, [(S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester], contains a critical β-lactone ring and four chiral centers.[1][4] In drug development, stereoisomers—molecules with the same chemical formula but different spatial arrangements of atoms—can exhibit vastly different pharmacological and toxicological profiles. For Orlistat, this principle is paramount. The specific three-dimensional orientation of its functional groups dictates its ability to bind to and inhibit its enzymatic target. Preclinical and clinical development has focused exclusively on the (-)-Orlistat isomer due to its superior biological activity.[7]
Mechanism of Action: A Lock-and-Key Interaction with High Specificity
Orlistat exerts its therapeutic effect by forming a stable, covalent bond with a serine residue (specifically Ser152) in the active site of gastric and pancreatic lipases.[1][4][8][9] This acylation inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][6] The undigested fats are then excreted fecally, resulting in a caloric deficit.[1][4]
The stereochemistry of (-)-Orlistat is perfectly complementary to the lipase active site. The β-lactone ring is positioned for nucleophilic attack by the serine residue, while the lipophilic side chains anchor the molecule within the enzyme's binding pocket. Any deviation from this specific configuration, as seen in other stereoisomers, dramatically reduces or eliminates the molecule's ability to fit correctly and form the covalent bond, thus rendering it a weak or inactive inhibitor.[7]
Caption: Mechanism of stereoselective lipase inhibition by (-)-Orlistat.
Comparative In Vivo Efficacy in Animal Models
The most definitive method for assessing the efficacy of an anti-obesity agent is through in vivo studies using animal models that mimic human obesity. The diet-induced obesity (DIO) model in rats and mice is the most common and relevant model for this purpose. In these studies, animals are fed a high-fat diet to induce weight gain and related metabolic changes, after which they are treated with the test compounds.
While direct comparative studies of all Orlistat stereoisomers are not abundant in published literature—primarily because the inferior activity of other isomers was established early in development—the available data, including that on its enantiomer and other diastereomers, paint a clear picture. The efficacy of Orlistat is consistently demonstrated in numerous rodent studies, where it significantly reduces body weight gain, improves lipid profiles, and increases fecal fat excretion.[10][11]
| Stereoisomer/Compound | Animal Model | Dosage Range (Typical) | Key Efficacy Endpoint(s) | Summary of In Vivo Outcome | Reference |
| (-)-Orlistat (THL) | DIO Rats/Mice | 10-200 mg/kg/day | Body Weight Reduction, Fecal Fat Excretion, Improved Lipid Profile | Potent Activity: Consistently and significantly reduces weight gain, increases fecal fat, and improves TC, TG, and LDL levels. | [10][11] |
| (+)-Orlistat (Enantiomer) | Porcine Pancreatic Lipase (In Vitro) | N/A | IC50 (Lipase Inhibition) | Significantly Weaker Activity: Shows ~20-fold lower inhibitory activity compared to (-)-Orlistat in enzymatic assays. In vivo efficacy is expected to be negligible. | |
| Other Diastereomers | Porcine Pancreatic Lipase (In Vitro) | N/A | IC50 (Lipase Inhibition) | Variable but Weaker Activity: Exhibit 2 to 50-fold lower inhibitory activity than (-)-Orlistat. None approach the potency of the active isomer. | |
| M1/M3 Metabolites | Human (Pharmacokinetics) | N/A | Lipase Inhibitory Activity | Pharmacologically Inconsequential: These metabolites, with the β-lactone ring opened, are extremely weak lipase inhibitors (1000-2500 fold less active). | [4] |
TC: Total Cholesterol, TG: Triglycerides, LDL: Low-Density Lipoprotein, DIO: Diet-Induced Obesity, IC50: Half-maximal inhibitory concentration.
The data strongly indicate that the anti-obesity effects observed in animal models are uniquely attributable to the (-)-Orlistat configuration. Studies consistently show that Orlistat administration to rats on a high-fat diet leads to a significant decrease in body weight, pancreatic lipase activity, and serum levels of total cholesterol and leptin.[11]
Experimental Design & Protocols for Preclinical Validation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are core methodologies for evaluating the in vivo efficacy of lipase inhibitors like Orlistat stereoisomers.
Experimental Workflow Overview
Caption: Standard workflow for in vivo efficacy testing of Orlistat isomers.
Protocol 1: Diet-Induced Obesity (DIO) Rodent Model
This protocol is foundational for creating an obesity phenotype relevant to human lifestyle-induced obesity.
-
Animal Selection: Use male C57BL/6 mice or Sprague-Dawley rats, which are known to be susceptible to DIO. House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity).
-
Acclimatization: Allow animals to acclimate for at least one week upon arrival, with free access to standard chow and water.
-
Diet Induction: Switch the diet of the experimental group to a high-fat diet (HFD), typically providing 45% to 60% of its calories from fat. A control group should remain on a low-fat diet (LFD, ~10% kcal from fat).
-
Induction Period: Maintain animals on the HFD for 4-8 weeks. Monitor body weight weekly. The HFD group is considered obese when their body weight is significantly higher (typically >15-20%) than the LFD control group.
-
Randomization: Once obesity is established, randomize the obese animals into treatment groups (e.g., Vehicle control, (-)-Orlistat, Test Isomer) based on body weight to ensure no significant differences between groups at baseline.
Protocol 2: Fecal Fat Excretion Analysis
This is the primary pharmacodynamic endpoint to confirm the mechanism of action (lipase inhibition).
-
Housing: For the collection period, house animals individually in metabolic cages that allow for the separation and collection of feces and urine.
-
Collection Period: After the start of treatment, allow for a 2-3 day acclimatization period in the metabolic cages. Then, collect all feces produced over a 72-hour period.
-
Sample Processing: Dry the collected feces to a constant weight (e.g., in a 60°C oven). Record the total dry weight.
-
Fat Extraction (Soxhlet Method):
-
Grind the dried feces into a fine powder.
-
Accurately weigh a portion of the powdered feces.
-
Perform lipid extraction using a Soxhlet apparatus with a suitable solvent (e.g., petroleum ether) for several hours.
-
-
Quantification: After extraction, evaporate the solvent and weigh the remaining lipid residue. Calculate the total fecal fat content as a percentage of the dry fecal weight. This directly measures the amount of undigested fat.[12]
Pharmacokinetic Considerations
The minimal systemic absorption of Orlistat is a key feature of its safety profile.[4][6] Pharmacokinetic studies in animals and humans show that after an oral dose, intact Orlistat is barely detectable in plasma.[4] The majority (~97%) of the administered dose is excreted unchanged in the feces.[4] The small fraction that is absorbed is metabolized into two primary metabolites, M1 and M3, which are pharmacologically insignificant due to their extremely weak lipase inhibitory activity.[4] This localized action within the gut lumen means that differences in systemic absorption or metabolism among stereoisomers are unlikely to be the primary driver of efficacy differences. The decisive factor remains the stereospecific interaction at the enzyme's active site.
Conclusion and Implications for Drug Development
The preclinical evidence from animal models, supported by in vitro enzymatic assays, conclusively demonstrates that the in vivo anti-obesity efficacy of Orlistat is stereospecific. The therapeutic activity resides almost entirely within the (-)-Orlistat (Tetrahydrolipstatin) isomer. Its enantiomer and other diastereomers are significantly less potent and are not viable candidates for obesity treatment.
For researchers and drug developers, this serves as a powerful case study on the importance of stereochemistry in pharmacology.
-
Target Specificity: The precise three-dimensional structure of (-)-Orlistat is essential for its high-affinity, covalent binding to the lipase active site.
-
Development Efficiency: Early-stage characterization of all stereoisomers of a chiral drug candidate can prevent wasted resources on inactive or less active forms.
-
Regulatory Standards: Manufacturing processes must ensure the production of the correct, stereochemically pure active pharmaceutical ingredient to guarantee consistent efficacy and safety.
Future research in lipase inhibitors may explore novel chemical scaffolds, but the lessons from Orlistat underscore that achieving a potent and selective interaction with the enzyme's catalytic site is the ultimate determinant of in vivo success.
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An Inter-laboratory Comparative Guide to the Validation of (R,R,S,S)-Orlistat Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stereoisomeric Purity in Orlistat
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration. Orlistat is a single diastereomeric molecule with four chiral centers, resulting in several stereoisomers.[2][3] The clinically approved and active form is (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester N-formyl-L-leucine ester. However, the manufacturing process and storage can lead to the formation of other diastereomers, such as the (R,R,S,S)-isomer, which may have different pharmacological and toxicological profiles.[4][5][6] Therefore, the robust and reliable analytical quantification of the (R,R,S,S)-isomer and other stereoisomers is not merely a quality control measure but a critical determinant of drug safety and efficacy.
This guide provides an in-depth comparison of analytical methodologies for the stereospecific analysis of Orlistat, with a focus on the inter-laboratory validation of methods for quantifying the (R,R,S,S)-isomer. We will explore the causal factors influencing methodological choices, present detailed experimental protocols, and offer a comparative analysis of validation data from a hypothetical inter-laboratory study.
Pillar 1: Selecting the Optimal Analytical Strategy for Chiral Separation
The separation of diastereomers like the (R,R,S,S)-isomer of Orlistat from the active pharmaceutical ingredient (API) presents a significant analytical challenge.[7] The choice of analytical technique is paramount and is dictated by the physicochemical properties of the isomers and the required sensitivity and selectivity of the assay.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and amenability to validation.[8][9][10] For Orlistat analysis, reversed-phase HPLC (RP-HPLC) is a common choice.[11][12]
Causality Behind Method Selection:
-
Stationary Phase: A C18 or C8 column is typically selected for the separation of lipophilic molecules like Orlistat.[12][13] The choice between C18 and C8 depends on the desired retention and resolution. A C18 column offers greater hydrophobicity and may provide better separation for closely related isomers.
-
Mobile Phase: A combination of organic solvents like acetonitrile and methanol with an aqueous component, often buffered or containing an acid modifier like trifluoroacetic acid, is common.[1] The organic-to-aqueous ratio is a critical parameter that is optimized to achieve the desired separation.
-
Detection: UV detection is frequently used for Orlistat analysis, typically at a wavelength around 205-210 nm where the molecule exhibits adequate absorbance.[1][12]
Alternative and Complementary Techniques
While HPLC is the workhorse, other techniques can offer advantages in specific scenarios:
-
Supercritical Fluid Chromatography (SFC): SFC can provide faster separations and reduced solvent consumption compared to HPLC, making it a "greener" alternative.
-
Gas Chromatography (GC): GC can be employed for the analysis of volatile derivatives of Orlistat.[9]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for small sample volumes.[9][10]
Pillar 2: A Self-Validating System: The Inter-laboratory Study Protocol
To establish the robustness and reliability of an analytical method for (R,R,S,S)-Orlistat, an inter-laboratory validation study is essential. This collaborative exercise not only assesses the transferability of the method but also provides a more comprehensive understanding of its performance characteristics.
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Detailed Experimental Protocol: RP-HPLC Method for this compound
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Reference standards for Orlistat and the (R,R,S,S)-isomer.
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:TFA (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (Orlistat): Accurately weigh and dissolve Orlistat reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Spiked Standard Solution (this compound): Prepare a stock solution of the (R,R,S,S)-isomer in methanol. Spike the Orlistat standard solution with the (R,R,S,S)-isomer to a concentration relevant for impurity testing (e.g., 0.1% of the Orlistat concentration).
-
Sample Solution: Prepare the test sample at a similar concentration to the Orlistat standard solution.
4. System Suitability:
-
Inject the spiked standard solution six times.
-
The relative standard deviation (RSD) of the peak area for both Orlistat and the (R,R,S,S)-isomer should be less than 2.0%.
-
The resolution between the Orlistat and (R,R,S,S)-isomer peaks should be greater than 1.5.
5. Validation Parameters:
-
Specificity: Analyze a placebo sample to ensure no interference at the retention times of Orlistat and the (R,R,S,S)-isomer.
-
Linearity: Prepare a series of solutions of the (R,R,S,S)-isomer at different concentrations (e.g., from the limit of quantitation to 150% of the expected impurity level). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the (R,R,S,S)-isomer at three concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Analyze the samples on different days, with different analysts, and on different instruments. The RSD should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity curve.[14]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Pillar 3: Authoritative Grounding and Comparative Data Analysis
The validation of analytical procedures must adhere to internationally recognized guidelines to ensure regulatory acceptance. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[15][16][17][18]
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the validation parameters as outlined in ICH Q2(R1).
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- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Benchmarking Fatty Acid Synthase Inhibitors: A Comparative Analysis of (R,R,S,S)-Orlistat and Novel Therapeutic Agents
Introduction: Fatty Acid Synthase as a Pivotal Target in Oncology
Fatty Acid Synthase (FASN) is a central enzyme in the de novo synthesis of fatty acids, a metabolic pathway crucial for cell membrane biogenesis, energy storage, and protein modification.[1] In normal physiology, FASN expression is generally low in most tissues, as dietary lipids typically fulfill cellular requirements. However, a compelling body of research has established the overexpression of FASN in a wide array of human cancers, including those of the breast, prostate, colon, and lung.[1][2] This upregulation is not merely a bystander effect but an active contributor to the malignant phenotype, providing rapidly proliferating cancer cells with the necessary building blocks for growth and survival. Consequently, FASN has emerged as a highly attractive target for the development of novel anti-cancer therapeutics.[3][4]
This guide provides a comprehensive benchmarking of (R,R,S,S)-Orlistat against a panel of known fatty acid synthase inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their biochemical potency, cellular efficacy, and preclinical anti-tumor activity. We will delve into the mechanistic nuances of these inhibitors and provide detailed, field-proven protocols for their comparative evaluation.
The Inhibitors: A Mechanistic Overview
A critical aspect of inhibitor selection and evaluation is understanding their distinct mechanisms of action. FASN is a large, multi-domain enzyme, and different inhibitors target various catalytic sites within its structure.
This compound: A Thioesterase Domain Inhibitor
Orlistat, widely known as a therapeutic agent for obesity, exerts its anti-obesity effects by inhibiting gastric and pancreatic lipases.[1] However, it has also been identified as a potent inhibitor of FASN.[5][6] Orlistat's mechanism of action against FASN involves the irreversible covalent modification of the serine residue within the active site of the thioesterase (TE) domain.[2][3] The TE domain is responsible for the final step in fatty acid synthesis, cleaving the newly synthesized fatty acid chain from the acyl carrier protein. By inhibiting the TE domain, Orlistat effectively halts the release of fatty acids, leading to the accumulation of acyl-ACP intermediates and subsequent feedback inhibition of the entire FASN enzyme complex.[2]
A Note on Stereochemistry : Orlistat possesses multiple chiral centers, and the commercially available drug is a specific stereoisomer. The topic of this guide is the (R,R,S,S) stereoisomer, chemically known as (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one. While the majority of the available literature on Orlistat's FASN inhibitory activity does not specify the stereoisomer used, it is crucial for researchers to consider potential stereospecific interactions with the enzyme. Studies on other enzymes have indicated that the stereochemistry of Orlistat can influence its inhibitory potency.[7] For the purpose of this guide, we will present the data available for "Orlistat" while acknowledging this limitation.
TVB-2640 (Denifanstat): A β-Ketoacyl Reductase (KR) Domain Inhibitor
TVB-2640 is a first-in-class, orally bioavailable, and reversible inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[8] The KR domain is responsible for the reduction of the β-ketoacyl group to a β-hydroxyacyl group, a critical step in the fatty acid elongation cycle. By inhibiting the KR domain, TVB-2640 effectively blocks the synthesis of fatty acids at an early stage. This inhibitor has shown promising results in preclinical and clinical studies for various cancers.[8]
C75: A β-Ketoacyl Synthase (KS) Domain Inhibitor
C75 is a synthetic α-methylene-γ-butyrolactone that acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN.[9][10] The KS domain catalyzes the condensation of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step of fatty acid synthesis. By covalently modifying a cysteine residue in the active site of the KS domain, C75 prevents the initiation of fatty acid synthesis.[9]
GSK2194069: A Potent β-Ketoacyl Reductase (KR) Domain Inhibitor
GSK2194069 is another potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1][5] Similar to TVB-2640, it prevents the reduction of the β-ketoacyl intermediate, thereby halting the fatty acid elongation process. Its high potency makes it a valuable tool for studying the consequences of FASN inhibition.
Quantitative Comparison of FASN Inhibitors
For a direct and objective comparison, the following table summarizes the reported biochemical and cellular potencies of the discussed FASN inhibitors. It is important to note that IC50 and EC50 values can vary depending on the specific assay conditions, cell lines used, and the purity of the recombinant enzyme.
| Inhibitor | Target Domain | Biochemical IC50 | Cellular EC50 | Reference(s) |
| Orlistat | Thioesterase (TE) | Not explicitly quantified in a comparative FASN assay | ~30 µM (FASN activity inhibition in NSCLC cells) | [11] |
| TVB-2640 | β-Ketoacyl Reductase (KR) | 52 nM | 72 nM | [3] |
| C75 | β-Ketoacyl Synthase (KS) | 15.53 µM | 35 µM (PC3 cells) | [7][9] |
| GSK2194069 | β-Ketoacyl Reductase (KR) | 7.7 nM | 15.5 nM (A549 cells) | [5][6] |
Experimental Protocols for Comparative Benchmarking
To ensure a rigorous and reproducible comparison of these FASN inhibitors, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro FASN Enzyme Activity Assay
This biochemical assay directly measures the enzymatic activity of purified FASN and is the gold standard for determining the IC50 of an inhibitor. The principle of this assay is to monitor the oxidation of NADPH, a required cofactor for the KR and enoyl reductase (ER) domains of FASN, by measuring the decrease in absorbance at 340 nm.
Scientific Rationale: By using a purified enzyme system, this assay isolates the effect of the inhibitor on FASN activity from other cellular processes. This allows for a direct comparison of the intrinsic potency of each compound against the target enzyme.
Caption: Workflow for the in vitro FASN enzyme activity assay.
Materials:
-
Purified human FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH
-
FASN Inhibitors: this compound, TVB-2640, C75, GSK2194069
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of FASN inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of substrates in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of Assay Buffer to each well.
-
Add 2 µL of the FASN inhibitor at various concentrations (typically a 10-point serial dilution) to the appropriate wells. Include a vehicle control (DMSO).
-
Add 10 µL of purified FASN enzyme to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of a substrate mix containing Acetyl-CoA (final concentration 50 µM), Malonyl-CoA (final concentration 50 µM), and NADPH (final concentration 100 µM) to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of FASN inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a robust method to determine the cytotoxic or cytostatic effects of FASN inhibitors on cancer cell lines.
Scientific Rationale: The MTT assay provides a functional readout of the inhibitor's effect on cancer cells. A decrease in cell viability upon treatment with a FASN inhibitor suggests that the cancer cells are dependent on de novo fatty acid synthesis for their survival and proliferation.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FASN inhibitors in complete medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the inhibitors at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vivo Tumor Xenograft Model
This preclinical animal model is essential for evaluating the anti-tumor efficacy of FASN inhibitors in a living organism. It provides valuable information on the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Scientific Rationale: The xenograft model allows for the assessment of an inhibitor's ability to reduce tumor growth in a complex biological system, taking into account factors such as drug delivery, metabolism, and potential off-target effects. This is a critical step in the translational pathway from in vitro discovery to clinical application.
Caption: Workflow for the in vivo tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FASN inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the FASN inhibitors to the treatment groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage). The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Analyze the data to determine the effect of the inhibitors on tumor growth. Optional pharmacodynamic studies can be performed on the tumor tissue (e.g., Western blot for FASN expression, lipid analysis).
-
In Vivo Efficacy Comparison
The following table summarizes the reported in vivo anti-tumor efficacy of the FASN inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Orlistat | PC-3 (Prostate) | 240 mg/kg/day, oral | Significant tumor growth inhibition | [1] |
| TVB-2640 | OVCAR8 (Ovarian) | 100 mg/kg/day, oral | 74% | [8] |
| C75 | MCF-7 (Breast) | Not specified | Significant anti-tumor activity | [12] |
| GSK2194069 | Not explicitly reported in available search results | Not applicable | Not applicable |
Conclusion and Future Directions
The benchmarking of this compound against other known FASN inhibitors reveals a landscape of compounds with diverse mechanisms of action and varying potencies. While Orlistat demonstrates clear FASN inhibitory activity and in vivo anti-tumor effects, its potency appears to be lower than that of more recently developed, domain-specific inhibitors like TVB-2640 and GSK2194069.
A significant knowledge gap remains regarding the specific FASN inhibitory activity of the this compound stereoisomer. Future research should focus on elucidating the stereospecificity of Orlistat's interaction with the FASN thioesterase domain. Such studies would provide a more precise understanding of its potential as an anti-cancer agent and could guide the development of more potent and selective Orlistat analogs.
The provided protocols offer a standardized framework for the head-to-head comparison of these and other emerging FASN inhibitors. By employing these robust methodologies, researchers can generate high-quality, comparable data to accelerate the discovery and development of novel cancer therapeutics targeting the crucial lipogenic pathway.
References
-
Beta-lactam congeners of orlistat as inhibitors of fatty acid synthase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(7), 2491-2494. [Link]
-
Effects of orlistat treatment in vivo. (A) Growth of tumors treated... ResearchGate. [Link]
-
Inhibition of fatty acid synthase (FASN) by orlistat suppresses the... ResearchGate. [Link]
-
Initial report on first-in-human study of 3-V Bioscience's TVB-2640. BioWorld. [Link]
-
The fatty acid synthase inhibitor orlistat reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas. (2013). Molecular Cancer Therapeutics, 12(12), 2894-2904. [Link]
-
Fatty acid synthase inhibition with Orlistat promotes apoptosis and reduces cell growth and lymph node metastasis in a mouse melanoma model. (2008). International Journal of Cancer, 123(11), 2557-2565. [Link]
-
GSK2194069 inhibits FAS in cancer cell lines. (a) Selective... ResearchGate. [Link]
-
Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. (2018). Expert Opinion on Investigational Drugs, 27(5), 475-489. [Link]
-
Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. (2012). Molecular Imaging and Biology, 14(6), 721-732. [Link]
-
Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. Semantic Scholar. [Link]
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Orlistat, a New Lipase Inhibitor for the Management of Obesity. (1999). Pharmacotherapy, 19(11), 1244-1248. [Link]
-
Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. (2014). ACS Catalysis, 4(10), 3444-3453. [Link]
-
Xenograft Studies of Fatty Acid Synthesis Inhibition as Novel Therapy for Breast Cancer. DTIC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R,R,S,S)-Orlistat
This document provides essential safety and logistical information for the proper disposal of (R,R,S,S)-Orlistat. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of chemical substances. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Hazard Profile and Regulatory Classification of Orlistat
This compound, a potent inhibitor of gastric and pancreatic lipases, is widely used in obesity management.[1][2] While it is a valuable therapeutic agent, understanding its hazard profile is the foundation of its safe handling and disposal.
Most safety data sheets (SDS) indicate that Orlistat is not classified as a hazardous substance for transport and does not meet the criteria for a hazardous waste under the U.S. Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[3][4][5] However, a crucial consideration for disposal is its environmental impact. At least one classification designates Orlistat as Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) .[6]
This environmental hazard is the primary driver for its disposal protocols. In the United States, pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] While Orlistat is not a P- or U-listed hazardous waste and typically does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a characteristic hazardous waste, the principle of environmental stewardship dictates that it should not be released into the ecosystem.[8][9] Therefore, it must be managed as a non-hazardous industrial or chemical waste with specific precautions.
The Core Disposal Principle: Preventing Environmental Release
The central tenet for Orlistat disposal is the prevention of its entry into waterways. The compound is practically insoluble in water, and its potential for long-lasting aquatic harm necessitates disposal methods that ensure its complete destruction.[2][6] Under no circumstances should Orlistat or its solutions be discharged into a sewer system or drain. [6][10] The EPA's regulations, particularly Subpart P for healthcare facilities, explicitly ban the sewering of hazardous pharmaceutical waste, a best practice that should be extended to all research chemicals with known environmental toxicities.[11][12]
Recommended Disposal Protocols
Adherence to a structured disposal protocol is essential for safety and compliance. The appropriate method depends on the form and quantity of the waste.
Protocol 3.1: Preferred Method — Controlled Incineration
This is the most effective and environmentally sound method for the destruction of the active pharmaceutical ingredient (API). It is the required method for bulk quantities and is strongly recommended for all routine laboratory waste containing Orlistat.
Step-by-Step Procedure:
-
Segregation: Designate a specific, clearly labeled, and sealed waste container for solid Orlistat waste. This includes expired raw material, unused experimental portions, and grossly contaminated items.
-
Container Labeling: The waste container must be labeled "Non-Hazardous Pharmaceutical Waste for Incineration" and clearly identify the contents, including "this compound."
-
Accumulation: Store the sealed waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
-
Contractor Pickup: Arrange for the collection of the waste by a licensed and certified chemical or pharmaceutical waste management contractor. Ensure the contractor uses controlled incineration with flue gas scrubbing as the final disposal method.[10]
Protocol 3.2: Disposal of Contaminated Labware and PPE
Items that have come into contact with Orlistat, such as empty stock bottles, weighing papers, gloves, and bench protectors, must also be disposed of properly.
Step-by-Step Procedure:
-
Empty Containers: Empty containers or liners may retain product residue.[5] These should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as liquid chemical waste, also destined for incineration. Alternatively, unrinsed containers should be placed directly into the solid Orlistat waste stream.[10]
-
Collection of Solids: Collect all contaminated personal protective equipment (PPE) and disposable labware in a dedicated, sealed plastic bag or container.
-
Labeling and Disposal: Clearly label the container as "Non-Hazardous Orlistat-Contaminated Waste for Incineration." Dispose of this container through your institution's chemical waste contractor along with the pure API waste.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety: Immediately restrict access to the spill area. Ensure adequate ventilation. All personnel involved in the cleanup must wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3]
-
Containment: Prevent the spilled material from spreading or entering any drains.[3][10]
-
Cleanup (Solid Spill):
-
Decontamination:
-
Wipe the spill area with a cloth or paper towel wetted with alcohol to decontaminate the surface.[3]
-
Follow with a final cleaning using soap and water.
-
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the sealed waste container and disposed of according to Protocol 3.2.
Decision-Making Workflow for Orlistat Disposal
The following diagram outlines the logical flow for determining the correct disposal path for various forms of this compound waste generated in a laboratory setting.
Caption: Decision workflow for segregating and disposing of Orlistat waste.
Quantitative Data and Property Summary
The following table provides key data points relevant to the safe handling and disposal of this compound.
| Property | Data / Information | Source(s) |
| Molecular Formula | C₂₉H₅₃NO₅ | [2][13] |
| Molecular Weight | 495.7 g/mol | [2] |
| Physical State | White to off-white crystalline powder | [2] |
| OSHA Hazard Class | Not classified as hazardous under 29 CFR 1910.1200 | [4][5] |
| GHS Environmental Hazard | Aquatic Chronic 3: Harmful to aquatic life with long lasting effects | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis | [3][4][13][14] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) | [3][4][13] |
| Primary Disposal Method | Controlled incineration via a licensed chemical waste management facility | [10][11] |
| Prohibited Disposal | DO NOT dispose of in sewer, drains, or household trash (unless treated as a last resort for trace amounts) | [6][10][14] |
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
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- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
- Update on pharmaceutical waste disposal.... American Journal of Health-System Pharmacy - Ovid.
- Chemical Safety Data Sheet MSDS / SDS - Orlistat Rel
- Material Safety Data Sheet of Orlist
- Safety Data Sheet - Orlist
- Orlist
- SAFETY DATA SHEET 7135-Orlist
- SAFETY DATA SHEET - Orlist
- XENICAL (orlistat) CAPSULES Rx only DESCRIPTION.
- Material Safety Data Sheet - XENICAL CAPSULES (120 MG). Amazon S3.
- Orlist
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.
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Comprehensive Safety and Handling Guide for (R,R,S,S)-Orlistat
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
(R,R,S,S)-Orlistat, a potent inhibitor of gastric and pancreatic lipases, requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination.[1] While some safety data sheets (SDSs) classify Orlistat as non-hazardous, others indicate potential risks, including being harmful if swallowed and hazardous to aquatic life.[2][3][4] A thorough investigation of its toxicological properties is not yet complete.[5] Therefore, a conservative approach to handling, grounded in a comprehensive understanding of its pharmacological action, is essential. This guide provides an in-depth, procedural framework for the safe handling of this compound, including the selection and use of personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Assessment and Risk Mitigation
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[6]
-
Hepatic Effects: Rare instances of severe liver injury have been reported with therapeutic use.[1][7]
The following table summarizes the hazard classifications found in various Safety Data Sheets:
| Hazard Classification | Source(s) |
| Not a hazardous substance or mixture | [2][3] |
| Harmful if swallowed (Acute Toxicity - Oral 4) | [4] |
| Harmful to aquatic life with long lasting effects (Aquatic Chronic 2 & 3) | [4][6] |
| May cause respiratory irritation | [5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Primary Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary means of exposure reduction.
-
Ventilated Enclosures: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[8] This minimizes the risk of inhaling airborne particles.
-
Closed Systems: For larger-scale operations, the use of closed systems for transfers and reactions is highly recommended.
Essential Personal Protective Equipment
The following PPE is mandatory for all personnel handling this compound:
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[5][9]
-
Chemical Splash Goggles: For procedures with a risk of splashing, chemical splash goggles should be worn.[8]
-
Face Shield: In addition to goggles, a face shield provides an extra layer of protection, especially during spill cleanup or when handling larger quantities.[10]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Wear nitrile or other impervious gloves that have been tested according to EN ISO 374 or equivalent standards.[2] It is crucial to inspect gloves for any signs of damage before use.
-
Double Gloving: For handling potent compounds, double gloving is a best practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[5]
-
-
Protective Clothing:
-
Respiratory Protection:
-
When Required: A respirator is necessary when engineering controls are not sufficient to control exposure, during spill cleanup, or when performing high-energy operations that could generate significant dust.[5][8]
-
Type of Respirator: A NIOSH-approved P95 or P100 particulate respirator is recommended for nuisance exposures. For higher levels of protection, a respirator with OV/AG/P99 cartridges may be necessary.[5]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a qualitative or quantitative fit test as per OSHA's Respiratory Protection Standard.[11]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Operational and Disposal Plans
A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring the proper disposal of waste.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[12]
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all equipment and reagents before handling the compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[12]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a ventilated enclosure.
-
Use a spatula or other appropriate tool to handle the powder, avoiding scooping that could generate dust.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.[5]
-
Alert: Notify your supervisor and institutional safety officer.
-
PPE: Don the appropriate PPE, including respiratory protection.[5]
-
Contain: Cover the spill with an absorbent material to prevent the spread of dust.
-
Clean-up: Carefully sweep up the spilled material and place it in a sealed container for disposal.[9] Avoid creating dust.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent paper, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Sharps: Contaminated sharps should be placed in a puncture-resistant sharps container.
-
-
Environmental Protection: Do not dispose of this compound down the drain or in the regular trash.[5] Its aquatic toxicity poses a significant environmental risk.[4][6]
The following diagram outlines the disposal workflow:
Emergency Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5]
Always have a copy of the Safety Data Sheet available for emergency responders.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to established operational and disposal protocols, researchers can minimize their risk of exposure and protect the environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
-
DC Fine Chemicals. (n.d.). Safety Data Sheet Orlistat. Retrieved from [Link]
-
Guinama. (2023, March 16). SAFETY DATA SHEET 7135-Orlistat. Retrieved from [Link]
-
Capot Chemical. (2010, August 3). MSDS of Orlistat. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Orlistat. PubChem. Retrieved from [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Amazon S3. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2023, May 1). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
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University of Rochester. (2019, March 11). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]
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Pharmacy Purchasing & Products Magazine. (2021, October). Ensure Safe HD Handling. Retrieved from [Link]
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Henry Schein. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Food and Drug Administration. (2010, March). XENICAL (orlistat) CAPSULES. Retrieved from [Link]
-
Iowa State University. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 15). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Retrieved from [Link]
-
WebMD. (2024, November 8). Orlistat (Alli, Xenical): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 14). Orlistat. StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 4). Orlistat. LiverTox. Retrieved from [Link]
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European Medicines Agency. (n.d.). Xenical, INN-Orlistat. Retrieved from [Link]
-
Mayo Clinic. (2025, October 1). Orlistat (oral route). Retrieved from [Link]
-
AdisInsight. (2025, August 7). Safety profile of orlistat: Results of a prescription-event monitoring study. Retrieved from [Link]
-
GOV.UK. (2014, December 11). Orlistat safety update. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
